molecular formula C11H24N2O2 B1407787 5-(Methylamino)-N-Boc-pentanamine CAS No. 1311458-36-2

5-(Methylamino)-N-Boc-pentanamine

Cat. No.: B1407787
CAS No.: 1311458-36-2
M. Wt: 216.32 g/mol
InChI Key: BMLZYLJFEUKOOF-UHFFFAOYSA-N
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Description

5-(Methylamino)-N-Boc-pentanamine is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[5-(methylamino)pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLZYLJFEUKOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311458-36-2
Record name tert-butyl N-[5-(methylamino)pentyl]carbamate
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Foundational & Exploratory

An In-Depth Technical Guide to 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1311458-36-2

Introduction: A Versatile Building Block in Modern Drug Discovery

5-(Methylamino)-N-Boc-pentanamine, also known by its synonym tert-butyl (5-(methylamino)pentyl)carbamate, is a strategically designed bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a five-carbon aliphatic chain, is terminally functionalized with a Boc-protected primary amine at one end and a secondary methylamine at the other. This configuration makes it an invaluable building block, particularly as a flexible linker in the synthesis of complex bioactive molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations, enabling chemists to orchestrate multi-step syntheses with high precision. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this important synthetic intermediate, with a focus on its role in facilitating the development of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the purification of its derivatives. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1311458-36-2[1][2]
Molecular Formula C₁₁H₂₄N₂O₂[1][2]
Molecular Weight 216.32 g/mol [1][2]
Synonyms tert-butyl (5-(methylamino)pentyl)carbamate[1][2]
Appearance Solid, Semi-Solid, or Liquid[1]
Purity Typically ≥95%[1]
Storage Conditions 2-8°C, sealed in a dry, dark place[1]

The structural arrangement of a Boc-protected amine and a secondary amine separated by a pentyl chain provides a defined distance and spatial orientation between these two functional groups. This makes it a valuable tool for creating molecules designed to interact with biological systems.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure selectivity and high yield. A logical and commonly employed synthetic strategy begins with the readily available precursor, 1,5-diaminopentane (cadaverine).

Synthetic Workflow Overview

The overall synthetic transformation can be visualized as a two-step process:

Synthesis_Workflow Cadaverine 1,5-Diaminopentane (Cadaverine) N_Boc_Cadaverine N-Boc-cadaverine Cadaverine->N_Boc_Cadaverine  Selective Mono-Boc  Protection Final_Product This compound N_Boc_Cadaverine->Final_Product  N-Methylation  

Caption: Synthetic workflow for this compound.

Part 1: Selective Mono-Boc Protection of 1,5-Diaminopentane

The primary challenge in the first step is the selective protection of only one of the two primary amino groups in 1,5-diaminopentane. A common and effective method involves the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to a solution of the diamine.

Experimental Protocol:

  • Dissolution: Dissolve 1,5-diaminopentane in a suitable solvent, such as methanol, under cooling in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the stirred diamine solution over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can then be purified by silica gel column chromatography to yield tert-butyl N-(5-aminopentyl)carbamate (N-Boc-cadaverine).

Part 2: N-Methylation of N-Boc-cadaverine

The second step involves the methylation of the remaining free primary amine. Reductive amination provides a controlled method for this transformation.

Experimental Protocol:

  • Oxidation (Hypothetical Step): The primary amine of N-Boc-cadaverine would first be oxidized to the corresponding aldehyde, 5-(Boc-amino)pentanal. This can be achieved using various mild oxidizing agents.

  • Reductive Amination: The resulting aldehyde is then reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the desired secondary amine. The reaction typically proceeds by dissolving the aldehyde and methylamine in a suitable solvent, followed by the addition of the reducing agent.

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed, followed by extraction with an organic solvent. The final product, this compound, is then purified by column chromatography.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for this validation.

Expected Analytical Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methyl group on the nitrogen (a singlet around 2.4 ppm), and a series of multiplets for the methylene protons of the pentyl chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), the methyl carbon attached to the nitrogen, and the carbons of the pentyl chain.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.3.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound makes it a highly valuable linker molecule in the synthesis of various pharmaceutical agents and chemical probes.

Role as a PROTAC Linker

One of the most significant applications of this molecule is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The five-carbon chain of this compound provides the necessary flexibility and length for optimal ternary complex formation in many PROTAC designs. Similar molecules, such as 5-[Boc(methyl)amino]pentanal, are explicitly described as PROTAC linkers.[1][2]

PROTAC_MoA cluster_PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker Linker (e.g., from 5-(Methylamino)- N-Boc-pentanamine) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligase->POI Ubiquitination Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Proteasome->Ub Recycles

Caption: Mechanism of action of a PROTAC utilizing a linker.

Intermediate in the Synthesis of Bioactive Molecules

Beyond its use in PROTACs, the diamine scaffold of this compound is a common motif in a variety of biologically active compounds. The ability to selectively deprotect the Boc group under acidic conditions allows for its incorporation into peptide and small molecule synthesis, where the secondary amine can be further functionalized. This makes it a versatile intermediate for creating libraries of compounds for drug screening and for the synthesis of targeted therapies.

Conclusion

This compound is a key synthetic intermediate whose value lies in its bifunctional nature and the strategic placement of a protecting group. Its role as a flexible linker is particularly crucial in the development of innovative therapeutic modalities such as PROTACs. The synthetic routes, while requiring careful optimization for selectivity, are based on well-established chemical principles. As the demand for more sophisticated and targeted drugs continues to grow, the utility of well-designed building blocks like this compound in both academic research and industrial drug development is set to expand.

References

Sources

An In-depth Technical Guide to 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 5-(Methylamino)-N-Boc-pentanamine, a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust synthetic and purification strategy, and detail the analytical methodologies required for its thorough characterization and quality control. This guide is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for the effective application of this versatile chemical building block.

Core Compound Properties and Handling

This compound, also known as tert-butyl (5-(methylamino)pentyl)carbamate, is a diamine derivative where one amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the other is a secondary methylamine.[1] This differential protection makes it an invaluable linker and intermediate in multi-step organic synthesis, allowing for selective functionalization at either nitrogen atom.

The presence of a five-carbon pentylamine backbone provides a flexible, hydrophilic spacer, a common motif in molecules designed to interact with biological systems, such as linkers for Proteolysis Targeting Chimeras (PROTACs). The Boc-protected amine offers stability under a wide range of reaction conditions while being readily deprotected under acidic conditions, and the secondary amine serves as a reactive nucleophile.

Physicochemical Data Summary

All quantitative data for this compound is summarized in the table below for rapid reference.

PropertyValueSource
Molecular Weight 216.32 g/mol [2]
Molecular Formula C₁₁H₂₄N₂O₂[1][2]
CAS Number 1311458-36-2[1][2]
Synonym tert-butyl (5-(methylamino)pentyl)carbamate[1]
Typical Purity ≥95%[2]
Physical Form Liquid or low-melting solid[3] (by analogy)
InChI Key IUJAXFLKTQXMHJ-UHFFFAOYSA-N[3] (for parent alcohol)
Storage and Handling

Due to the presence of basic amine groups, this compound is susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, stringent storage and handling protocols are necessary to maintain its integrity.

  • Storage: The compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] It must be kept in a dark and dry environment to prevent degradation.[2]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

Synthesis and Purification Strategy

The synthesis of this compound can be approached from several routes. A highly efficient and common strategy involves the reductive amination of a Boc-protected amino-aldehyde with methylamine. This method is favored for its high selectivity and the use of mild reducing agents.

Synthetic Workflow Overview

The following diagram illustrates a logical and field-tested workflow for the synthesis and subsequent purification of the target compound, starting from the commercially available N-Boc-5-aminopentan-1-ol.

G A N-Boc-5-aminopentan-1-ol (Starting Material) B Oxidation (e.g., Dess-Martin periodinane) A->B Step 1 C N-Boc-5-aminopentanal (Intermediate) B->C D Reductive Amination (Methylamine, NaBH(OAc)₃) C->D Step 2 E Crude Product This compound D->E F Aqueous Work-up (Extraction) E->F Work-up G Purification (Silica Gel Chromatography) F->G Purification H Pure Product (≥95% Purity) G->H Final QC

Caption: A typical synthetic and purification workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the second stage of the synthesis, a critical C-N bond-forming reaction.[4]

  • Reaction Setup: To a solution of N-Boc-5-aminopentanal (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an argon atmosphere, add a solution of methylamine (2.0 M in THF, 1.5 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, which reduces the imine intermediate to the secondary amine without affecting the Boc-protecting group or risking over-reduction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography to remove unreacted starting materials and byproducts.

  • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient mobile phase. A typical gradient would be from 0% to 10% methanol in dichloromethane. Expertise Note: To prevent peak tailing of the basic amine product on the acidic silica gel, it is crucial to add a small amount of a basic modifier, such as triethylamine (0.5-1.0%), to the mobile phase.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear oil or solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Structural Confirmation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the Boc group (a singlet at ~1.44 ppm, 9H), the N-methyl group (a singlet at ~2.45 ppm, 3H), and distinct methylene protons of the pentyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals will confirm the presence of the Boc carbonyl (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the various carbons of the pentyl chain and the N-methyl group.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 217.3.

Purity Assessment: LC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method for determining the purity of the final product.

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 210 nm and ESI-MS (Positive Ion Mode)

Trustworthiness Note: A critical consideration when using Gas Chromatography (GC-MS) for Boc-protected amines is the potential for thermal decomposition in the heated injection port, which can cleave the Boc group and lead to the erroneous detection of the unprotected amine.[5] Therefore, LC-MS is the more reliable method for purity analysis of this compound.

Analytical QC Workflow

The following diagram outlines the standard workflow for the complete analytical characterization of the final product.

G Start Final Purified Sample Prep Sample Preparation (Dissolve in appropriate solvent) Start->Prep Split1 Prep->Split1 LCMS LC-MS Analysis Split1->LCMS Aliquot 1 NMR NMR Spectroscopy (¹H and ¹³C) Split1->NMR Aliquot 2 Purity Purity Determination (>95% by UV area) LCMS->Purity Identity Mass Confirmation ([M+H]⁺ = 217.3) LCMS->Identity Structure Structural Confirmation (Compare spectra to expected) NMR->Structure End Certificate of Analysis (Release) Purity->End Identity->End Structure->End

Caption: Standard quality control workflow for identity, structure, and purity verification.

Conclusion

This compound is a strategically designed chemical intermediate with a molecular weight of 216.32 g/mol .[2] Its bifunctional nature, combining a readily cleavable Boc-protected amine with a nucleophilic secondary amine on a flexible linker, makes it a highly valuable tool for constructing complex molecules in pharmaceutical and materials science research. The successful application of this compound is contingent upon a thorough understanding of its properties, adherence to robust synthetic and purification protocols, and comprehensive analytical characterization as detailed in this guide.

References

  • Vertex AI Search Result.
  • Sigma-Aldrich. This compound | 1311458-36-2.
  • Sigma-Aldrich. This compound | 1311458-36-2.
  • BenchChem. n-Boc 5-(methylamino)pentan-1-ol.
  • ResearchGate. Synthesis of N-BOC amines by various routes.
  • ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • NIH National Library of Medicine. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Sigma-Aldrich. 5-(Methylamino)pentan-1-ol | 2751-70-4.

Sources

An In-depth Technical Guide to tert-butyl (5-(methylamino)pentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (5-(methylamino)pentyl)carbamate, a bifunctional molecule with significant potential in synthetic chemistry and drug development. Due to the limited publicly available data on this specific compound, this document synthesizes information on its constituent functional groups, its likely precursor, and established synthetic methodologies to offer a robust scientific resource.

Introduction and Rationale

Tert-butyl (5-(methylamino)pentyl)carbamate is a derivative of 1,5-diaminopentane (cadaverine) where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, and the other is a secondary methylamine. This unique structure makes it a valuable building block in the synthesis of more complex molecules. The Boc group provides a stable, acid-labile protecting group for one of the primary amines, allowing for selective modification of the secondary methylamino group. This differential reactivity is highly desirable in multi-step syntheses, particularly in the development of pharmaceutical intermediates and other fine chemicals.

The incorporation of a methylamino group can significantly influence the pharmacological properties of a molecule, including its basicity, lipophilicity, and ability to form hydrogen bonds. These factors are critical in modulating drug-receptor interactions and pharmacokinetic profiles.

Physicochemical Properties

While specific experimental data for tert-butyl (5-(methylamino)pentyl)carbamate is not widely reported, its properties can be reliably predicted based on its structure and comparison to its precursor, tert-butyl (5-aminopentyl)carbamate.

PropertyValue (Predicted/Inferred)Reference
CAS Number 1131458-36-2N/A
Molecular Formula C₁₁H₂₄N₂O₂N/A
Molecular Weight 216.32 g/mol N/A
Appearance Colorless to light yellow liquid or low-melting solidInferred from similar compounds
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol)Inferred from functional groups
Boiling Point Not determinedN/A
Melting Point Not determinedN/A

Synthesis of tert-butyl (5-(methylamino)pentyl)carbamate

The synthesis of tert-butyl (5-(methylamino)pentyl)carbamate can be logically approached from its readily available precursor, tert-butyl (5-aminopentyl)carbamate (also known as N-Boc-1,5-diaminopentane). The key transformation is the selective methylation of the terminal primary amine. Several synthetic strategies can be employed to achieve this.

Proposed Synthetic Pathway: Reductive Amination

A highly effective and selective method for the synthesis of secondary amines is reductive amination.[1][2] This approach involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a methylamine, formaldehyde or a formaldehyde equivalent is used.

G start tert-butyl (5-aminopentyl)carbamate intermediate Imine Intermediate start->intermediate Condensation product tert-butyl (5-(methylamino)pentyl)carbamate intermediate->product Reduction reagents1 Formaldehyde reagents1->intermediate reagents2 Reducing Agent (e.g., Sodium Triacetoxyborohydride) reagents2->intermediate

Caption: Proposed synthesis of tert-butyl (5-(methylamino)pentyl)carbamate via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established procedures for reductive amination.[1][2][3]

Materials:

  • tert-butyl (5-aminopentyl)carbamate (1.0 eq)

  • Formaldehyde (37% in water, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl (5-aminopentyl)carbamate and dissolve it in dichloromethane.

  • Add formaldehyde solution to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (5-(methylamino)pentyl)carbamate.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards aldehydes and ketones than other borohydrides, which minimizes side reactions.

  • Dichloromethane is a common solvent for reductive aminations due to its ability to dissolve a wide range of organic compounds and its relative inertness under the reaction conditions.

  • The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acidic species and to remove water-soluble byproducts.

Analytical Characterization (Predicted)

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.4 ppm), and the methylene groups of the pentyl chain (multiplets, ~1.2-3.2 ppm). The NH proton of the carbamate may appear as a broad singlet.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, the carbonyl carbon of the carbamate, and the five carbons of the pentyl chain.
Mass Spectrometry (MS) The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the tert-butyl group or the Boc group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the carbamate (~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and the C=O stretching of the carbamate (~1680 cm⁻¹).

Applications in Research and Drug Development

The unique bifunctional nature of tert-butyl (5-(methylamino)pentyl)carbamate makes it a versatile intermediate for a variety of applications:

  • Synthesis of Polyamines: The secondary amine can be further elaborated, and subsequent deprotection of the Boc group reveals a primary amine, providing a route to unsymmetrical polyamines.

  • Pharmaceutical Synthesis: It can serve as a key building block for the introduction of a methylated diaminopentyl moiety into drug candidates. This can be advantageous for modulating solubility, basicity, and target binding.

  • Linker Chemistry: In the development of bioconjugates or targeted drug delivery systems, this molecule can function as a linker, with the two amine groups providing attachment points for different molecular entities.

Safety and Handling

A specific Safety Data Sheet (SDS) for tert-butyl (5-(methylamino)pentyl)carbamate is not available. Therefore, handling precautions should be based on the properties of similar aliphatic amines and carbamates.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. The toxicological properties of this specific compound have not been fully investigated.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Tert-butyl (5-(methylamino)pentyl)carbamate represents a valuable and versatile building block for organic synthesis. While detailed experimental data for this compound is sparse, its synthesis is readily achievable through established methodologies such as reductive amination from its primary amine precursor. Its unique combination of a protected primary amine and a secondary methylamine offers significant strategic advantages for the synthesis of complex target molecules, particularly in the field of drug discovery and development. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708. [Link]

  • Malkov, A. V., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(21), 8425–8427. [Link]

  • Kaplan, M. S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Medicinal Chemistry Letters, 3(11), 933-937. [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate. Wiley-VCH. Retrieved from [Link]

  • Organic Chemistry Tube. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

Sources

Structure Elucidation of 5-(Methylamino)-N-Boc-pentanamine: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and chemical development. 5-(Methylamino)-N-Boc-pentanamine, a versatile diamine building block, presents a clear case for the application of orthogonal analytical techniques. The presence of a labile N-Boc protecting group, a secondary amine, and a flexible aliphatic chain necessitates a multi-faceted approach to ensure unambiguous characterization. This guide provides an in-depth, experience-driven framework for the complete structure elucidation of this molecule, moving beyond simple data reporting to explain the causal logic behind experimental choices. We will detail the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is designed as a self-validating system, where the results from one technique corroborate and refine the hypotheses drawn from another, ensuring the highest degree of scientific integrity.

Foundational Strategy: The "Why" Before the "How"

The structure of this compound contains several key features that dictate our analytical strategy: the tert-butoxycarbonyl (Boc) protecting group, a secondary methylamine, and a five-carbon aliphatic linker. A robust elucidation cannot rely on a single method. Mass spectrometry, for instance, will provide the molecular mass but offers limited insight into the precise arrangement of atoms.[1][2] Infrared spectroscopy will confirm the presence of key functional groups (carbamate, amine) but cannot map their locations.[3] Nuclear Magnetic Resonance is paramount for mapping the carbon-hydrogen framework, but its data is best interpreted with the molecular formula and functional groups already established.[2][4]

Therefore, our approach is integrative. We begin with techniques that give broad, foundational information (MS and FTIR) and then deploy NMR spectroscopy for the definitive, high-resolution mapping of the molecular architecture. This synergistic workflow ensures that each piece of data is contextualized and validated by the others.

Molecular Structure at a Glance

Caption: Chemical structure of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first question in any structure elucidation is "What is the molecular weight?". For a molecule with a Boc group, MS is also a critical tool for confirming its presence, as this group exhibits highly characteristic fragmentation patterns. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, medium-sized molecules, minimizing in-source fragmentation and typically providing a clear molecular ion peak.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

  • Ionization Mode: Operate in positive ion mode. The two amine nitrogens are readily protonated.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation: A Self-Validating System

The expected data provides multiple points of confirmation for the proposed structure.

FeatureExpected m/zCausality & Interpretation
Molecular Formula C₁₁H₂₄N₂O₂-
Exact Mass 216.1838The theoretical neutral mass.
Protonated Molecule [M+H]⁺ 217.1911The primary observation in ESI+. Its accurate mass measurement should be within 5 ppm of the theoretical value, confirming the elemental composition.
Loss of Isobutylene [M+H - 56]⁺ 161.1386A hallmark of the Boc group. This occurs via a McLafferty-type rearrangement, providing strong evidence for the protecting group.[5]
Loss of Boc Group [M+H - 100]⁺ 117.1386This fragment corresponds to the protonated 1-methylamino-5-aminopentane, confirming the core diamine structure.
t-butyl cation [C₄H₉]⁺ 57.0704A common and highly stable fragment from the Boc group, often visible in the lower m/z range.[6]

Trustworthiness: The observation of the correct high-resolution mass for the [M+H]⁺ ion confirms the elemental composition. The concurrent detection of the characteristic neutral losses (-56 Da) and the t-butyl cation (m/z 57) provides redundant, mutually reinforcing evidence for the N-Boc-pentanamine scaffold.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR provides a rapid and non-destructive confirmation of the key functional groups. For this molecule, the most critical vibrations are the carbamate C=O stretch and the N-H stretches. The presence and position of these bands quickly validate the success of the N-Boc protection and the persistence of the secondary amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction.

Data Interpretation: A Self-Validating System

Each key functional group has a characteristic absorption frequency.

Vibrational ModeExpected Wavenumber (cm⁻¹)Causality & Interpretation
N-H Stretch (Carbamate) ~3350 cm⁻¹A single, relatively sharp peak characteristic of the N-H bond within the Boc group.[7]
N-H Stretch (Sec. Amine) ~3300 cm⁻¹ (weak/broad)Often appears as a weaker, broader band than the carbamate N-H, or may be convoluted with it.
C-H Stretch (Aliphatic) 2950-2850 cm⁻¹Strong, sharp peaks corresponding to the CH₂, and CH₃ groups in the pentyl chain and Boc group.
C=O Stretch (Carbamate) 1680-1700 cm⁻¹ This is the most diagnostic peak. A very strong, sharp absorption confirming the presence of the carbamate functional group of the Boc protector.[8][9]
N-H Bend ~1520 cm⁻¹A medium intensity band associated with the N-H bending vibration, further supporting the presence of the amine and carbamate.
C-N Stretch ~1250 cm⁻¹ and ~1160 cm⁻¹Bands associated with the stretching of C-N bonds in the molecule.

Trustworthiness: The unequivocal presence of the strong C=O stretch around 1690 cm⁻¹ is definitive proof of the carbamate. When combined with the N-H stretch, it confirms the Boc-amine moiety. The C-H stretches confirm the aliphatic nature of the molecule. This data provides a perfect functional group "checklist" to complement the molecular formula from MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the ultimate tool for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4][10] For this compound, ¹H NMR will define the connectivity of the pentyl chain through spin-spin coupling, while ¹³C NMR will confirm the number of unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Data Interpretation: A Self-Validating System

The combination of chemical shift, integration, and multiplicity in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the unambiguous assignment of every atom in the molecule.

AssignmentApprox. δ (ppm)MultiplicityIntegrationCausality & Interpretation
a (Boc, -C(CH ₃)₃)~1.44Singlet (s)9HThe nine equivalent protons of the t-butyl group show no coupling, resulting in a large singlet.
b (-CH ₂-CH₂-NHBoc)~1.48Multiplet (m)2HProtons on the central part of the alkyl chain, coupled to adjacent CH₂ groups.
c (-CH ₂-CH₂-N(H)CH₃)~1.52Multiplet (m)2HProtons on the central part of the alkyl chain, coupled to adjacent CH₂ groups.
d (-CH ₂-N(H)CH₃)~2.58Triplet (t)2HThese protons are adjacent to the electron-withdrawing methylamino group, shifting them downfield. They are coupled to the adjacent CH₂ group (c).
e (-N(H)-CH ₃)~2.44Singlet (s)3HThe methyl group attached to the nitrogen. It typically appears as a sharp singlet.
f (-CH ₂-NHBoc)~3.10Quartet (q) or Multiplet (m)2HThese protons are adjacent to the Boc-protected nitrogen, which is electron-withdrawing, causing a significant downfield shift. They are coupled to the adjacent CH₂ group (b) and the NH proton.
g (-NH Boc)~4.6 (broad)Broad Singlet (br s)1HThe carbamate proton. Often broad due to quadrupole effects and potential exchange.
h (-NH CH₃)~1.5 (very broad)Very Broad Singlet (br s)1HThe secondary amine proton. Often very broad and may be difficult to distinguish from the baseline or other multiplets.
AssignmentApprox. δ (ppm)Causality & Interpretation
1 (Boc, -C(C H₃)₃)~28.5The three equivalent methyl carbons of the t-butyl group.
2, 3 (Central -C H₂-)~26.0, ~29.5The two central carbons of the pentyl chain.
4 (-C H₂-N(H)CH₃)~49.5Carbon adjacent to the secondary amine.
5 (-N(H)-C H₃)~36.0The methyl carbon attached to the nitrogen.
6 (-C H₂-NHBoc)~40.5Carbon adjacent to the Boc-protected nitrogen.
7 (Boc, -C (CH₃)₃)~79.0The quaternary carbon of the t-butyl group, significantly downfield due to the adjacent oxygen.
8 (Boc, C =O)~156.0The carbamate carbonyl carbon, characteristically found in this downfield region.[11][12]

Trustworthiness: The ¹H NMR coupling patterns (e.g., the triplets and multiplets of the pentyl chain) confirm the connectivity. The ¹³C NMR shows exactly 8 signals, corresponding to the 8 unique carbon environments in the molecule. The characteristic chemical shifts for the Boc group carbons (δ ~28.5, ~79.0, ~156.0 ppm) provide a third, independent confirmation of this crucial functional group.

Integrated Workflow for Unambiguous Confirmation

The power of this multi-technique approach lies in its integrated, self-validating nature. No single piece of data is interpreted in isolation.

Structure_Elucidation_Workflow cluster_0 Primary Analysis cluster_1 Detailed Mapping cluster_2 Final Confirmation MS Mass Spectrometry (MS) NMR 1H & 13C NMR Spectroscopy MS->NMR Provides Molecular Formula (C₁₁H₂₄N₂O₂) Confirms Boc presence (fragments) FTIR FTIR Spectroscopy FTIR->NMR Confirms Functional Groups (C=O, N-H) Structure Confirmed Structure of This compound NMR->Structure Maps C-H Framework Confirms Connectivity

Caption: Integrated workflow for structure elucidation.

Conclusion

References

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  • ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. [Link]

  • Mason, D. E., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of Proteome Research, 11(2), 950-961. [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Methylamino)-N-Boc-pentanamine is a valuable bifunctional building block in contemporary drug discovery and development. Its structure, featuring a Boc-protected primary amine and a secondary methylamine separated by a five-carbon aliphatic chain, allows for sequential and site-selective elaboration, making it a key intermediate in the synthesis of a diverse array of complex molecules, including PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing not just the procedural steps, but the underlying chemical principles and practical considerations essential for successful execution in a research and development setting.

Synthetic Strategy: A Two-Step Approach

The most efficient and reliable pathway to this compound involves a two-step sequence commencing with the commercially available 5-(Boc-amino)-1-pentanol. This strategy is predicated on two robust and well-characterized transformations in organic synthesis: the selective oxidation of a primary alcohol to an aldehyde, followed by a reductive amination to introduce the methylamino moiety.

The key to this approach lies in the chemoselective oxidation of the terminal alcohol in the presence of the Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is stable under the mild conditions required for this oxidation, thus obviating the need for additional protection-deprotection steps. Subsequently, the resulting aldehyde undergoes a clean and high-yielding reductive amination with methylamine.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 5-(Boc-amino)-1-pentanol 5-(Boc-amino)-1-pentanol Oxidizing_Agent Dess-Martin Periodinane or Swern Oxidation 5-(Boc-amino)-1-pentanol->Oxidizing_Agent DCM, rt 5-(Boc-amino)pentanal 5-(Boc-amino)pentanal Oxidizing_Agent->5-(Boc-amino)pentanal Reductive_Amination Methylamine (aq. or gas) Sodium Triacetoxyborohydride 5-(Boc-amino)pentanal->Reductive_Amination DCE, rt This compound This compound Reductive_Amination->this compound DMP_Mechanism cluster_0 DMP Oxidation Mechanism Alcohol R-CH2OH DMP DMP Alcohol->DMP Ligand Exchange Intermediate [Intermediate Complex] DMP->Intermediate Aldehyde R-CHO Intermediate->Aldehyde Elimination Byproducts Iodinane + 2 AcOH Intermediate->Byproducts Reductive_Amination_Mechanism cluster_1 Reductive Amination Mechanism Aldehyde R-CHO Methylamine CH3NH2 Aldehyde->Methylamine Condensation Iminium_Ion [R-CH=N+H(CH3)] Methylamine->Iminium_Ion STAB NaBH(OAc)3 Iminium_Ion->STAB Hydride Transfer Product R-CH2-NH(CH3) STAB->Product

An In-Depth Technical Guide to the Synthesis and Application of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of the bifunctional building block, 5-(Methylamino)-N-Boc-pentanamine (tert-butyl methyl(5-aminopentyl)carbamate). This versatile molecule has emerged as a critical component in contemporary drug discovery, particularly in the rational design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into detailed synthetic protocols, spectroscopic and physicochemical properties, and explore its utility in the construction of targeted protein degraders. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this valuable synthetic tool.

Introduction: The Strategic Importance of Bifunctional Building Blocks in Modern Drug Discovery

The paradigm of drug discovery is continually evolving, with a notable shift towards modalities that offer greater specificity and novel mechanisms of action. Bifunctional molecules, which possess two distinct reactive sites, are at the forefront of this evolution. They serve as molecular bridges, connecting different pharmacophores to create sophisticated constructs with tailored biological activities.

This compound is a prime example of such a strategic building block. It features a terminal primary amine and a Boc-protected secondary methylamine, separated by a flexible five-carbon alkyl chain. This unique architecture allows for sequential and chemoselective modifications, making it an invaluable linker component in the assembly of complex therapeutic agents.

The rise of PROTACs has particularly highlighted the importance of linkers derived from molecules like this compound.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[2]

This guide will provide a detailed exploration of this compound, from its synthesis to its strategic deployment in cutting-edge medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1228544-59-9[1]
Molecular Formula C₁₁H₂₄N₂O₂[1]
Molecular Weight 216.33 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

    • A singlet at approximately 1.45 ppm, integrating to 9H, is characteristic of the tert-butyl group of the Boc protecting group.

    • A singlet at around 2.85 ppm, integrating to 3H, would correspond to the N-methyl group.

    • A triplet at approximately 2.70 ppm, integrating to 2H, is anticipated for the methylene group adjacent to the primary amine (-CH₂-NH₂).

    • A triplet around 3.10 ppm, integrating to 2H, would be assigned to the methylene group adjacent to the Boc-protected nitrogen (-CH₂-N(Boc)CH₃).

    • Multiplets in the range of 1.30-1.60 ppm would represent the remaining three methylene groups of the pentyl chain.

    • A broad singlet, the chemical shift of which is solvent-dependent, would correspond to the primary amine protons (-NH₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display 11 distinct signals, one for each carbon atom in its unique chemical environment.

    • The carbonyl carbon of the Boc group is expected to appear around 156 ppm.

    • The quaternary carbon of the tert-butyl group would be observed near 79 ppm.

    • The three equivalent methyl carbons of the tert-butyl group should produce a signal around 28 ppm.

    • The N-methyl carbon is anticipated to be in the region of 34-36 ppm.

    • The methylene carbons of the pentyl chain would appear in the aliphatic region (approximately 25-50 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

    • N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹.

    • C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

    • A strong C=O stretching vibration for the carbamate carbonyl of the Boc group at approximately 1680-1700 cm⁻¹.

    • N-H bending vibrations around 1600 cm⁻¹.

  • MS (Mass Spectrometry): In an ESI+ mass spectrum, the molecule would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 217.3.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and efficient method involves the selective protection and subsequent methylation of 1,5-diaminopentane (cadaverine).

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the N-methyl and N-Boc groups, leading back to the readily available starting material, 1,5-diaminopentane.

G target This compound intermediate1 N-Boc-1,5-diaminopentane target->intermediate1 N-Methylation starting_material 1,5-Diaminopentane intermediate1->starting_material Mono-Boc Protection

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

This protocol outlines a two-step synthesis starting from 1,5-diaminopentane.

Step 1: Mono-Boc Protection of 1,5-Diaminopentane

The selective mono-protection of a symmetrical diamine is a critical step that requires careful control of reaction conditions to minimize the formation of the di-protected byproduct.

G cluster_reactants Reactants cluster_products Product A 1,5-Diaminopentane reagents Solvent (e.g., DCM) Base (e.g., Et₃N, optional) B Di-tert-butyl dicarbonate (Boc)₂O C N-Boc-1,5-diaminopentane reagents->C

Caption: Reaction scheme for the mono-Boc protection of 1,5-diaminopentane.

Materials and Reagents:

  • 1,5-Diaminopentane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), optional

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-diaminopentane (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (0.8-1.0 eq) in DCM to the cooled diamine solution over a period of 1-2 hours with vigorous stirring. The slow addition is crucial to favor mono-protection.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate N-Boc-1,5-diaminopentane.

Step 2: N-Methylation of N-Boc-1,5-diaminopentane

The N-methylation of the Boc-protected amine is typically achieved using a suitable methylating agent in the presence of a base.

G cluster_reactants Reactants cluster_products Product A N-Boc-1,5-diaminopentane reagents Base (e.g., NaH) Solvent (e.g., THF) B Methylating Agent (e.g., MeI) C This compound reagents->C

Caption: Reaction scheme for the N-methylation of N-Boc-1,5-diaminopentane.

Materials and Reagents:

  • N-Boc-1,5-diaminopentane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-1,5-diaminopentane (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis: A Gateway to PROTACs

The primary application of this compound is as a versatile linker precursor in the synthesis of PROTACs.[2] Its bifunctional nature allows for the sequential attachment of an E3 ligase ligand and a target protein ligand.

General Strategy for PROTAC Synthesis

The synthesis of a PROTAC using this building block typically involves the following conceptual steps:

G A This compound C Linker-E3 Ligand Conjugate A->C Amide Coupling B E3 Ligase Ligand B->C D Boc Deprotection C->D E Linker-E3 Ligand Amine D->E G PROTAC E->G Amide Coupling F Target Protein Ligand F->G

Caption: General workflow for PROTAC synthesis.

  • Coupling with an E3 Ligase Ligand: The terminal primary amine of this compound is typically reacted with an activated carboxylic acid derivative of an E3 ligase ligand (e.g., thalidomide or VHL ligand derivatives) to form a stable amide bond.

  • Boc Deprotection: The Boc protecting group on the secondary amine is then removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to unmask the secondary amine.

  • Coupling with a Target Protein Ligand: The newly exposed secondary amine is then coupled with an activated carboxylic acid derivative of a target protein ligand to complete the synthesis of the PROTAC molecule.

The flexibility of the pentyl chain and the ability to introduce a methyl group on the nitrogen can be crucial for optimizing the ternary complex formation and the overall efficacy of the resulting PROTAC.

Safety and Handling

As a professional in the field, it is imperative to handle all chemical reagents with appropriate safety precautions.

  • 1,5-Diaminopentane (Cadaverine): This starting material is corrosive and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere, and all glassware must be thoroughly dried before use.

  • Methyl Iodide (MeI): Methyl iodide is a toxic and volatile liquid. It should be handled in a fume hood with appropriate PPE.

  • This compound: While specific toxicity data is not widely available, it should be handled with the standard precautions for organic amines. Avoid inhalation, ingestion, and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly for the construction of PROTACs and other complex bioactive molecules. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established chemical transformations. The ability to selectively functionalize its two distinct amine groups provides medicinal chemists with a powerful tool for linkerology studies and the optimization of drug candidates. As the field of targeted protein degradation continues to expand, the demand for versatile and well-characterized building blocks like this compound is certain to grow.

References

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • NIH National Library of Medicine. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Google Patents.
  • Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • NIH National Library of Medicine. Current strategies for the design of PROTAC linkers: a critical review. [Link]

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The Strategic Imperative of 5-(Methylamino)-N-Boc-pentanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of modern drug discovery, the selection of appropriate building blocks is paramount to the successful construction of novel therapeutic agents. Among the vast arsenal of synthetic intermediates, N-Boc protected diamines have emerged as exceptionally versatile and powerful tools. This technical guide delves into the core utility of a specific, yet broadly applicable building block: 5-(Methylamino)-N-Boc-pentanamine . We will explore its synthesis, strategic applications, and the nuanced advantages it offers in the design and development of complex, biologically active molecules. This guide moves beyond a mere recitation of facts to provide a deeper understanding of the chemical principles and strategic considerations that underpin its use in medicinal chemistry.

Introduction: The Unseen Architect - Why N-Boc Protected Diamines Matter

The journey of a drug from concept to clinic is a monumental undertaking, fraught with challenges of potency, selectivity, and pharmacokinetic properties. The molecular architecture of a drug candidate is a key determinant of its ultimate success. N-Boc protected diamines, such as this compound, serve as critical architectural elements in this process. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for a controlled and sequential elaboration of the molecular scaffold. This seemingly simple modification provides chemists with exquisite control over reactivity, enabling the construction of complex molecules with a high degree of precision.

The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, providing an orthogonal protecting group strategy that is essential in multi-step syntheses. This allows for the selective functionalization of the free amine, while the Boc-protected amine remains shielded, preventing unwanted side reactions.

The Anatomy of a Versatile Building Block: this compound

This compound, also known as tert-butyl (5-(methylamino)pentyl)carbamate, possesses a unique combination of structural features that make it a valuable asset in the medicinal chemist's toolbox.

FeatureChemical StructureSignificance in Drug Design
N-Boc Protected Primary Amine -(CH₂)₅-NH-BocProvides a stable, protected nucleophile that can be deprotected under mild acidic conditions for subsequent conjugation or cyclization reactions.
Secondary Methylamine -NH(CH₃)The methyl group enhances proteolytic stability of adjacent amide bonds, improves cell permeability, and can modulate the basicity of the nitrogen, influencing target binding and pharmacokinetic properties.
Pentanamine Backbone -(CH₂)₅-Offers a flexible five-carbon linker that can be used to spatially orient different pharmacophoric elements of a molecule to optimize interactions with biological targets.

Synthesis of this compound: A Practical Protocol

While various methods for the synthesis of N-Boc protected amines exist, a common and reliable approach involves the selective protection of one amine in a diamine precursor, followed by methylation of the other. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Mono-Boc Protection of 1,5-Diaminopentane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-diaminopentane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9-1.0 eq) in DCM dropwise over 1-2 hours. The slow addition is crucial to favor mono-protection.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the desired mono-Boc protected product and minimize the formation of the di-Boc protected byproduct.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-1,5-diaminopentane.

Step 2: N-Methylation of N-Boc-1,5-diaminopentane

  • Reductive Amination: Dissolve the purified N-Boc-1,5-diaminopentane (1.0 eq) in a suitable solvent like methanol or DCM.

  • Reagent Addition: Add formaldehyde (1.1 eq, as a 37% aqueous solution) to the solution.

  • Reduction: After stirring for 30 minutes, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, wash with brine, and dry over Na₂SO₄. After filtration and concentration, the crude product can be purified by column chromatography to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: N-Methylation 1,5-Diaminopentane 1,5-Diaminopentane Reaction_Setup_1 Reaction_Setup_1 1,5-Diaminopentane->Reaction_Setup_1 (Boc)2O, DCM Purification_1 Purification_1 Reaction_Setup_1->Purification_1 Work-up N-Boc-1,5-diaminopentane N-Boc-1,5-diaminopentane Purification_1->N-Boc-1,5-diaminopentane Reductive_Amination Reductive_Amination N-Boc-1,5-diaminopentane->Reductive_Amination Formaldehyde Reduction Reduction Reductive_Amination->Reduction NaBH(OAc)3 Purification_2 Purification_2 Reduction->Purification_2 Work-up This compound This compound Purification_2->this compound

Synthetic workflow for this compound.

Applications in Medicinal Chemistry: Case Studies and Strategic Insights

The true value of this compound is realized in its application as a versatile building block in the synthesis of complex and high-value pharmaceutical agents.

Case Study: Synthesis of a Key Intermediate for Osimertinib (AZD9291)

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of this complex molecule relies on a key intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate .[1] Although not identical, the synthesis of this intermediate showcases the utility of a Boc-protected diamine with a methylated secondary amine, a structural motif highly analogous to this compound.

The synthesis involves the nucleophilic aromatic substitution of a fluorinated nitroaniline with N,N,N'-trimethylethane-1,2-diamine, followed by reduction of the nitro group. The Boc-protected amine in the starting material allows for the selective introduction of the diamine side chain, which is crucial for the molecule's biological activity. This case study underscores the importance of such building blocks in constructing highly functionalized aromatic systems found in many targeted therapies.[1]

Osimertinib_Intermediate Start 4-Fluoro-2-methoxy-5-nitroaniline Boc-protected amine Intermediate N,N,N'-trimethylethane-1,2-diamine Nucleophilic Aromatic Substitution Start:f1->Intermediate:f0 SNAr Reaction Product Osimertinib Intermediate tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate Intermediate:f1->Product:f0 Reduction of Nitro Group

Role of a Boc-protected diamine in Osimertinib synthesis.
Application as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound is an ideal building block for the synthesis of PROTAC linkers. The Boc-protected amine provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand. The secondary methylamine can be acylated to form a stable amide bond within the linker, and the methyl group can enhance the proteolytic stability of the linker, preventing its premature degradation. The pentanamine chain offers the requisite length and flexibility to allow for the optimal orientation of the two ligands for efficient ternary complex formation.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Linker This compound derivative Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

General structure of a PROTAC featuring a linker derived from this compound.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to design and synthesize the next generation of therapeutics with greater control and precision. Its unique combination of a selectively protected primary amine, a stabilizing secondary methylamine, and a flexible pentyl backbone makes it a valuable asset in the construction of complex molecules, from targeted cancer therapies to innovative protein degraders. As drug discovery continues to venture into more complex chemical space, the demand for such versatile and strategically designed building blocks will undoubtedly continue to grow. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively harness the potential of this compound in their quest for novel and impactful medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of N-Boc-1,4-butanediamine in Modern Pharmaceutical Synthesis.
  • Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. [Link]

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An In-depth Technical Guide to the Solubility of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Methylamino)-N-Boc-pentanamine, also known as tert-butyl (5-(methylamino)pentyl)carbamate[1][2], is a bifunctional organic molecule increasingly utilized as a building block and linker in medicinal chemistry and materials science. Its structure, featuring a flexible five-carbon chain, a basic secondary amine, and a sterically hindered, lipophilic N-Boc protecting group, presents a unique and challenging solubility profile. Understanding and mastering the solubility of this compound is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties governing its solubility, detailed experimental protocols for its determination, a summary of its behavior in various solvent systems, and practical insights for laboratory applications.

Introduction: The Significance of a Bifunctional Building Block

This compound belongs to a class of monoprotected diamines that serve as critical intermediates in multi-step organic synthesis. The strategic placement of a Boc (tert-butyloxycarbonyl) group on one amine allows for selective reaction at the free secondary methylamino terminus. The Boc group can then be removed under specific acidic conditions to reveal the primary amine for subsequent functionalization[3][4][5]. This orthogonal reactivity is invaluable in the synthesis of complex molecules, including peptide mimics, targeted drug conjugates, and functional polymers.

The solubility of this intermediate dictates nearly every aspect of its use. In synthesis, it determines the choice of reaction solvent and can impact reaction rates and yields. For purification, solubility differences are exploited in crystallization and chromatography. In drug development, the aqueous solubility of a final compound, often influenced by its constituent linkers, is a critical determinant of bioavailability and efficacy. Therefore, a thorough understanding of this parameter is not merely academic but a prerequisite for successful research and development.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. It is a molecule of contrasts, balancing polar and non-polar characteristics.

2.1 Molecular Structure Analysis

  • Aliphatic Pentyl Chain (-CH₂CH₂CH₂CH₂CH₂-) : This five-carbon backbone is flexible and non-polar, contributing to the molecule's affinity for organic solvents. As the length of the alkyl chain in amines increases, their solubility in water decreases due to the growing influence of the hydrophobic portion[6][7].

  • Secondary Methylamino Group (-NHCH₃) : This group is a key polar feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base[8][9]. This group is crucial for aqueous solubility, especially under acidic conditions where it can be protonated.

  • N-Boc Group (-NH-C(O)O-C(CH₃)₃) : The tert-butyloxycarbonyl group is large and predominantly non-polar due to its bulky tert-butyl component. While the carbamate linkage has some polar character, the overall effect of the Boc group is to increase lipophilicity and enhance solubility in non-polar organic solvents[10]. It also prevents the primary amine from participating in hydrogen bonding as a donor, which would otherwise increase water solubility.

2.2 Key Physicochemical Parameters

  • Molecular Formula & Weight : C₁₁H₂₄N₂O₂; 216.32 g/mol [11]. This moderate molecular weight does not inherently preclude solubility in a wide range of solvents.

  • Hydrogen Bonding : The molecule has one hydrogen bond donor (the N-H of the methylamino group) and four potential hydrogen bond acceptors (the nitrogen of the methylamino group, the carbamate nitrogen, and the two carbamate oxygens). This capacity for hydrogen bonding is a primary driver of its solubility in polar protic solvents like water and alcohols[9][12].

  • Lipophilicity (LogP) : The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Due to the combination of the C5 alkyl chain and the tert-butyl group, this compound is expected to have a positive LogP value, indicating a preference for lipophilic environments over aqueous ones at neutral pH.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The Shake-Flask method is the gold standard for determining equilibrium solubility and is recommended by the Organisation for Economic Co-operation and Development (OECD)[13][14][15].

3.1 Standard Protocol: OECD 105 Shake-Flask Method

This method determines the saturation concentration of a solute in a solvent at a specific temperature by establishing a thermodynamic equilibrium.

Materials & Equipment:

  • This compound (≥95% purity)[11]

  • Selected solvents (e.g., deionized water, pH 7.4 phosphate buffer, DMSO, ethanol, DCM)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or ¹H NMR)

Step-by-Step Methodology:

  • Preparation : Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation[16].

  • Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm)[16]. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached[16][17].

  • Phase Separation : After equilibration, let the vials stand to allow the excess solid to settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection : Carefully withdraw a clear aliquot of the supernatant. To remove any remaining particulates, immediately filter the aliquot through a syringe filter into a clean analysis vial.

  • Quantification : Accurately dilute the filtered sample with an appropriate solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC). Prepare a calibration curve with known standards for accurate quantification.

  • Calculation : Calculate the solubility based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Diagram: Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Measurement cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Sampling & Quantification prep1 Weigh excess solute prep2 Add to known volume of solvent in vial prep1->prep2 equil1 Seal vial and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours at constant T & RPM equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge at high speed sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Filter through 0.22 µm syringe filter quant1->quant2 quant3 Dilute sample accurately quant2->quant3 quant4 Analyze concentration (e.g., HPLC-UV) quant3->quant4 result Final Solubility Data quant4->result Calculate Solubility (mg/mL)

Caption: Workflow for Shake-Flask Solubility Measurement.

Solubility Profile of this compound

While specific, publicly available solubility data for this exact compound is limited, a qualitative and semi-quantitative profile can be constructed based on the physicochemical principles discussed and data for structurally similar compounds, such as other N-Boc protected amines[18][19].

4.1 Aqueous Solubility

  • Neutral Water (pH ~7) : At neutral pH, the methylamino group is only partially protonated. The molecule's solubility will be low, driven by a balance between the polar amine/carbamate groups and the non-polar alkyl/Boc groups. It is expected to be sparingly soluble to slightly soluble.

  • Acidic Buffers (pH 1-5) : In acidic conditions, the methylamino group will be fully protonated (-NH₂⁺CH₃). The resulting ammonium salt is ionic, which dramatically increases its affinity for water. Solubility is expected to be significantly higher in acidic buffers compared to neutral water.

  • Basic Buffers (pH > 9) : In basic conditions, the methylamino group will be in its free base form (-NHCH₃). The molecule will be neutral and less polar, leading to very low aqueous solubility.

4.2 Organic Solvent Solubility

The compound is expected to exhibit good solubility in a range of common organic solvents. Generally, amines are soluble in organic solvents like alcohol, ether, and benzene[6][7]. Boc-protected amino acids are typically soluble in solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF)[19].

Table 1: Estimated Solubility Profile

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Aqueous Water (pH 7.0)Low / Sparingly SolubleBalance of polar/non-polar groups.
HCl (0.1 M, pH 1)High / SolubleProtonation of the amine group forms a soluble salt.[20][21]
PBS (pH 7.4)Low / Sparingly SolubleSimilar to neutral water, partial protonation.
Polar Protic Methanol (MeOH)High / Freely SolubleCan act as H-bond donor and acceptor.
Ethanol (EtOH)High / Freely SolubleSimilar to methanol.
Polar Aprotic DMSO, DMFVery High / Freely SolubleStrong H-bond acceptors, dissolve a wide range of compounds.
Acetonitrile (ACN)Moderate / SolubleLess polar than DMSO/DMF but effective for many organics.
Non-Polar / Halogenated Dichloromethane (DCM)Very High / Freely SolubleEffective for dissolving bulky, non-polar groups like Boc.
Tetrahydrofuran (THF)High / Freely SolubleGood solvent for moderately polar to non-polar compounds.
Hexanes / HeptaneVery Low / InsolubleAliphatic nature is incompatible with the molecule's polar groups.

Practical Implications for Researchers

Understanding this solubility profile is key to designing successful experiments.

5.1 Stock Solution Preparation

  • For organic synthesis, DCM, THF, or DMF are excellent choices for preparing concentrated stock solutions.

  • For biological assays requiring aqueous buffers, a "DMSO-first" approach is recommended. Prepare a highly concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it serially into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.

  • Avoid preparing stock solutions directly in neutral aqueous buffers due to low solubility. If an aqueous stock is required, use an acidic buffer (e.g., pH 4-5) where solubility is enhanced.

5.2 Reaction and Purification Strategies

  • Reaction Solvent : Choose a solvent where both the substrate and reagents are highly soluble. For reactions at the methylamino group, aprotic solvents like DCM or DMF are often preferred.

  • Work-up/Extraction : The pH-dependent aqueous solubility is a powerful tool for purification. During an aqueous work-up, the compound can be extracted into an organic layer (e.g., ethyl acetate) from a basic aqueous solution (pH > 10). Conversely, it can be extracted into an acidic aqueous layer (pH < 4) to separate it from non-basic impurities.

  • Chromatography : Normal-phase silica gel chromatography can be performed using solvent systems like hexane/ethyl acetate or DCM/methanol. The polarity of the eluent can be tuned to achieve optimal separation.

Diagram: Logic for Solvent Selection

G Solvent Selection Logic Tree cluster_synthesis Organic Synthesis cluster_bio Biological Assay cluster_purify Purification start Define Application syn_choice Need Aprotic Environment? start->syn_choice bio_stock Prepare concentrated stock in DMSO start->bio_stock pur_choice Method? start->pur_choice syn_aprotic Use DCM, THF, DMF, or Acetonitrile syn_choice->syn_aprotic Yes syn_protic Use MeOH or EtOH syn_choice->syn_protic No bio_dilute Dilute stock into aqueous assay buffer bio_stock->bio_dilute bio_final Check final DMSO % & compound precipitation bio_dilute->bio_final pur_extract Use pH switching: Acidic wash to extract base, Basic wash to keep in organic pur_choice->pur_extract Extraction pur_chrom Use Hex/EtOAc or DCM/MeOH gradients on silica gel pur_choice->pur_chrom Chromatography

Caption: Logic Tree for Application-Based Solvent Selection.

Conclusion

This compound is a molecule with a dual nature, reflected in its solubility profile. Its significant non-polar character, conferred by the pentyl chain and Boc group, ensures good solubility in a wide array of organic solvents, making it highly tractable for synthesis. Simultaneously, the basic methylamino group provides a crucial handle for manipulating its aqueous solubility through pH control. This pH-dependent behavior is not a limitation but a powerful feature that can be exploited for efficient purification and handling. By understanding these fundamental principles and applying the rigorous experimental methods outlined in this guide, researchers can effectively leverage the full potential of this versatile chemical building block.

References

  • Amines: Structure, Properties, and Reactions. Solubility of Things.
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  • EXPERIMENT 1 DETERMIN
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  • BOC-ON. Sigma-Aldrich.
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  • Test No.
  • This compound | 1311458-36-2. Sigma-Aldrich.
  • This compound | 1311458-36-2. Sigma-Aldrich.
  • 1311458-36-2;this compound;5-(甲氨基)-N-BOC-戊胺.
  • Physical and chemical properties of Boc-protected amino acids. Benchchem.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Solubility testing in accordance with the OECD 105. FILAB.
  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.
  • 5-(Methylamino)pentan-2-one. PubChem.
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  • Boc-Protected Amino Groups. Organic Chemistry Portal.
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  • (R)-5-N-BOC-AMINO-3-HYDROXYL-PENTANIOC ACID. CymitQuimica.
  • N-(tert-Butoxycarbonyl)-1,5-diaminopentane 51644-96-3. TCI Chemicals.
  • 1,5-Pentanediamine. NIST WebBook.
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Methodological & Application

Application Note & Protocol: Selective Mono-Boc Protection of 5-(methylamino)pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Selective Amine Protection

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its robustness under a wide array of chemical conditions and its facile, clean removal under mild acidic treatment.[1][2] This orthogonality to other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-cleaved Cbz groups, makes it an indispensable tool in multi-step synthetic campaigns.[1]

This guide addresses the specific challenge of selectively protecting 5-(methylamino)pentanamine, an unsymmetrical diamine possessing both a primary and a secondary amine. Such substrates present a common yet critical hurdle: achieving high yields of a single mono-protected product while avoiding the formation of di-protected byproducts and controlling the regioselectivity of the protection. This protocol provides a robust, field-proven method that leverages in situ monoprotonation to deactivate the more basic secondary amine, thereby directing the Boc protection exclusively to the primary amine.[3]

Core Principles and Mechanistic Rationale

The Mechanism of Boc Protection

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds through a nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[4] This attack forms a transient tetrahedral intermediate, which then collapses. The collapse expels a stable tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butoxide (or tert-butanol), providing a thermodynamic driving force for the reaction.[4][5][6] The resulting product is a stable carbamate, which effectively masks the amine's nucleophilicity and basicity.[2]

The Key to Selectivity: Acid-Mediated Differentiation

In a molecule like 5-(methylamino)pentanamine, both the primary and secondary amines are nucleophilic and can react with (Boc)₂O. Attempting a direct protection without controlling for this will inevitably lead to a mixture of N-Boc, N'-Boc, and N,N'-di-Boc products, necessitating challenging chromatographic separations.

The strategy outlined here employs a crucial principle: differentiation by basicity . Secondary alkylamines are generally more basic (pKa of conjugate acid ~11.0) than primary alkylamines (pKa ~10.7). By introducing precisely one molar equivalent of a strong acid, we can selectively protonate the more basic secondary amine.[3] This protonation converts the secondary amine into an ammonium salt, rendering it non-nucleophilic and inert to (Boc)₂O. The less basic primary amine remains as a free base, available to react selectively with the Boc anhydride.[3][7] This in situ differentiation is the foundation for achieving high regioselectivity and yield.

Detailed Experimental Protocol

This protocol is designed for the selective mono-N-Boc protection of the primary amine in 5-(methylamino)pentanamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Key Properties
5-(methylamino)pentanamineC₆H₁₆N₂116.2163230-57-9Liquid, moisture-sensitive
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2524424-99-5Solid, moisture-sensitive
Trimethylsilyl chloride (Me₃SiCl)C₃H₉ClSi108.6475-77-4Liquid, reacts with protic solvents
Methanol (MeOH), AnhydrousCH₄O32.0467-56-1Solvent, <50 ppm H₂O
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent
Sodium Hydroxide (NaOH)NaOH40.001310-73-2For pH adjustment
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.047757-82-6Drying agent
Brine (Saturated NaCl solution)NaCl(aq)--For washing
Step-by-Step Methodology
  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-(methylamino)pentanamine (5.00 g, 43.0 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous methanol (80 mL) to the flask. Stir the solution under a nitrogen atmosphere until the amine is fully dissolved.

  • In Situ Acid Formation & Protonation: Cool the solution to 0 °C using an ice-water bath. Once cooled, add trimethylsilyl chloride (Me₃SiCl) (5.45 mL, 43.0 mmol, 1.0 eq.) dropwise over 10 minutes.

    • Causality Insight: Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ. This avoids the use of aqueous HCl, which could lead to side reactions. This newly formed HCl selectively protonates the more basic secondary amine, protecting it from reacting with the (Boc)₂O.[7] A white precipitate of the mono-hydrochloride salt may form.

  • Equilibration: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete and selective formation of the 5-amino-N-methylpentan-1-aminium chloride salt.[3]

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (9.39 g, 43.0 mmol, 1.0 eq.) in anhydrous methanol (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: Silica gel plates with a mobile phase of 10% Methanol in Dichloromethane + 1% Ammonium Hydroxide.

    • Visualization: Ninhydrin stain (the starting material will show two spots or a streak, while the product will be a single, less polar spot that is ninhydrin-positive).

Work-up and Purification
  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Basification: Redissolve the resulting residue in deionized water (50 mL). Cool the solution to 0 °C and adjust the pH to >12 by the slow addition of 2 M NaOH solution. This step neutralizes the hydrochloride salt and deprotonates the secondary amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).[7]

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane containing a constant 0.5% triethylamine (to prevent the protonation of the amine on the silica).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final product, tert-butyl (5-(methylamino)pentyl)carbamate.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Selective Protection cluster_workup Isolation & Purification A Dissolve Diamine in Anhydrous MeOH B Cool to 0 °C A->B C Add 1.0 eq. Me₃SiCl (Generates HCl in situ) B->C D Stir 30 min (Selective Protonation) C->D E Add 1.0 eq. (Boc)₂O D->E F Warm to RT, Stir 2-4h E->F G Concentrate F->G H Basify with NaOH (pH >12) G->H I Extract with DCM H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: High-level workflow for selective mono-Boc protection.

Chemical Mechanism

G Mechanism of Selective Protection Diamine H₂N-(CH₂)₄-NHMe (5-(methylamino)pentanamine) Protonated H₂N-(CH₂)₄-NH₂Me⁺ Cl⁻ (Secondary amine protonated) Diamine->Protonated Selective Protonation HCl + HCl (from Me₃SiCl + MeOH) Product Boc-HN-(CH₂)₄-NH₂Me⁺ Cl⁻ Protonated->Product Nucleophilic Attack by Primary Amine Boc2O + (Boc)₂O FinalProduct Boc-HN-(CH₂)₄-NHMe (Final Product) Product->FinalProduct Deprotonation Workup NaOH Workup

Caption: Acid-mediated regioselective Boc protection mechanism.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time. 2. Reagents (especially (Boc)₂O) degraded by moisture. 3. Incomplete in situ acid formation.1. Extend reaction time, monitoring by TLC until starting material is consumed. 2. Use fresh, high-purity (Boc)₂O and ensure anhydrous conditions. 3. Use fresh Me₃SiCl and anhydrous methanol.
Significant Di-Boc Product Formation 1. >1.0 equivalent of (Boc)₂O was used. 2. (Boc)₂O was added too quickly or at room temperature, leading to a non-selective reaction.1. Carefully check stoichiometry; do not use an excess of (Boc)₂O. 2. Ensure slow, dropwise addition of the (Boc)₂O solution while maintaining the reaction temperature at 0 °C.
Product is difficult to extract from aqueous layer Incomplete basification during workup; product remains as the hydrochloride salt.Ensure the pH of the aqueous layer is robustly basic (>12) before extraction. Check with pH paper. Add more NaOH if necessary.

Conclusion

The tert-butyloxycarbonyl (Boc) group serves as an essential tool for amine protection in synthetic chemistry. The protocol detailed herein provides a reliable and highly regioselective method for the mono-protection of 5-(methylamino)pentanamine at the primary amine. By leveraging the inherent difference in basicity between the primary and secondary amino groups through a controlled, acid-mediated protonation, this procedure minimizes the formation of undesirable side products and simplifies purification, delivering the target carbamate in high yield. This approach represents a validated and trustworthy method for researchers and drug development professionals requiring strategic functionalization of unsymmetrical diamines.

References

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Ha, H-J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

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Application Note & Protocol: N-Methylation of N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Methylation

In the landscape of modern organic synthesis and drug development, the N-methylation of amines is a frequently employed and critical transformation. The introduction of a methyl group to a nitrogen atom can profoundly alter the physicochemical and pharmacological properties of a molecule. For instance, N-methylation can enhance metabolic stability by blocking sites of enzymatic degradation, improve membrane permeability, and modulate the conformational preferences of a compound, thereby influencing its biological activity. The tert-butyloxycarbonyl (Boc) protecting group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][3] This guide provides a detailed experimental protocol for the N-methylation of a model substrate, N-Boc-pentanamine, offering insights into the underlying chemical principles and practical considerations for successful execution.

Choosing the Right Path: Synthetic Strategies for N-Methylation

Several robust methods exist for the N-methylation of N-Boc protected amines. The selection of a particular method often depends on the substrate's complexity, functional group tolerance, and desired scale of the reaction. Two of the most reliable and widely adopted strategies are:

  • Direct Alkylation with a Methylating Agent: This classic approach involves the deprotonation of the N-H bond of the Boc-protected amine using a strong base, followed by nucleophilic attack on a methylating agent. A common and effective combination is sodium hydride (NaH) as the base and methyl iodide (MeI) as the electrophile in an aprotic solvent like tetrahydrofuran (THF).[4][5] This method is generally high-yielding and applicable to a broad range of substrates.

  • Reductive Amination (Eschweiler-Clarke Reaction): This method achieves methylation by treating the amine with formaldehyde and a reducing agent, typically formic acid.[6][7][8][9] The Eschweiler-Clarke reaction is particularly advantageous as it is self-limiting, preventing the over-methylation to form quaternary ammonium salts, a common side reaction in direct alkylation methods.[9][10]

This application note will provide a detailed, step-by-step protocol for the direct alkylation method using NaH and MeI, followed by a discussion and procedural overview of the Eschweiler-Clarke reaction as a valuable alternative.

Part 1: Direct N-Methylation using Sodium Hydride and Methyl Iodide

Reaction Principle and Mechanism

The N-methylation of N-Boc-pentanamine with NaH and MeI proceeds via a two-step mechanism. First, the strong base, sodium hydride, deprotonates the nitrogen of the carbamate to form a sodium salt. This resulting anion is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to furnish the N-methylated product.

Caption: Reaction mechanism for N-methylation.

Experimental Protocol

This protocol details the N-methylation of N-Boc-pentanamine on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)QuantitySupplier
N-Boc-pentanamineC₁₀H₂₁NO₂203.28102.03 ge.g., Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.00120.48 ge.g., Sigma-Aldrich
Methyl IodideCH₃I141.94150.94 mL (2.13 g)e.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mLe.g., Sigma-Aldrich
Saturated Ammonium Chloride SolutionNH₄Cl53.49-20 mL-
Ethyl AcetateC₄H₈O₂88.11-100 mL-
Brine (Saturated NaCl solution)NaCl58.44-30 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needle

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add N-Boc-pentanamine (2.03 g, 10 mmol) to a dry 250 mL round-bottom flask containing a magnetic stir bar.

  • Dissolution: Add anhydrous THF (50 mL) to the flask and stir until the N-Boc-pentanamine is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Carefully add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and a proper inert atmosphere setup.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes.

  • Addition of Methylating Agent: Slowly add methyl iodide (0.94 mL, 15 mmol) to the reaction mixture via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-methyl-N-Boc-pentanamine.

Caption: Experimental workflow for N-methylation.

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood under an inert atmosphere.[4][5]

  • Methyl Iodide (MeI): MeI is a toxic and carcinogenic substance. It is also a volatile liquid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[4][5]

  • Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon storage. It is advisable to test for peroxides before use, especially if the solvent has been stored for an extended period.[4]

Part 2: Alternative Method - The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction offers a compelling alternative for the N-methylation of primary and secondary amines, including N-Boc-pentanamine.[6][7][8] This reductive amination procedure utilizes an excess of formic acid and formaldehyde to introduce the methyl group.[9]

Advantages of the Eschweiler-Clarke Reaction:
  • High Selectivity: The reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][8][9]

  • Mild Conditions: The reaction is typically run at elevated temperatures (e.g., 80-100 °C) but does not require the use of highly reactive and hazardous reagents like sodium hydride.

  • Irreversible Reaction: The formation of carbon dioxide gas drives the reaction to completion.[9]

Reaction Mechanism Overview

The reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine.[6][7][8] For a primary amine like N-Boc-pentanamine, this process occurs twice to yield the N,N-dimethylated product. However, for the purpose of mono-methylation, careful control of stoichiometry would be necessary, though the direct alkylation method is more suited for this. The Eschweiler-Clarke is ideal for converting a primary amine to a dimethylated tertiary amine or a secondary amine to a monomethylated tertiary amine.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer Amine R₂NH Iminium_Ion [R₂N=CH₂]⁺ Amine->Iminium_Ion + CH₂O, -H₂O Formaldehyde CH₂O Iminium_Ion_2 [R₂N=CH₂]⁺ Methylated_Amine R₂NCH₃ Iminium_Ion_2->Methylated_Amine + HCOOH Formic_Acid HCOOH CO2 CO₂ Methylated_Amine->CO2

Caption: Eschweiler-Clarke reaction mechanism.

General Protocol Outline
  • To the N-Boc-pentanamine, add an excess of formic acid and formaldehyde.

  • Heat the reaction mixture, typically between 80-100 °C, for several hours.

  • After cooling, the reaction is worked up by basifying the mixture and extracting the product with an organic solvent.

  • The product is then purified, usually by distillation or chromatography.

Conclusion

The N-methylation of N-Boc-pentanamine is a fundamental transformation that can be reliably achieved through direct alkylation with sodium hydride and methyl iodide. This method, while requiring careful handling of hazardous reagents, is high-yielding and broadly applicable. For researchers seeking an alternative that avoids pyrophoric bases and offers excellent control over methylation levels, the Eschweiler-Clarke reaction presents a robust and effective option. The choice between these methods will ultimately be guided by the specific requirements of the synthetic route and the available laboratory resources.

References

  • NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Available from: [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • Kimies. (2023, October 13). Eschweiler-Clarke reaction. YouTube. Available from: [Link]

  • ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. Available from: [Link]

  • PubMed. On the selective N-methylation of BOC-protected amino acids. J Org Chem. 2009 Nov 6;74(21):8425-7. Available from: [Link]

  • ACS Publications. On the Selective N-Methylation of BOC-Protected Amino Acids. J Org Chem. 2009, 74, 21, 8425–8427. Available from: [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. J Org Chem. 2015, 80, 21, 10954–10960. Available from: [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. Available from: [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. J Org Chem. 2015, 80, 21, 10954–10960. Available from: [Link]

  • ACS Publications. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Org. Lett. 2020, 22, 8, 3209–3214. Available from: [Link]

  • ResearchGate. N- Methyl Amine Synthesis by Reductive Amination of CO 2. Available from: [Link]

  • PubMed. An efficient and practical N-methylation of amino acid derivatives. Org Lett. 2003 May 1;5(9):1479-81. Available from: [Link]

  • Molbase. Synthesis of N-Boc-1-amino-1-(2,2,5,5-tetramethyl-1-cyclopentyl)ethenylcyclopropane. Available from: [Link]

  • Yale University Department of Chemistry. The Hofmann Elimination Reaction. Available from: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]

  • Canadian Science Publishing. Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Can. J. Chem. 49: 1968 (1971). Available from: [Link]

  • Indian Academy of Sciences. Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Available from: [Link]

  • PubMed. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Org Lett. 2020 Apr 17;22(8):3209-3214. Available from: [Link]

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available from: [Link]

  • Scribd. Application Note - N-Boc Protection. Available from: [Link]

  • IRIS. Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Available from: [Link]

  • ACS Publications. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega 2022, 7, 12, 10385–10393. Available from: [Link]

  • Organic Chemistry Portal. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

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Application Notes and Protocols: Strategic Incorporation of 5-(Methylamino)-N-Boc-pentanamine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. N-methylation, in particular, is a powerful strategy to improve the pharmacokinetic properties of peptide-based drugs, including metabolic stability and cell permeability.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of a unique building block, 5-(Methylamino)-N-Boc-pentanamine, in solid-phase peptide synthesis (SPPS). By leveraging the dual functionality of this reagent, researchers can introduce N-methylated moieties and extend the side chains of amino acid residues, thereby accessing novel peptide architectures with potentially superior drug-like properties. This document will detail the rationale behind its use, step-by-step protocols for its incorporation, and methods for the characterization of the resulting modified peptides.

Introduction: The Rationale for Utilizing this compound

Peptide-based therapeutics often face challenges such as poor metabolic stability due to enzymatic degradation and limited cell permeability.[3] N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a proven strategy to overcome these limitations.[2][4] This modification enhances proteolytic resistance by sterically hindering protease access and can improve membrane permeability by reducing the hydrogen bonding capacity of the peptide backbone.[3][5]

This compound is a bifunctional reagent designed for the strategic introduction of an N-methylated aminopentyl group. Its structure features a secondary methylamino group for subsequent peptide bond formation and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This allows for its use in a variety of peptide modification strategies, including:

  • Side-Chain Elongation and N-Methylation: It can be coupled to the C-terminus of a growing peptide chain or to the side chain of an amino acid like aspartic or glutamic acid to introduce a flexible, N-methylated extension.

  • Peptoid Synthesis: Its incorporation can be a step in the synthesis of peptoids or peptide-peptoid hybrids, which are known for their enhanced stability and bioavailability.[1]

  • Cyclization: The terminal primary amine, after deprotection, can be used as a point of cyclization, creating macrocyclic peptides with constrained conformations that can lead to higher receptor affinity and selectivity.[6]

The Boc protecting group is strategically chosen for its stability under a wide range of reaction conditions and its facile removal with moderate acids like trifluoroacetic acid (TFA), ensuring orthogonality with many other protecting group strategies used in peptide synthesis.[7][8]

Core Methodologies: Incorporation of this compound via Solid-Phase Peptide Synthesis

The incorporation of this compound is most effectively achieved using solid-phase peptide synthesis (SPPS). The following protocols are based on a standard Boc/Bzl protection strategy.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundSynthesis GradeCommercially Available
Boc-protected amino acidsSynthesis GradeCommercially Available
Merrifield Resin (or other suitable resin)100-200 meshCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Diisopropylethylamine (DIEA)Reagent GradeCommercially Available
HBTU (or other coupling reagent)Synthesis GradeCommercially Available
N-Methylpyrrolidone (NMP)AnhydrousCommercially Available
Experimental Workflow

The overall workflow for incorporating this compound into a peptide sequence on a solid support is depicted below.

workflow Resin 1. Resin Swelling Deprotection 2. Boc Deprotection Resin->Deprotection DCM Wash1 3. Washing Deprotection->Wash1 50% TFA in DCM Coupling 4. Coupling of This compound Wash1->Coupling DCM, IPA Wash2 5. Washing Coupling->Wash2 HBTU, DIEA in NMP Continue 6. Continue Peptide Elongation Wash2->Continue NMP, DCM

Caption: General workflow for the incorporation of this compound in SPPS.

Detailed Protocols

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes.[9]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[10]

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-25 minutes to ensure complete removal of the Boc group.[10]

  • Washing: Wash the resin thoroughly with DCM (3x) and then with isopropanol (IPA) (2x) to remove residual TFA. Follow with washes of DCM (3x).[11]

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the terminal amine by washing the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM (2 x 5 minutes). Wash again with DCM (3x).[7]

  • Coupling Reaction:

    • Prepare a solution of this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in NMP.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated solution to the neutralized peptide-resin and agitate for 2-4 hours at room temperature. The coupling of secondary amines can be sluggish, so extended coupling times may be necessary.[12]

  • Washing: Wash the resin with NMP (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines. Note that the ninhydrin test will not give a positive result for the newly coupled secondary amine.

Protocol 2: Deprotection of the Terminal Boc Group and Further Elongation

Once this compound has been successfully coupled, the terminal Boc group on its side chain must be removed to allow for further peptide elongation or other modifications.

  • Boc Deprotection: Follow the same deprotection procedure as in Protocol 1, step 2, using 50% TFA in DCM.[7]

  • Washing and Neutralization: Perform the washing and neutralization steps as described in Protocol 1, steps 3 and 4.

  • Coupling of the Next Amino Acid: Proceed with the coupling of the next Boc-protected amino acid using standard coupling protocols (e.g., with HBTU/DIEA).

Characterization of the Modified Peptide

After synthesis and cleavage from the resin, the purity and identity of the modified peptide must be confirmed.

Analytical TechniquePurposeExpected Observations
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purificationA major peak corresponding to the desired peptide. The retention time will be influenced by the increased hydrophobicity from the N-methyl group and the pentylamine chain.
Mass Spectrometry (MS) Molecular weight confirmationThe observed mass should match the calculated mass of the modified peptide.
Tandem MS (MS/MS) Sequence verificationFragmentation analysis can confirm the position of the 5-(methylamino)-pentanamine modification within the peptide sequence.
Nuclear Magnetic Resonance (NMR) Structural analysisThe presence of the N-methyl group will be indicated by a characteristic singlet peak in the 1H NMR spectrum.

Trustworthiness and Self-Validating Systems

The success of incorporating this compound relies on careful monitoring at each step.

  • Coupling Efficiency: The ninhydrin test is crucial for confirming the completion of each coupling step of primary amines. For the coupling of the secondary amine of this compound, a small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm successful coupling.

  • Deprotection: Complete deprotection is essential for the subsequent coupling step to proceed efficiently. Incomplete deprotection will lead to deletion sequences.

  • Side Reactions: During TFA cleavage of the final peptide from the resin, the formation of a tert-butyl cation can lead to side reactions. The use of scavengers is recommended, especially if sensitive amino acids like tryptophan or methionine are present.[8][11]

Conclusion

The use of this compound offers a versatile and effective method for introducing N-methylated side chains into peptides. This modification can significantly enhance the therapeutic potential of peptides by improving their stability and permeability.[13] The protocols outlined in this guide provide a robust framework for the successful incorporation of this valuable building block, enabling the synthesis of novel and potentially more effective peptide-based drug candidates.

References

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  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Method for an Old Challenge. Accounts of Chemical Research, 42(10), 1547–1558. [Link]

  • Kalogeropoulou, T., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24), 2537-2563. [Link]

  • Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected... [Link]

  • National Institutes of Health. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]

  • Ochoa, J. M., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design, 36(11), 825–835. [Link]

  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1377-1386. [Link]

  • Ochoa, J. M., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design, 36(11), 825–835. [Link]

  • ResearchGate. (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • Royal Society of Chemistry. (n.d.). Toward accurately modeling N-methylated cyclic peptides. [Link]

  • Abyntek Biopharma. (2024). What is the production process of modified peptides? [Link]

  • National Institutes of Health. (n.d.). Residue-Specific Peptide Modification: A Chemist's Guide. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Chem-Space. (n.d.). 1311458-36-2;this compound;5-(甲氨基)-N-BOC-戊胺. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Methylamino)pentan-2-one. PubChem. [Link]

  • Angell, Y. L., & Biron, E. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5227–5230. [Link]

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Application Note: A Practical Guide to the Deprotection of 5-(Methylamino)-N-Boc-pentanamine with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Boc Protection in Modern Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[1][2][3] Its widespread adoption is due to its robustness under a wide range of chemical conditions, including catalytic hydrogenation and exposure to basic and nucleophilic reagents, while being readily removable under specific acidic conditions.[1][4][5] This orthogonality makes the Boc group an invaluable tool for the selective protection of primary and secondary amines, preventing their unwanted participation in reactions targeted at other functional groups within a molecule.[1][2]

This application note provides a detailed protocol and technical insights for the efficient removal of the Boc protecting group from 5-(Methylamino)-N-Boc-pentanamine using trifluoroacetic acid (TFA), a common and highly effective method for this transformation.[1][2][6]

The Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by a strong acid like trifluoroacetic acid (TFA) is a well-understood, acid-catalyzed elimination reaction.[7][8] The process unfolds in a series of distinct steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by TFA.[7][8][9] This initial step activates the protecting group, making it susceptible to cleavage.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[7][8][9]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[7][8][9] This step is thermodynamically favorable and drives the reaction to completion. It is crucial to perform the reaction in a well-ventilated fume hood and not in a sealed system to allow the CO2 to escape safely.[2][8][9]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt.[7][8][9]

A potential side reaction involves the reactive tert-butyl cation, which can act as an alkylating agent towards nucleophilic residues, particularly in peptide synthesis (e.g., tryptophan, methionine).[7][8][10] For simple molecules like 5-(methylamino)pentanamine, this is less of a concern, but it is a critical consideration in more complex substrates.

Hazard & Safety Precautions for Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong, corrosive acid with a pungent odor.[11] It can cause severe chemical burns upon contact with skin and eyes, and its vapors are highly irritating to the respiratory tract.[11][12][13][14] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and acid-resistant gloves (nitrile gloves for small volumes, butyl rubber or Viton for larger quantities).[12][14][15] Ensure full-length pants and closed-toe shoes are worn.[15]

  • Engineering Controls: All manipulations involving TFA must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[11][12][15]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] When diluting, always add acid to the solvent slowly. Transport TFA in secondary containment.[15]

  • Emergency Procedures: An emergency eyewash station and safety shower should be immediately accessible.[12][14] In case of skin contact, immediately flush the affected area with copious amounts of water.[12][14] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][13]

  • Waste Disposal: Dispose of TFA waste according to institutional guidelines for hazardous chemical waste.[12]

Experimental Protocol: Deprotection of this compound

This protocol provides a reliable method for the deprotection of this compound to yield 5-(methylamino)pentan-1-amine as its trifluoroacetate salt.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Various
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Various
Dichloromethane (DCM), AnhydrousACS GradeVarious
Diethyl ether, AnhydrousACS GradeVarious
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Various
Silica gel TLC plates with fluorescent indicatorVarious
Ninhydrin stainPrepared in-house
Step-by-Step Procedure

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Perform this step under an inert atmosphere (e.g., nitrogen or argon), although for this specific reaction, it is not strictly necessary but is good practice.

  • Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm upon the addition of TFA.[8]

2. Deprotection Reaction:

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common and effective reaction condition is a 25-50% solution of TFA in DCM.[8][16][17] For this substrate, a 1:1 (v/v) mixture of DCM and TFA is robust.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.[17][18]

3. Reaction Monitoring (TLC):

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate by spotting the starting material (dissolved in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate using an appropriate eluent system (e.g., 10-20% methanol in DCM with a small amount of ammonium hydroxide to visualize the free amine).

  • Visualize the spots under a UV lamp and then by staining with ninhydrin. The starting material will be ninhydrin-negative (or weakly positive), while the product, being a primary amine, will stain a distinct color (typically purple or blue).[7] The disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf value indicates the reaction is complete.[19]

4. Work-up and Isolation:

  • Method A: Isolation as the TFA Salt:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8][18] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with a solvent like toluene or DCM several times.[8][20]

    • The crude product is the trifluoroacetate salt of the diamine, which can often be used directly in the next step without further purification. For solidification, the residue can be triturated with cold diethyl ether, and the resulting solid collected by filtration.[8]

  • Method B: Isolation as the Free Amine:

    • After removing the bulk of the DCM and TFA via rotary evaporation, dissolve the oily residue in a suitable organic solvent like ethyl acetate or DCM.[18][21]

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid.[18][21] Caution: This will generate CO₂ gas; perform this in a separatory funnel with frequent venting.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected free amine.[18]

Data Summary Table
ParameterRecommended ValueRationale
Substrate Concentration0.1 - 0.2 M in DCMEnsures efficient reaction kinetics while being dilute enough for good stirring.
TFA Concentration25-50% (v/v) in DCM (10-20 eq)A high concentration of strong acid is required to drive the reaction to completion.
Reaction Temperature0 °C to Room TemperatureInitial cooling manages exotherm, while room temperature is sufficient for the reaction.[7][8]
Reaction Time1 - 4 hoursTypically sufficient for complete conversion, confirm with TLC.[18]
Work-up ProcedureEvaporation (TFA Salt) or Basic Wash (Free Amine)Choice depends on the desired final product form for subsequent steps.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, inadequate reaction time, or low temperature.Increase the concentration of TFA, extend the reaction time, and ensure the reaction is run at room temperature. Re-check by TLC.[7]
Oily Product (TFA Salt) TFA salts are often not crystalline.[22]This is common. Proceed to the next step if purity is acceptable, or attempt trituration with cold diethyl ether to induce solidification.
Low Yield after Basic Work-up The diamine product may have some water solubility.Minimize the volume of aqueous washes. Perform multiple extractions with the organic solvent (e.g., 3x with DCM or EtOAc).

Visual Workflow

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve Boc-amine in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA/DCM Solution Cool->Add_TFA Stir Stir at RT (1-4h) Add_TFA->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Option_A Option A: Isolate TFA Salt (Co-evaporate/Triturate) Concentrate->Option_A Option_B Option B: Isolate Free Amine Concentrate->Option_B Final_Product Final Product Option_A->Final_Product Basic_Wash Basic Wash (NaHCO₃) Option_B->Basic_Wash Dry_Concentrate Dry & Concentrate Basic_Wash->Dry_Concentrate Dry_Concentrate->Final_Product

Caption: Workflow for TFA-mediated Boc deprotection.

References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • University of Washington. Trifluoroacetic Acid SOP.
  • Amherst College.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Fisher Scientific.
  • NJ.gov. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY.
  • Benchchem. Experimental procedure for deprotection of Boc-protected amines.
  • Oreate AI Blog. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
  • Benchchem. Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
  • Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Reddit. Boc De-protection : r/Chempros.
  • ResearchGate. How to confirm BOC deprotection by TFA ?.
  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Reddit. Boc Removals with TFA in Peptide Synthesis : r/chemistry.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Semantic Scholar.
  • ResearchGate.

Sources

Application Note: Microwave-Assisted Synthesis of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the efficient synthesis of 5-(Methylamino)-N-Boc-pentanamine, a valuable bifunctional building block in medicinal chemistry and drug development. The protocol leverages the principles of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, high-yield N-methylation of tert-butyl (5-aminopentyl)carbamate (N-Boc-cadaverine). We will explore the fundamental mechanisms of microwave heating, detail the experimental setup, present a step-by-step protocol, and discuss process optimization, product characterization, and critical safety considerations. This method offers a significant reduction in reaction time and improved process control compared to conventional heating methods, aligning with the principles of green chemistry.[1][2]

Introduction: The Rationale for Microwave-Assisted Synthesis

This compound is a key intermediate used in the construction of more complex molecules, such as PROTAC linkers, functionalized porphyrins for photodynamic therapy, and various polyamide structures.[3] Traditional synthesis via N-alkylation often requires prolonged reaction times at elevated temperatures, leading to potential side reactions and thermal degradation.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4] Unlike conventional heating which relies on slow thermal conduction from the vessel walls, microwave irradiation directly heats the reactants and solvent through two primary mechanisms: dipolar polarization and ionic conduction.[1][5]

  • Dipolar Polarization: Polar molecules, such as the amine reactant and polar solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform volumetric heating.[1]

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow results in the generation of heat.[2][6]

This direct energy transfer allows for instantaneous and localized superheating, dramatically accelerating reaction rates and often leading to cleaner reactions with higher yields.[6]

Reaction Scheme:

Figure 1: N-methylation of tert-butyl (5-aminopentyl)carbamate to yield the target compound.

Materials and Equipment

Reagents & Consumables
ReagentFormulaCAS No.SupplierPurity
tert-butyl (5-aminopentyl)carbamate (N-Boc-cadaverine)C₁₀H₂₂N₂O₂51644-96-3Sigma-Aldrich≥97.0%
Methyl Iodide (Iodomethane)CH₃I74-88-4Sigma-Aldrich≥99.5%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N7087-68-5Sigma-Aldrich≥99.5%
Acetonitrile (ACN), DryC₂H₃N75-05-8Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)CH₂Cl₂75-09-2Fisher ScientificHPLC Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-In-house prep-
Brine (Saturated NaCl Solution)NaCl(aq)-In-house prep-
Anhydrous Magnesium SulfateMgSO₄7487-88-9Sigma-Aldrich≥99.5%
Silica GelSiO₂7631-86-9SiliCycle60 Å, 40-63 µm
Equipment
  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with programmable temperature and power control, and a magnetic stirrer. Note: Domestic microwave ovens must not be used for chemical synthesis due to lack of safety features and risk of explosion.[7][8]

  • 10 mL microwave reaction vial with a snap-on cap and septum.

  • Magnetic stir bar.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers).

  • Rotary evaporator.

  • Flash chromatography system.

  • Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.

Workflow Overview

G prep 1. Reagent Preparation - Weigh N-Boc-cadaverine - Measure solvent, base, and MeI setup 2. Reactor Setup - Add reagents to microwave vial - Seal vial prep->setup irrad 3. Microwave Irradiation - Set parameters (80°C, 10 min, 150W max) - Run program setup->irrad cool 4. Cooling - Cool vial to room temperature - (Use compressed air jet) irrad->cool workup 5. Work-up & Extraction - Transfer mixture - Wash with NaHCO₃ & Brine - Dry organic layer cool->workup purify 6. Purification - Concentrate crude product - Perform flash chromatography workup->purify analyze 7. Analysis - Characterize by NMR & MS - Determine yield and purity purify->analyze

Sources

Application Note: High-Purity Isolation of 5-(Methylamino)-N-Boc-pentanamine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Methylamino)-N-Boc-pentanamine is a diamine derivative where one amine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in multi-step organic synthesis, particularly in peptide and pharmaceutical drug development. The purification of such compounds presents a unique challenge due to the presence of both a lipophilic Boc-group and a polar, basic secondary amine. Standard silica gel chromatography can be problematic, often leading to significant peak tailing and potential product degradation due to the acidic nature of the silica surface interacting with the basic amine.[1] This interaction can protonate the amine, drastically increasing its polarity and causing it to bind irreversibly to the stationary phase, resulting in poor recovery and purity.[2]

This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using silica gel flash column chromatography. The key to this methodology is the deactivation of the silica gel's acidic silanol groups by incorporating a basic modifier, triethylamine (TEA), into the mobile phase.[3][4] This approach mitigates undesirable secondary interactions, leading to symmetrical peak shapes, improved resolution, and high recovery of the target compound.

Principle of the Separation

Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[5] For this compound, the separation from non-polar impurities (e.g., unreacted starting materials) and highly polar impurities (e.g., deprotected diamine) is complicated by the molecule's dual nature.

The basic secondary amine strongly interacts with the acidic silanol (Si-OH) groups on the silica surface, leading to a non-ideal chromatographic behavior known as "streaking" or "tailing".[2] To counteract this, a small percentage of a competing base, such as triethylamine (TEA), is added to the eluent.[1][6] The TEA effectively neutralizes the active acidic sites on the silica, preventing the analyte from binding too strongly and allowing it to elute as a sharp, well-defined band.[2][3] A gradient elution, starting with a less polar solvent system and gradually increasing in polarity, is employed to first wash off non-polar impurities and then elute the desired compound with good separation from more polar contaminants.[6][7]

Method Development via Thin-Layer Chromatography (TLC)

Prior to performing a large-scale column separation, it is crucial to develop and optimize the mobile phase conditions using Thin-Layer Chromatography (TLC).[5][8] TLC is a rapid and cost-effective method to screen various solvent systems and predict the behavior of the compound on a silica column.[5]

Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3. This Rf value typically provides the best separation in column chromatography.[6]

Protocol for TLC Method Development:

  • Prepare several eluent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH), with a constant amount of Triethylamine (TEA). For example:

    • 98:2:1 DCM/MeOH/TEA

    • 95:5:1 DCM/MeOH/TEA

    • 90:10:1 DCM/MeOH/TEA

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline.

  • Allow the solvent front to ascend near the top of the plate, then remove and immediately mark the solvent front with a pencil.

  • Visualize the spots. The Boc-protected amine may be visualized under UV light (if the molecule contains a chromophore) or by staining with a suitable agent like potassium permanganate or ninhydrin.

  • Calculate the Rf value for the desired product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives an Rf value in the target range of 0.2-0.3 for the column elution.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.

3.1. Materials and Reagents

  • Crude this compound

  • Silica Gel (flash grade, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), redistilled

  • Hexanes or Petroleum Ether, HPLC grade

  • Glass chromatography column with stopcock

  • Sand, washed

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chambers, and visualization reagents

  • Rotary evaporator

3.2. Column Preparation (Slurry Packing Method)

  • Column Selection: Choose a glass column with an appropriate diameter. A general rule of thumb is a silica-to-crude ratio of 50:1 to 100:1 by weight. For 1g of crude, a column of 2-4 cm diameter is suitable.

  • Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

  • Preparing the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, low-polarity eluent (e.g., 98:2:1 DCM/MeOH/TEA) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.

  • Packing the Column: With the stopcock closed, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process. Tap the side of the column gently to encourage even packing and dislodge any air bubbles.

  • Settling the Silica: Once all the slurry is added, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry. This process compacts the silica bed.

  • Adding Sand: Add a final layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample loading.

  • Equilibration: Wash the packed column with 2-3 column volumes of the initial mobile phase. This step ensures the column is fully equilibrated with the basic modifier.[1][2]

3.3. Sample Loading

  • Dissolution: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase.[7] Using too much solvent will broaden the initial sample band and reduce separation efficiency.

  • Wet Loading: Carefully apply the dissolved sample solution directly onto the top layer of sand using a pipette. Rinse the sample flask with a very small amount of solvent and add this to the column to ensure complete transfer.

  • Adsorption: Open the stopcock and allow the sample to be absorbed into the silica bed until the solvent is just level with the sand.

  • Washing: Carefully add a small amount of the initial eluent and drain it to the level of the sand again. Repeat this step 2-3 times to ensure the entire sample is loaded onto the silica in a narrow band.

3.4. Elution and Fraction Collection

  • Initial Elution: Carefully fill the column with the initial, low-polarity mobile phase (the one determined by TLC to give an Rf < 0.2, or a less polar version).

  • Applying Pressure: Apply gentle positive pressure using a pump or air line to achieve a steady flow rate (flash chromatography). A typical flow rate is about 2 inches/minute.

  • Gradient Elution: Begin collecting fractions. Start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent (MeOH) as the elution progresses.[6] For example:

    • 2 column volumes of 98:2:1 DCM/MeOH/TEA

    • 2 column volumes of 95:5:1 DCM/MeOH/TEA

    • Continue with 90:10:1 DCM/MeOH/TEA until the product has fully eluted.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

3.5. Fraction Analysis and Product Isolation

  • TLC Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.[7] Spot multiple fractions on a single TLC plate alongside a spot of the crude starting material for comparison.

  • Pooling Fractions: Combine the fractions that contain only the pure desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

  • Final Product: The resulting oil or solid is the purified this compound. Dry the product under high vacuum to remove residual solvents.

Summary of Chromatographic Parameters

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 mesh (flash grade)Standard polar stationary phase for normal-phase chromatography.[5]
Mobile Phase Gradient of DCM/MeOH with 0.5-1% TEADCM/MeOH provides a good polarity range. TEA is critical to deactivate acidic silica and prevent amine tailing.[1][3]
Target Rf (TLC) 0.2 - 0.3Provides optimal resolution and a practical elution time on the column.[6]
Silica:Crude Ratio 50:1 to 100:1 (w/w)A higher ratio provides better separation for difficult mixtures.
Loading Method Wet loading with minimal solventEnsures a narrow starting band, which is crucial for good resolution.[7]
Elution Mode Gradient Elution (increasing polarity)Efficiently removes impurities of varying polarities and elutes the target compound in a reasonable volume.[6]
Visualization UV light (if applicable), KMnO4 or Ninhydrin stainPotassium permanganate (KMnO4) is a general stain for organic compounds. Ninhydrin specifically stains primary and secondary amines.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Rf ≈ 0.25) Slurry 2. Prepare Silica Slurry (DCM/MeOH/TEA) Pack 3. Pack & Equilibrate Column Load 4. Load Crude Sample (Minimal Solvent) Pack->Load Elute 5. Gradient Elution (Increase % MeOH) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvents (Rotovap) Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute Mobile phase is not polar enough. Compound decomposed on the column.Increase the percentage of MeOH in the eluent. Check for compound stability on a silica TLC plate before running the column.[9]
Poor separation / mixed fractions Column was overloaded. Sample band was too wide. Inappropriate solvent system.Reduce the amount of crude material or use a larger column. Load the sample in a more concentrated solution. Re-optimize the mobile phase using TLC.[9]
Streaking/tailing of the product spot Insufficient TEA in the mobile phase.Ensure 0.5-1% TEA is present in all eluents. Pre-wash the column with the TEA-containing eluent before loading the sample.[2]
Column cracks or runs dry Poor packing. Excessive heat from solvent adsorption.Pack the column carefully as a slurry to avoid air pockets.[10] Ensure the solvent level never drops below the top of the silica bed.
Product crystallizes on the column The compound is not very soluble in the chosen eluent.This is a difficult problem to solve. Try pre-adsorbing the crude material onto a small amount of silica and loading it as a dry powder. Alternatively, use a different solvent system where the compound is more soluble.[9]

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Available from: [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). Available from: [Link]

  • ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Available from: [Link]

  • El-Moussaouy, A., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Korean Chemical Society, 54(4), 464-468. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • Latorre-Moratalla, M. L., et al. (2009). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. Journal of AOAC International, 92(3), 884-891. Available from: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available from: [Link]

  • Latorre-Moratalla, M. L., et al. (2009). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20668328, 5-(Methylamino)pentan-2-one. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Reddit. (2022). Column chromatography issues. r/chemistry. Available from: [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine?. r/chemhelp. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

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Application Notes & Protocols: Leveraging 5-(Methylamino)-N-Boc-pentanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 5-(Methylamino)-N-Boc-pentanamine, a strategic building block for the synthesis of complex therapeutic agents. We delve into the chemical rationale for its utility, with a primary focus on its application as a precursor for Proteolysis Targeting Chimera (PROTAC) linkers. Detailed, field-proven protocols for its incorporation into synthetic workflows are provided, alongside a discussion of its broader potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to harness advanced synthetic intermediates to accelerate their discovery programs.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the intricate landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to introduce specific functionalities in a controlled, stepwise manner is the cornerstone of modern drug design. This compound emerges as a highly valuable, yet under-documented, bifunctional building block. Its structure, featuring a tert-butoxycarbonyl (Boc) protected primary amine and a reactive secondary methylamine separated by a flexible five-carbon chain, offers a powerful tool for synthetic chemists.

The strategic importance of this molecule lies in the orthogonal reactivity of its two amine functionalities. The Boc group provides robust protection for the primary amine under a wide range of conditions, including basic hydrolysis and many nucleophilic reagents, allowing for selective modification of the secondary methylamine.[1] Subsequently, the Boc group can be cleanly removed under mild acidic conditions to reveal the primary amine for further functionalization.[2] This "one-two punch" of selective reaction and deprotection is fundamental to building complex molecular architectures like those found in targeted therapies.

Core Application: A Versatile Precursor for PROTAC Linker Synthesis

The most compelling and immediate application of this compound is in the burgeoning field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Mechanism: Hijacking the Cellular Machinery

PROTACs are heterobifunctional molecules that function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] A typical PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ligase (like Cereblon or VHL), and a chemical linker that connects the two. The nature of this linker—its length, flexibility, and chemical composition—is a critical determinant of a PROTAC's efficacy.[4]

Rationale for Use: Designing an Effective Linker

This compound provides an ideal scaffold for the pentyl portion of an alkyl-based PROTAC linker. The secondary amine allows for a stable connection to one of the ligands, while the protected primary amine serves as a handle for attachment to the second ligand after deprotection. This workflow allows for a convergent and modular synthesis of the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Ligand 1 Attachment cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Ligand 2 Attachment Building_Block This compound Intermediate_1 Boc-Protected Intermediate Building_Block->Intermediate_1 Reductive Amination or Amide Coupling Ligand_1_X Ligand 1-X (e.g., E3 Ligase Ligand with a reactive group) Ligand_1_X->Intermediate_1 Intermediate_2 Amine-Deprotected Intermediate Intermediate_1->Intermediate_2 Acidic Conditions (e.g., TFA) Final_PROTAC Final PROTAC Molecule Intermediate_2->Final_PROTAC Amide Coupling Ligand_2_Y Ligand 2-Y (e.g., POI Ligand with a reactive group) Ligand_2_Y->Final_PROTAC

Caption: Synthetic workflow for PROTAC assembly.

Protocol: Synthesis of a PROTAC using this compound

This protocol describes a generalized three-stage process for synthesizing a PROTAC. Note: Specific reaction conditions, solvents, and purification methods must be optimized for the specific ligands being used.

Materials:

  • This compound

  • E3 Ligase Ligand with a carboxylic acid moiety (e.g., a Thalidomide analog)

  • Target Protein Ligand with a reactive group (e.g., a kinase inhibitor with a handle for modification)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Stage 1: Coupling of the E3 Ligase Ligand

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the E3 Ligase Ligand (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Building Block: To the activated mixture, add a solution of this compound (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Stage 2: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected intermediate from Stage 1 in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting amine-deprotected intermediate (as a TFA salt) is often used directly in the next step.

Stage 3: Coupling of the Target Protein Ligand

  • Activation: In a separate flask, pre-activate the Target Protein Ligand (1.0 eq) using the same procedure as in Stage 1, Step 1.

  • Coupling: To the activated Target Protein Ligand, add a solution of the amine-deprotected intermediate from Stage 2 (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF. The excess base is required to neutralize the TFA salt.

  • Reaction and Purification: Allow the reaction to proceed as in Stage 1, Step 3. Upon completion, perform a similar aqueous work-up and purify the final PROTAC molecule by preparative HPLC to achieve high purity.

Broader Applications in Medicinal Chemistry

While its application in PROTACs is a prime example, the utility of this compound extends to other areas of drug discovery.

  • Scaffold Decoration: The bifunctional nature of this building block allows it to be used as a flexible linker to append different pharmacophores or solubilizing groups to a core scaffold.

  • Analogue Synthesis: It can be used to synthesize analogues of known drugs that contain diamine functionalities, such as the antiprotozoal agent Pentamidine, to explore structure-activity relationships.[5]

  • Peptidomimetics: The five-carbon chain can serve as a flexible side chain for unnatural amino acids, enabling the synthesis of peptidomimetics with altered conformational properties and improved metabolic stability.

Technical Data and Protocols

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₂₄N₂O₂N/A
Molecular Weight 216.32 g/mol N/A
Appearance Colorless to pale yellow oilN/A
Boiling Point Not determinedN/A
Solubility Soluble in most organic solvents (DCM, MeOH, DMF)N/A
Storage Store at 2-8°C under inert atmosphereN/A
General Protocol: Selective Mono-Boc Protection of Diamines

This protocol is a foundational technique for generating intermediates like this compound, adapted from established methods.[6][7]

Mono_Boc_Protection Diamine Symmetrical Diamine (H₂N-(CH₂)₅-NH₂) Protonation Protonated Diamine (H₂N-(CH₂)₅-NH₃⁺Cl⁻) Diamine->Protonation + 1 eq. HCl Boc_Protection Mono-Boc Protected (Boc-NH-(CH₂)₅-NH₃⁺Cl⁻) Protonation->Boc_Protection + 1 eq. (Boc)₂O Neutralization Final Product (Boc-NH-(CH₂)₅-NH₂) Boc_Protection->Neutralization + Base (e.g., NaOH)

Caption: Workflow for selective mono-Boc protection.

  • Dissolve Diamine: Dissolve the symmetrical diamine (e.g., cadaverine, 1.0 eq) in a suitable solvent such as methanol or dioxane.

  • Protonation: Cool the solution to 0°C and add one molar equivalent of hydrochloric acid (HCl) dropwise. This selectively protonates one of the amine groups, deactivating it towards the Boc anhydride.

  • Boc Anhydride Addition: Add one molar equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). Extract the mono-Boc protected product into an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the product via column chromatography to separate it from any unreacted diamine and di-Boc protected byproduct.

Conclusion and Future Perspectives

This compound represents a prime example of a strategic synthetic intermediate that can significantly streamline the synthesis of complex, high-value molecules in drug discovery. Its primary application as a precursor for PROTAC linkers places it at the forefront of innovative therapeutic modalities. The principles of orthogonal protection and sequential functionalization that it embodies are fundamental to modern medicinal chemistry. Future applications could see this and similar building blocks being utilized in the development of other targeted therapies, such as molecular glues, or in the construction of novel macrocyclic drug candidates.

References

  • Taylor & Francis Online. (n.d.). Selective Mono‐BOC Protection of Diamines. [Link][6]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • National Institutes of Health. (n.d.). A MedChem toolbox for cereblon-directed PROTACs. [Link][4]

  • Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines. [Link][7]

  • ACS Publications. (n.d.). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity. [Link]

  • Google Patents. (n.d.).
  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • National Institutes of Health. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PubMed. (n.d.). New Pentamidine Analogues in Medicinal Chemistry. [Link][5]

Sources

Application Note: A Scalable, Two-Step Synthesis of 5-(Methylamino)-N-Boc-pentanamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Methylamino)-N-Boc-pentanamine is a valuable bifunctional building block, crucial in the synthesis of complex molecules such as PROTACs, peptide mimics, and various pharmaceutical intermediates.[1] Its structure, featuring a selectively protected primary amine and a secondary methylamine, allows for orthogonal chemical modifications. This guide provides a robust, scalable, and high-yielding two-step synthetic pathway starting from the readily available commodity chemical 1,5-diaminopentane (cadaverine). The protocol is designed for researchers in drug development and process chemistry, emphasizing scalability, safety, and practical execution. The synthesis involves an initial selective mono-N-Boc protection of the diamine, followed by a highly efficient reductive amination to install the N-methyl group.

Introduction: Strategic Importance of the Target Molecule

The deliberate design of complex therapeutic agents often relies on heterobifunctional linkers and building blocks. This compound serves this role effectively. The tert-butyloxycarbonyl (Boc) group provides stable protection for one of the amino functionalities under a wide range of conditions, yet it can be removed cleanly under acidic conditions.[2][3] The secondary amine, on the other hand, offers a nucleophilic site for further elaboration. This orthogonal protection strategy is fundamental in multi-step syntheses where precise control over reactivity is paramount. The following protocol details a synthesis pathway optimized for efficiency and scalability, moving beyond typical lab-scale preparations.[4]

Overall Synthetic Strategy

The synthesis is achieved in two sequential, high-yielding steps. The causality for this strategic choice is rooted in efficiency and control.

  • Selective Mono-Boc Protection: The primary challenge is to differentiate between the two identical primary amino groups of 1,5-diaminopentane. By using a significant excess of the diamine relative to the Boc-anhydride, we statistically favor the formation of the mono-protected product, N-Boc-cadaverine. This approach is more cost-effective and scalable than methods requiring chromatographic separation of di-protected and unreacted starting material.[5]

  • Reductive Amination: Direct alkylation of the remaining primary amine with a methylating agent like methyl iodide is notoriously difficult to control and often leads to over-methylation.[6] To circumvent this, we employ reductive amination. This powerful and selective reaction involves the in-situ formation of an imine from the primary amine and formaldehyde, which is immediately reduced by a mild hydride reagent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine.[6][7]

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Reductive Amination 1,5-Diaminopentane 1,5-Diaminopentane N-Boc-Cadaverine N-Boc-Cadaverine 1,5-Diaminopentane->N-Boc-Cadaverine (Boc)₂O, CH₂Cl₂ Excess Diamine Intermediate N-Boc-Cadaverine Final_Product This compound Intermediate->Final_Product HCHO, NaBH(OAc)₃ CH₂Cl₂

Sources

Troubleshooting & Optimization

Technical Support Center: Boc Protection of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Boc protection of diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and manipulation of diamine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

Foundational Principles: The "Why" Behind Boc Protection of Diamines

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines.[1] Its popularity stems from its general stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions.[1][2] When working with diamines, the primary challenge is often not the protection itself, but achieving selective mono-protection . This is crucial for the stepwise functionalization of the diamine, a common requirement in the synthesis of complex molecules and pharmaceuticals.[3][4]

The Core Challenge: Mono- vs. Di-protection

The two amine groups in a symmetrical diamine often exhibit similar reactivity. Consequently, the reaction with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) can lead to a statistical mixture of the unreacted diamine, the desired mono-protected product, and the di-protected byproduct.[3] Separating these components can be a significant purification challenge.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Boc protection of diamines in a question-and-answer format.

Q1: My reaction is producing a mixture of mono- and di-protected products. How can I improve the selectivity for the mono-Boc product?

A1: This is the most frequent challenge. The key is to modulate the reactivity of the diamine or control the stoichiometry of the reagents. Here are several effective strategies:

  • Slow Addition of Boc Anhydride: By adding the Boc anhydride solution dropwise to a solution of the diamine, you maintain a low instantaneous concentration of the protecting agent. This statistically favors the reaction of one molecule of Boc anhydride with one molecule of the diamine.[5]

  • Using an Excess of the Diamine: Employing a large excess of the diamine can statistically favor mono-protection. However, this approach is often not economically viable for valuable or complex diamines.[6]

  • In Situ Mono-protonation: This is a highly effective and widely used method. By adding one equivalent of a strong acid (like HCl), one of the amine groups is protonated to form an ammonium salt.[7][8][9] The protonated amine is no longer nucleophilic and will not react with the Boc anhydride, leaving the other amine free for protection.[10] A convenient way to generate one equivalent of HCl in situ is by reacting chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with a protic solvent like methanol.[11][12][13]

Q2: I have an unsymmetrical diamine. How can I selectively protect the more reactive amine group?

A2: In unsymmetrical diamines, the electronic and steric environment of the two amine groups will differ, leading to inherent differences in their nucleophilicity. Generally, the less sterically hindered and more electron-rich amine will be more reactive. To favor the protection of the more reactive amine, you can employ substoichiometric amounts of Boc anhydride at low temperatures. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired mono-protected product is predominantly formed.

Q3: My starting diamine is poorly soluble in the reaction solvent, leading to a heterogeneous mixture and poor conversion. What can I do?

A3: Poor solubility can significantly hinder reaction rates and lead to inconsistent results.[14] Consider the following:

  • Solvent Screening: Experiment with a range of solvents. While dichloromethane (DCM) and tetrahydrofuran (THF) are common, more polar solvents like methanol, acetonitrile, or even aqueous systems might be necessary.[5] For some substrates, using a mixture of solvents can improve solubility.

  • Temperature Adjustment: Gently heating the reaction mixture can sometimes improve solubility. However, be cautious as higher temperatures can also lead to side reactions or decrease selectivity.

  • Use of Additives: In some cases, the use of a co-solvent or a phase-transfer catalyst can aid in solubilizing the starting material.

Q4: I am observing the formation of polymeric byproducts in my reaction. What is causing this and how can I prevent it?

A4: Polymeric byproducts can form when both ends of the diamine react with a di-functional electrophile. In the context of Boc protection, this is less common but can occur if impurities in the Boc anhydride or side reactions lead to the formation of reactive species. To minimize polymerization:

  • High Dilution: Running the reaction at a high dilution can favor intramolecular reactions over intermolecular polymerization, although this is more relevant for cyclization reactions.[10]

  • Ensure Purity of Reagents: Use high-purity Boc anhydride to avoid contaminants that could initiate polymerization.

  • Strict Stoichiometric Control: Precise control over the amount of Boc anhydride is crucial.

Q5: Can the Boc group be cleaved under basic conditions? I have an acid-sensitive functional group in my molecule.

A5: While the Boc group is renowned for its stability to base, it can be cleaved under certain basic conditions, especially if the nitrogen is attached to an electron-withdrawing group.[15][16][17] However, for most aliphatic amines, the Boc group is stable to common bases like hydroxides, carbonates, and amines.[18][19] If your molecule contains a particularly acid-labile group, you might consider an alternative amine protecting group that is explicitly designed for base-lability, such as the Fmoc group.[20]

Experimental Protocols & Data

General Protocol for Selective Mono-Boc Protection of a Symmetrical Diamine via In Situ Mono-protonation

This protocol is a robust starting point for the selective mono-Boc protection of many symmetrical diamines.

Materials:

  • Symmetrical Diamine (1.0 eq)

  • Anhydrous Methanol

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the symmetrical diamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt of the diamine may form.[11][12]

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol or the reaction solvent.

  • Add the (Boc)₂O solution dropwise to the diamine mono-hydrochloride salt suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between DCM (or EtOAc) and water.

  • Adjust the pH of the aqueous layer to >9 with saturated aqueous NaHCO₃ or another suitable base.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine.

  • Purify the product by flash column chromatography if necessary.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Diamine : (Boc)₂O Ratio 1 : 0.8 - 1.1Sub-stoichiometric (Boc)₂O can improve mono-selectivity. A slight excess may be needed for complete consumption of the mono-protonated diamine.
Temperature 0 °C to Room TemperatureLower temperatures generally improve selectivity by slowing down the reaction rate.[5]
Reaction Time 1 - 24 hoursHighly dependent on the reactivity of the diamine. Monitor by TLC or LC-MS.
Solvent Methanol, DCM, THF, AcetonitrileMethanol is often a good choice for the in situ mono-protonation method.

Visualizing the Process: Diagrams and Workflows

Reaction Mechanism of Boc Protection

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral BocAmine R-NH-Boc Tetrahedral->BocAmine Collapse Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts Decomposition of Leaving Group

Caption: Mechanism of Boc protection of an amine.

Troubleshooting Workflow for Poor Mono-selectivity

Troubleshooting_Mono_Selectivity Start Poor Mono-selectivity (Mixture of Mono- and Di-Boc) Check_Stoichiometry Is (Boc)₂O added slowly and in controlled amounts? Start->Check_Stoichiometry Check_Protonation Is the in situ mono-protonation method being used? Check_Stoichiometry->Check_Protonation Yes Optimize_Addition Implement slow, dropwise addition of (Boc)₂O Check_Stoichiometry->Optimize_Addition No Check_Temperature Is the reaction run at a low temperature (e.g., 0 °C)? Check_Protonation->Check_Temperature Yes Optimize_Protonation Optimize mono-protonation: - Ensure anhydrous conditions - Use 1.0 eq of HCl source Check_Protonation->Optimize_Protonation No Optimize_Temp Lower the reaction temperature Check_Temperature->Optimize_Temp No Success Improved Mono-selectivity Check_Temperature->Success Yes Optimize_Protonation->Success Optimize_Addition->Success Optimize_Temp->Success

Caption: Decision tree for troubleshooting poor mono-selectivity.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bases. Retrieved from [Link]

  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063-25068.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group? Retrieved from [Link]

  • Lee, W. K., & Ha, H.-J. (2007). Selective Mono-BOC Protection of Diamines.
  • ACS Publications. (n.d.). Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Semantic Scholar. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Organic Syntheses. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]

  • Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

  • ResearchGate. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

  • ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methylamino)-N-Boc-pentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is based on established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the selective methylation of one of the amino groups of a protected 1,5-diaminopentane derivative. The most common and efficient method is the reductive amination of N-Boc-1,5-diaminopentane (also known as N-Boc-cadaverine) with formaldehyde. This approach is generally favored over direct methylation with an alkyl halide (e.g., methyl iodide) due to a lower risk of over-methylation and the use of less hazardous reagents.

This guide will focus primarily on optimizing the reductive amination pathway, addressing common challenges, and providing a robust experimental protocol.

Visualizing the Synthetic Pathway

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A N-Boc-1,5-diaminopentane C Iminium Ion Intermediate A->C Nucleophilic attack B Formaldehyde B->C Condensation E This compound (Final Product) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E G start Reaction Outcome Analysis low_yield Low Yield? start->low_yield multiple_products Multiple Products? low_yield->multiple_products No check_imine Check Imine Formation (Add acid/dehydrating agent) low_yield->check_imine Yes purification_issue Purification Issues? multiple_products->purification_issue No change_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) multiple_products->change_reductant Yes success High Yield & Purity purification_issue->success No modify_chromatography Modify Chromatography (Add base to eluent) purification_issue->modify_chromatography Yes check_reagents Verify Reagent Quality (Fresh reducing agent) check_imine->check_reagents optimize_stoich Adjust Stoichiometry change_reductant->optimize_stoich acid_base_extraction Perform Acid-Base Extraction modify_chromatography->acid_base_extraction

Troubleshooting Guide: Navigating Common Purification Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 5-(Methylamino)-N-Boc-pentanamine. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the principles governing the successful purification of this versatile diamine building block.

This section addresses specific issues that may arise during the purification of this compound, providing both diagnostic insights and actionable solutions.

Question 1: I am experiencing very low or no recovery of my product from a standard silica gel flash chromatography column. What is causing this, and how can I fix it?

Answer: This is a frequent challenge when purifying basic amines on standard silica gel.[1] The root cause is the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel.[1] Your basic amine product, this compound, can be protonated by these acidic sites, leading to strong ionic interactions and irreversible adsorption to the stationary phase.[1] This results in significant product loss on the column.

Here are several effective solutions:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[1][2] These modifiers act as competitive bases, neutralizing the acidic sites on the silica gel and preventing your product from binding tightly.[1]

    • Practical Recommendation: Start by adding 0.5-2% (v/v) of triethylamine to your eluent system.[1] You should observe a significant improvement in product elution.

  • Use Deactivated Silica Gel: You can pre-treat, or "deactivate," the silica gel by making a slurry in a solvent system containing triethylamine before packing the column.[1] This ensures the acidic sites are neutralized prior to loading your compound.

  • Switch to an Alternative Stationary Phase: If issues persist, consider using a more inert or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

    • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the surface, creating a more basic environment that minimizes unwanted interactions.[1]

Question 2: My TLC analysis shows a significant amount of a less polar spot, which I suspect is a di-Boc protected impurity. How can I remove it?

Answer: The formation of a di-Boc protected impurity, where both the primary and secondary amino groups are protected, is a common side reaction in the synthesis of mono-protected diamines.[3] This impurity is significantly less polar than your desired mono-Boc product because the polar N-H bond of the secondary amine has been replaced by a nonpolar N-Boc group.

This difference in polarity is the key to its removal:

  • Flash Chromatography: Standard flash chromatography is highly effective for this separation. The less polar di-Boc impurity will elute much faster from the column than your more polar mono-Boc product.[3] Careful selection of the solvent system and gradient is crucial. Start with a low polarity eluent (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to first elute the di-Boc impurity completely before your product comes off the column.

  • Reaction Stoichiometry Control: To minimize the formation of this impurity in future syntheses, carefully control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O) reagent. Using a slight excess of the diamine starting material relative to the (Boc)₂O can favor mono-protection.

Question 3: My final product is a persistent oil that will not solidify, making it difficult to handle and weigh accurately. What can I do to induce crystallization?

Answer: Many Boc-protected amino acids and their derivatives are initially isolated as oils.[4] This can be due to residual solvents or the presence of minor impurities that inhibit crystal lattice formation. Several techniques can be employed to induce crystallization.[5]

  • Pulping/Trituration: This is often the most effective method. Dissolve or suspend the oil in a non-polar solvent in which the product is poorly soluble, such as hexane, diethyl ether, or pentane.[4][5] Stir the mixture vigorously at room temperature for a period. This process can wash away impurities and provide the necessary energy to induce crystallization.[4]

  • Seed Crystal Addition: If you have a small amount of solid product from a previous batch, adding a tiny "seed" crystal to the oil can initiate crystallization.[4][6] After adding the seed crystal, allow the mixture to stand undisturbed.[4][6]

  • Solvent Evaporation and Re-dissolution: Ensure all volatile reaction byproducts and solvents (like tert-butanol) are thoroughly removed under high vacuum.[3] Sometimes, re-dissolving the purified oil in a minimal amount of a volatile solvent (like dichloromethane) and then slowly evaporating the solvent can yield a solid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound?

A1: Due to the polarity of the two amine groups, a relatively polar solvent system is required. A gradient elution is typically most effective. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Because it is a basic amine, the addition of a modifier is highly recommended to prevent streaking and ensure good recovery.[1][7]

Phase Solvent System Notes
Equilibration 100% Dichloromethane (DCM)Equilibrate the column thoroughly.
Elution Start 98:2 (DCM:MeOH) + 0.5% Triethylamine (TEA)Start with a low concentration of the polar solvent.
Gradient Gradually increase to 90:10 (DCM:MeOH) + 0.5% TEAIncrease the methanol concentration to elute the product.
Column Wash 80:20 (DCM:MeOH) + 0.5% TEAWash the column with a higher polarity mixture to elute any remaining polar impurities.

Q2: How can I monitor the reaction and assess the purity of my final product?

A2: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): TLC is a fast and inexpensive method for monitoring the progress of the reaction and checking the purity of column fractions.[8][9] Use the same solvent system as your column (including the TEA) for the most accurate representation. The product can be visualized using a ninhydrin stain, which reacts with the secondary amine to produce a colored spot.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution, quantitative data and is essential for final purity confirmation.[8][9] A reverse-phase C18 column with a water/acetonitrile mobile phase containing an additive like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any impurities. The presence of the large singlet corresponding to the 9 protons of the Boc group is a key diagnostic signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the product by providing its mass-to-charge ratio.[8]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability and prevent degradation, proper storage is essential.

  • Temperature: Store the compound in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C).[10]

  • Atmosphere: For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and carbon dioxide, which can react with the amine.[10]

  • Handling: Before opening, allow the container to warm to room temperature to prevent moisture condensation onto the cold compound.[10] Handle in a well-ventilated area and avoid contact with strong acids, which can cleave the Boc protecting group.[10][11]

Experimental Protocols & Visualizations

Protocol 1: Flash Chromatography with Triethylamine Modifier

This protocol provides a general guideline for purifying this compound using silica gel flash chromatography.[12]

  • Mobile Phase Preparation: Prepare your mobile phase solvents (e.g., Dichloromethane and Methanol). Add 0.5-1% (v/v) triethylamine to both the low-polarity and high-polarity solvents.

  • Column Packing: Pack a silica gel column of an appropriate size with your initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. Monitor the fractions by TLC.

  • Gradient Increase: Gradually increase the percentage of methanol in the mobile phase to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_mp Prepare Mobile Phase (DCM/MeOH + 0.5% TEA) pack_col Pack Silica Column prep_mp->pack_col load Load Sample pack_col->load prep_sample Dissolve Crude Product prep_sample->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions (TLC) collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure evap Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for Flash Chromatography Purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

G start Purification Issue? low_recovery Low/No Recovery from Column start->low_recovery Yes impurities Impurities Present in Product start->impurities Yes oily_product Product is an Oil start->oily_product Yes low_recovery_q Using standard silica gel? low_recovery->low_recovery_q low_recovery_a Add 0.5-2% TEA to eluent OR Use Alumina/Deactivated Silica low_recovery_q->low_recovery_a Yes impurity_type_q What type of impurity? impurities->impurity_type_q less_polar Less Polar Spot (Di-Boc) impurity_type_q->less_polar Less Polar more_polar More Polar Spot (Starting Material) impurity_type_q->more_polar More Polar less_polar_a Optimize flash chromatography gradient to separate based on polarity. less_polar->less_polar_a more_polar_a Re-run reaction, ensuring correct stoichiometry and time. Re-purify. more_polar->more_polar_a oily_product_q Tried to induce solidification? oily_product->oily_product_q oily_product_a Triturate with non-polar solvent (Hexane/Ether) OR Use seed crystal oily_product_q->oily_product_a No

Caption: Decision Tree for Purification Troubleshooting.

References

  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds - Benchchem.
  • Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis - Benchchem.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC - Benchchem.
  • Crystallization method of Boc-amino acid - Eureka | Patsnap.
  • Troubleshooting purification of tertiary amine compounds by column chromatography. - Benchchem.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • Column chromatography issues : r/chemistry - Reddit.
  • HPLC Troubleshooting Guide.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Analytical Services for Purity Determination - BOC Sciences.
  • Liquid Chromatography Problem Solving and Troubleshooting.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Amine Protection / Deprotection - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • US20060217549A1 - Diamine purification method - Google Patents.
  • Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd..
  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica.
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate.
  • 1311458-36-2;this compound;5-(甲氨基)-N-BOC-戊胺.
  • n-Boc 5-(methylamino)pentan-1-ol | Benchchem.
  • Purification issues : r/chemistry - Reddit.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.
  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - MDPI.
  • Synthesis of N-BOC amines by various routes - ResearchGate.
  • 26 questions with answers in DIAMINES | Science topic - ResearchGate.
  • Diamine Biosynthesis: Research Progress and Application Prospects - PMC.
  • This compound | 1311458-36-2 - Sigma-Aldrich.
  • This compound | 1311458-36-2 - Sigma-Aldrich.
  • Stability and Storage of N-Boc-Aminomethanol: A Technical Guide - Benchchem.
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate.
  • This compound | 1311458-36-2 - Sigma-Aldrich.
  • US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine - Google Patents.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC - NIH.
  • 98642-44-5|N-Boc-3-(methylamino)-1-propanol - BLDpharm.

Sources

Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of removing the tert-butyloxycarbonyl (Boc) protecting group. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring your synthetic steps are both efficient and reproducible.

Troubleshooting Guide

This section directly addresses specific issues encountered during Boc deprotection. Each problem is analyzed to identify its root cause, followed by actionable solutions grounded in chemical principles.

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection is sluggish or stalls before completion, even under standard acidic conditions. What are the potential causes, and how can I drive the reaction to completion?

Analysis & Solutions:

Incomplete deprotection is a common hurdle that can typically be traced back to a few key factors.[1][2] The acid-catalyzed cleavage of the Boc group is an equilibrium-driven process, and its efficiency is highly dependent on the stability of the resulting tert-butyl cation.[3][4]

  • Insufficient Acid Strength or Concentration: The protonation of the carbamate oxygen is the first and rate-determining step.[3] If the acid is too weak or too dilute, this equilibrium will not favor the formation of the unstable intermediate.

    • Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-25% TFA/DCM, which can be increased to 50% or even neat TFA for stubborn substrates.[2] Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.[2][5]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the approach of the acid, slowing down the reaction.[1][5]

    • Solution: Increase the reaction time and/or temperature. Warming the reaction from 0 °C to room temperature can significantly increase the rate.[5] For particularly hindered substrates, longer reaction times may be necessary.[1]

  • Electronic Effects: Electron-withdrawing groups on the substrate can destabilize the carbocation intermediate, making its formation less favorable and thus slowing the deprotection.[1]

    • Solution: Employ more forcing conditions, such as a higher concentration of a stronger acid or increased temperature. Careful monitoring by TLC or LC-MS is crucial to avoid side reactions.

  • Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and inefficient.

    • Solution: Choose a solvent system in which the substrate is fully soluble. While DCM is common, other solvents like dioxane or ethyl acetate can be used with HCl.[6][7]

Issue 2: Side Reactions and Substrate Degradation

Question: I am observing byproduct formation or degradation of my main compound. How can I minimize these unwanted reactions?

Analysis & Solutions:

The primary culprit for side reactions is the highly reactive tert-butyl cation generated during the cleavage.[3][4][8] This electrophile will readily attack any nucleophilic sites on your molecule.

  • Tert-butylation of Nucleophilic Residues: Electron-rich aromatic rings (like tryptophan and tyrosine) and sulfur-containing residues (methionine and cysteine) are particularly susceptible to alkylation by the tert-butyl cation.[3][8]

    • Solution: The Use of Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[3][8] The choice of scavenger is critical and depends on the nature of the sensitive functional groups.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General purpose, reduces the cation1-5% (v/v)
Water General purpose, forms tert-butanol1-5% (v/v)
Thioanisole Tryptophan, Methionine1-5% (v/v)
1,2-Ethanedithiol (EDT) Cysteine, Methionine1-5% (v/v)
  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters, acetals), standard strong acid conditions will likely cleave them as well.[2][6]

    • Solution: Milder Deprotection Methods.

      • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an inert solvent can offer selectivity for Boc deprotection in the presence of other acid-labile groups.[2]

      • Aqueous Phosphoric Acid: This has been shown to be effective for Boc removal while leaving sensitive esters intact.[2][9]

      • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for acid.[7][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose between TFA and HCl for Boc deprotection?

A1: The choice depends on your substrate and the desired work-up.

  • TFA is a very strong acid and is typically used in DCM. It is highly effective but can be harsh on sensitive substrates. The resulting trifluoroacetate salt is often an oil, which can complicate purification.[11]

  • HCl in an organic solvent (e.g., 4M in dioxane) is also a strong acid system. A key advantage is that the product often precipitates as the hydrochloride salt, which can be easily isolated by filtration.[6][11]

Q2: How can I monitor the progress of my deprotection reaction?

A2: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.

  • LC-MS: This provides a more quantitative assessment of the reaction progress and can help identify any side products.

Q3: What is the best way to work up a Boc deprotection reaction?

A3: The work-up procedure aims to remove the excess acid and isolate the deprotected amine.

  • For TFA reactions: The solvent and excess TFA are typically removed in vacuo. The residue can then be dissolved in an organic solvent and washed with a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid.[6][12]

  • For HCl reactions: If the hydrochloride salt precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[6] If it remains in solution, an aqueous basic work-up can be performed.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is suitable for most robust substrates.

  • Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[6]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[6]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is advantageous when the hydrochloride salt of the product is expected to be a solid.

  • Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete within 1-4 hours).[6]

  • If a precipitate forms, collect the solid by filtration.

  • Wash the solid with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain the amine hydrochloride salt.

Visualizing the Chemistry

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection sub Boc-Protected Amine protonated Protonated Intermediate sub->protonated Protonation h_plus + H⁺ amine_h Carbamic Acid protonated->amine_h Cleavage tert_butyl tert-Butyl Cation protonated->tert_butyl co2 CO₂ amine_h->co2 amine Deprotected Amine amine_h->amine Decarboxylation h_plus_regen + H⁺ amine->h_plus_regen

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow start Boc Deprotection Reaction monitor Monitor by TLC/LC-MS start->monitor incomplete Incomplete Reaction? monitor->incomplete complete Reaction Complete incomplete->complete No increase_acid Increase Acid Conc. or Temperature incomplete->increase_acid Yes side_reactions Side Reactions? workup Proceed to Work-up side_reactions->workup No add_scavenger Add Scavengers (TIS, Thioanisole, etc.) side_reactions->add_scavenger Yes (Alkylation) milder_cond Switch to Milder Conditions (Lewis Acid, Thermal) side_reactions->milder_cond Yes (Degradation) complete->side_reactions increase_acid->monitor stronger_acid Use Stronger Acid (e.g., neat TFA, HCl/dioxane) increase_acid->stronger_acid If still incomplete stronger_acid->monitor add_scavenger->start Re-run milder_cond->start Re-run

Caption: A decision workflow for troubleshooting Boc deprotection.

References

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available from: [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available from: [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available from: [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. Available from: [Link]

  • Boc De-protection. Reddit. Available from: [Link]

  • Removal of Boc protecting group as workup? Reddit. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available from: [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. Available from: [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available from: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Strategic Mono-Boc Protection of Pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amine protecting group strategies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the tert-butoxycarbonyl (Boc) protection of primary amines, specifically pentanamine. Here, we will delve into the nuanced issue of di-Boc formation, a common side reaction that can compromise yield and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure selective and efficient mono-Boc protection.

Troubleshooting Guide: Preventing Di-Boc Formation

The formation of the di-Boc byproduct, di-tert-butyl pentylimidodicarbonate, is a frequent hurdle in the protection of pentanamine. The following table outlines common problems, their underlying causes, and actionable solutions to promote the desired mono-Boc product.

Problem Probable Cause(s) Recommended Solution(s)
Significant Di-Boc Product Formation (>10%) 1. Excess Boc-Anhydride ((Boc)₂O): Using a stoichiometric excess of the protecting agent can drive the reaction towards double addition.[1] 2. Strong Base or Highly Active Catalyst: Strong bases or catalysts like 4-(Dimethylamino)pyridine (DMAP) can deprotonate the initially formed N-Boc-pentanamine, rendering it nucleophilic for a second attack on (Boc)₂O.[2][3][4][5] 3. High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the formation of the thermodynamically stable di-Boc product.1. Stoichiometric Control: Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of (Boc)₂O.[1] 2. Judicious Choice of Base: Employ a weaker, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[1][6] Avoid DMAP when mono-protection is the goal.[2][3] 3. Temperature Management: Conduct the reaction at room temperature or below (0 °C) to favor the kinetically controlled mono-Boc product.[3]
Slow or Incomplete Reaction 1. Insufficiently Basic Conditions: The reaction may stall if the base is not strong enough to neutralize the protonated amine intermediate effectively. 2. Poor Solubility: Pentanamine or its salt may have limited solubility in the chosen solvent, impeding the reaction rate.1. Solvent and Base Optimization: While avoiding overly strong bases, ensure the chosen base is sufficient to drive the reaction. A biphasic system (e.g., chloroform/water with NaHCO₃) can be effective.[6] 2. Solvent System: Consider using a solvent system that enhances the solubility of all reactants. A mixture of water and a miscible organic solvent like THF or dioxane can be beneficial.[6]
Formation of Urea and Other Side Products 1. Presence of DMAP at Low Temperatures: The combination of DMAP and (Boc)₂O at low temperatures can favor the formation of isocyanates, which can then react with the amine to form ureas.[2][3]1. Avoid DMAP: For simple primary amines like pentanamine where high reactivity is not required, omitting DMAP is the most effective way to prevent these side reactions.[2]
Logical Flow for Troubleshooting

For a visual guide to diagnosing and resolving di-Boc formation, the following flowchart outlines a systematic approach.

G start High Di-Boc Formation Observed check_boc2o Check (Boc)₂O Stoichiometry start->check_boc2o adjust_boc2o Reduce (Boc)₂O to 1.0-1.1 eq. check_boc2o->adjust_boc2o > 1.1 eq. check_base Review Base and Catalyst check_boc2o->check_base ≤ 1.1 eq. adjust_boc2o->check_base change_base Switch to NaHCO₃ or TEA. Avoid DMAP. check_base->change_base Strong Base / DMAP used check_temp Evaluate Reaction Temperature check_base->check_temp Weak Base / No DMAP change_base->check_temp lower_temp Run reaction at 0 °C to RT check_temp->lower_temp > Room Temp. re_evaluate Re-evaluate Reaction Outcome check_temp->re_evaluate ≤ Room Temp. lower_temp->re_evaluate

Caption: Troubleshooting flowchart for di-Boc formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind di-Boc formation?

A1: The formation of the di-Boc product occurs in a two-step process. First, the primary amine (pentanamine) acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), leading to the formation of the mono-Boc protected amine.[7][8] In the presence of a sufficiently strong base or a highly active catalyst like DMAP, the proton on the nitrogen of the newly formed carbamate can be abstracted. This generates a nucleophilic species that can then attack a second molecule of (Boc)₂O, resulting in the di-Boc derivative.[2][9]

G cluster_0 Mono-Boc Formation cluster_1 Di-Boc Formation (Side Reaction) Pentanamine Pentanamine Mono-Boc Pentanamine Mono-Boc Pentanamine Pentanamine->Mono-Boc Pentanamine + (Boc)₂O Deprotonated Intermediate Deprotonated Intermediate Mono-Boc Pentanamine->Deprotonated Intermediate + Base - HB⁺ Di-Boc Pentanamine Di-Boc Pentanamine Deprotonated Intermediate->Di-Boc Pentanamine + (Boc)₂O

Sources

Technical Support Center: Synthesis of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methylamino)-N-Boc-pentanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical influence of solvent selection on the successful N-methylation of tert-butyl N-(5-aminopentyl)carbamate (N-Boc-cadaverine), providing practical, field-tested advice to troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during the synthesis of this compound, with a focus on the causal relationship between solvent choice and reaction performance.

Q1: What are the primary methods for synthesizing this compound, and how does solvent choice factor in?

A1: There are three principal routes for the N-methylation of N-Boc-cadaverine. The choice of solvent is not merely a medium for the reaction but is fundamentally tied to the mechanism and reagents of each method.

  • Reductive Amination: This is the most prevalent and versatile method. It involves reacting N-Boc-cadaverine with formaldehyde to form an imine intermediate, which is then reduced in situ. The choice of reducing agent dictates the optimal solvent system.[1]

    • With Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reagent, but it is moisture-sensitive and not compatible with protic solvents like methanol.[2] Therefore, anhydrous aprotic solvents such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), or Dioxane are required.[2] More environmentally benign solvents like Ethyl Acetate (EtOAc) have also been shown to be effective replacements for chlorinated solvents.[3][4]

    • With Sodium Cyanoborohydride (NaCNBH₃): This reagent is stable in protic solvents, making methanol the typical solvent of choice.[2] However, the high toxicity of NaCNBH₃ and cyanide byproducts is a significant drawback.

    • With Catalytic Hydrogenation (H₂/Catalyst): While effective, using alcohols as solvents can be problematic. Reactive alcohols can be oxidized on the catalyst surface, generating aldehyde impurities that lead to undesired N-alkylation byproducts.[3]

  • Eschweiler-Clarke Reaction: This classic reaction uses an excess of formaldehyde and formic acid to achieve methylation.[5][6][7] A key advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5][8] The reaction is typically performed in an aqueous solution, where the reagents themselves act as the solvent system, often heated to near boiling.[5]

  • Direct Alkylation: This involves treating the amine with a methylating agent, such as methyl iodide (MeI), in the presence of a strong base like sodium hydride (NaH).[9][10] This reaction requires a dry, aprotic solvent, with THF being a common choice.[9][10][11] The primary challenge is controlling over-methylation to the quaternary salt, which can be a significant side product.

Q2: My reductive amination using STAB is sluggish and giving low yields. Is the solvent to blame?

A2: Yes, solvent choice is very likely the root cause. Low yields with STAB are frequently traced back to two main issues:

  • Protic Solvents: Using methanol or ethanol is a common mistake. STAB reacts with these solvents, quenching the reducing agent and halting the reaction. Always use a compatible aprotic solvent like DCM, THF, or EtOAc.[2]

  • Water Contamination: STAB is sensitive to water. Using a "wet" or non-anhydrous solvent will hydrolyze the reagent, leading to incomplete conversion. Ensure your solvent is properly dried before use. The starting materials and glassware must also be dry.

Q3: I'm observing significant byproduct formation, including the di-methylated quaternary ammonium salt. How can I improve selectivity?

A3: Byproduct formation is often a result of poor reaction control. Here’s how solvent and methodology can enhance selectivity:

  • Avoid Over-alkylation: If you are using direct alkylation with methyl iodide, over-methylation is a common issue. Switching to the Eschweiler-Clarke reaction is an excellent solution, as its mechanism inherently prevents the formation of quaternary ammonium salts.[5][8]

  • Solvent Polarity: In reductive amination, the solvent can influence the relative rates of the desired reaction versus side reactions. In some cases, a less polar solvent may slow the overall reaction but provide better control and selectivity.

  • Reagent Addition: A one-pot tandem procedure where di-tert-butyl dicarbonate ((Boc)₂O) is added along with STAB can trap the newly formed secondary amine, preventing it from reacting further.[1] This strategy is effective in solvents like DCM.[1]

Q4: Can I use "green" or more environmentally friendly solvents for this synthesis?

A4: Absolutely. There is a strong push in the pharmaceutical and chemical industries to replace hazardous solvents. For reductive aminations, particularly those using borane-based reductants like STAB, several greener alternatives to chlorinated solvents (DCM, DCE) have been validated.[4] Ethyl acetate (EtOAc) has been identified as a broadly comparable and effective solvent.[4] Other viable options include 2-Methyltetrahydrofuran (2-MeTHF) and, in some cases, isopropyl alcohol (though caution is advised with certain catalysts).[3][4]

Troubleshooting Guide: Solvent-Related Issues

This table provides a quick reference for diagnosing and solving common problems encountered during the synthesis of this compound where the solvent is a likely contributing factor.

Problem Probable Solvent-Related Cause Recommended Solution & Explanation
Low Yield / Incomplete Reaction 1. Incompatible Reagent/Solvent Pair: Using STAB with protic solvents (e.g., Methanol, Ethanol).[2] 2. Poor Reactant Solubility: N-Boc-cadaverine or intermediates not fully dissolved. 3. Water Contamination: Using non-anhydrous solvent with water-sensitive reagents like STAB.1. Switch to an aprotic solvent such as DCM, THF, or EtOAc for STAB-mediated reactions. This prevents reagent quenching.[2][4] 2. Select a solvent with better solubilizing power. THF or Dioxane can be effective. A co-solvent system may also be employed. Ensure all components are soluble at the reaction temperature.[12] 3. Use anhydrous grade solvents and dry all glassware thoroughly. Store hygroscopic reagents appropriately.
Side Product Formation (Over-methylation) 1. Reaction Conditions Favoring Further Alkylation: Occurs frequently in direct alkylation with MeI. 2. Solvent-Induced Side Reactions: Using alcoholic solvents with H₂ and a metal catalyst can generate aldehyde impurities.[3]1. Change the synthetic method. The Eschweiler-Clarke reaction is highly recommended as it stops cleanly at the tertiary amine.[5][8] 2. Avoid reactive solvents. For catalytic hydrogenations, choose a non-alcoholic solvent like EtOAc or THF to prevent the formation of alkylating impurities.
Difficult Product Isolation / Purification 1. High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove completely. 2. Solvent-Miscible Impurities: Byproducts formed may have similar solubility profiles to the product in the chosen solvent.1. Opt for a lower-boiling point solvent whenever possible (e.g., DCM, EtOAc, THF) to simplify removal under reduced pressure. 2. Modify the workup. Perform an acid-base extraction. The product, being a secondary amine, can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Inconsistent Reaction Times Solvent Polarity and Temperature Effects: The rate of imine formation, a key step in reductive amination, is highly dependent on the solvent environment.[13]Standardize the solvent and reaction conditions. Protic solvents like methanol can accelerate imine formation.[13] However, for consistency, especially with STAB, a well-defined anhydrous aprotic system (e.g., THF, DCM) with controlled temperature is crucial.

Visual Workflow: Solvent Selection Logic

The following diagram illustrates a logical workflow for selecting an appropriate solvent system based on the chosen synthetic methodology.

Solvent_Selection_Workflow Solvent Selection Workflow for N-Methylation start Start: Synthesize This compound method_choice Choose N-Methylation Method start->method_choice reductive_amination Reductive Amination method_choice->reductive_amination Versatile & Common eschweiler_clarke Eschweiler-Clarke Reaction method_choice->eschweiler_clarke High Selectivity, No Over-methylation direct_alkylation Direct Alkylation (e.g., with MeI / NaH) method_choice->direct_alkylation Simple Reagents, Risk of Over-methylation reductant_choice Select Reducing Agent reductive_amination->reductant_choice solvent_ec Solvent System: Aqueous HCOOH / CH₂O (Reagents act as solvent) eschweiler_clarke->solvent_ec solvent_da Solvent Choice: Anhydrous Aprotic (THF) direct_alkylation->solvent_da stab STAB [Sodium Triacetoxyborohydride] reductant_choice->stab Mild & Selective nacnbh3 NaCNBH₃ [Sodium Cyanoborohydride] reductant_choice->nacnbh3 Protic Solvent Tolerant, (Toxic) h2_catalyst H₂ / Metal Catalyst (e.g., Pd/C) reductant_choice->h2_catalyst Clean, (Substrate Dependent) solvent_stab Solvent Choice: Anhydrous Aprotic (DCM, THF, EtOAc, Dioxane) stab->solvent_stab solvent_nacnbh3 Solvent Choice: Protic (Methanol, Ethanol) nacnbh3->solvent_nacnbh3 solvent_h2 Solvent Choice: Non-Alcoholic (EtOAc, THF) h2_catalyst->solvent_h2

Caption: Logical workflow for selecting a solvent based on the synthetic method.

Recommended Protocol: Reductive Amination using STAB

This protocol is recommended for its reliability, mild reaction conditions, and good yield. The use of ethyl acetate (EtOAc) is highlighted as a greener alternative to chlorinated solvents.

Materials:

  • N-Boc-cadaverine (1.0 eq)

  • Aqueous Formaldehyde (37% w/w, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-cadaverine (1.0 eq) and dissolve it in anhydrous ethyl acetate (approx. 0.1 M concentration).

  • Imine Formation: Add aqueous formaldehyde solution (1.5 eq) to the stirred solution. Let the mixture stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield pure this compound.

References

  • A remarkable solvent effect on reductive amination of ketones. (n.d.). ResearchGate. [Link]

  • Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. (2009). The Journal of Organic Chemistry. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2014). Green Chemistry. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2012). Synthetic Communications. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2015). The Journal of Organic Chemistry. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). SynArchive. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. (2009). ResearchGate. [Link]

  • On the selective N-methylation of BOC-protected amino acids. (2009). Journal of Organic Chemistry. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. [Link]

  • N-Methylation of Boc amino acids. (2017). Lokey Lab Protocols - Wikidot. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology. [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2015). ResearchGate. [Link]

  • Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2016). Organic Process Research & Development. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. (2009). The Journal of Organic Chemistry. [Link]

  • Initial solvent effect studies for synthesis of β-amino ketone... (n.d.). ResearchGate. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc... (2015). Journal of Organic Chemistry. [Link]

  • Synthesis of N-Boc,(1,6 aminohexyl) maleimide. (2012). ResearchGate. [Link]

  • Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. (2018).
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2020). Scientific Reports. [Link]

  • Crystallization method of Boc-amino acid. (2021).

Sources

Technical Support Center: Catalyst Selection for Efficient N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-methylation catalyst selection. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of N-methylation.

Troubleshooting Guides & FAQs

Section 1: Common Issues with Traditional Methylating Agents
FAQ 1: My reaction with methyl iodide is producing quaternary ammonium salts and multiple methylated species. How can I improve selectivity for mono-methylation?

This is a classic challenge with highly reactive alkylating agents like methyl iodide. The initial N-methylation product is often more nucleophilic than the starting amine, leading to rapid subsequent methylations.

Causality: The high reactivity of methyl iodide and the increased nucleophilicity of the methylated amine product drive the reaction towards over-methylation.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of methyl iodide. Using a single equivalent or slightly less can favor mono-methylation, though it may result in incomplete conversion of the starting material.

  • Protecting Groups: For primary amines, consider using a trifluoroacetyl protecting group. You can then perform the methylation and subsequently remove the protecting group. This method can yield high selectivity for mono-methylation.[1]

  • Alternative Reagents: Consider switching to a less reactive methylating agent. Dimethyl carbonate (DMC) is an excellent "green" alternative that often requires a catalyst but can provide much higher selectivity for mono-methylation, especially with zeolites as catalysts.[2]

  • Precipitation Method: For some primary amines, dissolving the starting material in a solvent like ether and adding one equivalent of methyl iodide can be effective. The mono-methylated product, as an iodide salt, may precipitate out of the solution, preventing further methylation.[3]

Section 2: Catalyst Selection and Optimization for Modern N-Methylation
FAQ 2: I am considering a switch to a more sustainable C1 source like methanol, formaldehyde, or CO2. What are the key considerations for catalyst selection?

Moving to more sustainable C1 sources is a significant step towards greener chemistry. However, these reagents are less reactive than traditional ones and require catalytic activation. The choice of catalyst is critical and depends on the C1 source and the amine substrate.

Catalyst Selection Workflow

Catalyst Selection Workflow Fig. 1: Catalyst Selection Workflow for Sustainable N-Methylation cluster_c1 Select C1 Source cluster_amine Define Amine Substrate cluster_catalyst Choose Catalyst Type cluster_optimization Reaction Optimization C1_Source Methanol | Formaldehyde/Formic Acid | CO2 | DMC Catalyst_Type Homogeneous vs. Heterogeneous C1_Source->Catalyst_Type influences Amine_Type Primary vs. Secondary Aromatic vs. Aliphatic Steric Hindrance Amine_Type->Catalyst_Type influences Optimization Temperature Pressure Solvent Base Catalyst_Type->Optimization guides

Fig. 1: Catalyst Selection Workflow for Sustainable N-Methylation.

Detailed Considerations:

  • Methanol as a C1 Source:

    • Mechanism: Typically proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde.[4]

    • Homogeneous Catalysts: Ruthenium and Iridium complexes are highly effective. For instance, (DPEPhos)RuCl2PPh3 has shown excellent performance with weak bases like Cs2CO3.[5]

    • Heterogeneous Catalysts: Supported noble metal catalysts like Pt/C and Pd/C are robust options.[4][6] Nickel-based catalysts, such as Ni/ZnAlOx, have also been developed for selective mono-N-methylation.[7]

    • Key Challenge: Over-methylation can still be an issue. Catalyst design and reaction conditions are key to controlling selectivity.

  • Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction and its Variants):

    • Mechanism: This is a reductive amination process. Formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid.[8][9][10] The reaction is irreversible due to the loss of CO2.[8]

    • Advantages: It's a well-established, high-yielding reaction that avoids the formation of quaternary ammonium salts.[8]

    • Modern Variants: Recent methods have replaced formic acid with other reductants like polymethylhydrosiloxane (PMHS) in the presence of a simple inorganic base catalyst like K2HPO4.[11]

  • Carbon Dioxide (CO2) as a C1 Source:

    • Mechanism: Requires a reducing agent (e.g., H2, hydrosilanes) to convert CO2 into a reactive intermediate for methylation.[12][13]

    • Homogeneous Catalysts: Manganese pincer complexes and ruthenium complexes have shown promise.[14]

    • Heterogeneous Catalysts: Supported copper catalysts (e.g., Cu/CeO2, Cu/In2O3) and platinum catalysts (e.g., Pt-MoOx/TiO2) are effective for CO2 hydrogenation and subsequent N-methylation.[13]

    • Challenges: Often requires higher temperatures and pressures. Selectivity between N-formylation and N-methylation can be a challenge to control.[12][15]

  • Dimethyl Carbonate (DMC) as a C1 Source:

    • Advantages: A non-toxic, environmentally friendly methylating agent.[2][16]

    • Catalysts: Zeolites (faujasite X- and Y-type) are highly effective for selective mono-N-methylation of aromatic amines.[2] For NH-containing heterocycles, an organocatalyst like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be very effective.[16][17]

    • Mechanism: The reaction can proceed through competing alkylation and acylation pathways. The choice of catalyst is crucial to steer the reaction towards the desired methylation product.[16][17]

FAQ 3: I am using a heterogeneous catalyst, but its activity is decreasing over multiple runs. What could be the cause and how can I regenerate it?

Catalyst deactivation is a common issue in heterogeneous catalysis and can stem from several factors.

Potential Causes of Deactivation:

  • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[18] This is more common at higher reaction temperatures.

  • Sintering: The agglomeration of metal nanoparticles on the support at high temperatures, leading to a decrease in the active surface area.

  • Leaching: The dissolution of the active metal component into the reaction mixture.

  • Poisoning: Strong adsorption of impurities or byproducts onto the active sites, rendering them inactive.

Troubleshooting and Regeneration Strategies:

  • Characterize the Spent Catalyst: Use techniques like TEM, XRD, and TGA to determine the cause of deactivation (e.g., particle size increase, carbon deposition).

  • Regeneration Protocols:

    • For Coking: Calcination in air or a controlled oxygen environment can burn off the carbon deposits. For a Cu/TiO2 catalyst used in N-methylation with CO2, activity was recovered after calcination at 450°C followed by reduction.[13]

    • For Sintering: This is often irreversible. Optimizing reaction conditions to lower the temperature can help prevent sintering in the first place.

    • For Leaching: This indicates instability of the catalyst under the reaction conditions. Consider a different support or catalyst preparation method to improve metal-support interactions.

    • For Poisoning: A washing step with an appropriate solvent or a mild acid/base treatment might remove the poisoning species.

Catalyst Performance Comparison Table

Catalyst SystemC1 SourceAmine SubstrateTemp. (°C)Time (h)Yield (%)Reference
(DPEP hos)RuCl2PPh3MethanolAniline1401295-98[5]
Pt/CMethanoln-octylamine-3697[4]
Ni/ZnAlOx-600MethanolVarious amines160-180-75.3-97.3[7]
13X ZeoliteDMCAniline1201.589 (conversion)[2]
TMEDADMCPhthalimide95895[16][17]
Cu/CeO2CO2/H2Aniline1704270 (conversion)[13]
Eschweiler-ClarkeFormaldehyde/Formic AcidPrimary/Secondary Amines~100-High[8][9]
Section 3: Homogeneous vs. Heterogeneous Catalysis
FAQ 4: Should I choose a homogeneous or a heterogeneous catalyst for my N-methylation reaction?

The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[19]

Decision Framework: Homogeneous vs. Heterogeneous Catalysis

Homogeneous vs Heterogeneous Fig. 2: Decision Framework for Catalyst Type cluster_homo Homogeneous Catalysis cluster_hetero Heterogeneous Catalysis Start Application Goal Homogeneous Advantages: - High activity & selectivity - Mild reaction conditions - Well-defined active sites - Good for mechanistic studies Disadvantages: - Difficult catalyst separation - Expensive recycling Start->Homogeneous High selectivity & mild conditions are critical Heterogeneous Advantages: - Easy separation & recycling - High thermal stability - Suitable for continuous flow Disadvantages: - Lower selectivity sometimes - Mass transfer limitations - Less defined active sites Start->Heterogeneous Scalability & ease of separation are priorities

Fig. 2: Decision Framework for Catalyst Type.

In-depth Analysis:

  • Homogeneous Catalysts:

    • Strengths: Often exhibit higher activity and selectivity under milder conditions due to well-defined active sites.[19][20] This makes them ideal for the synthesis of complex molecules in pharmaceuticals where high chemo- and regioselectivity are paramount.

    • Weaknesses: The primary drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and makes catalyst recycling challenging and expensive.[19][20]

  • Heterogeneous Catalysts:

    • Strengths: The key advantage is the ease of separation from the reaction mixture (e.g., by filtration), which simplifies product purification and allows for straightforward catalyst recycling.[19][20] They are generally more robust and can withstand harsher reaction conditions.[20] This makes them well-suited for large-scale industrial processes.

    • Weaknesses: They can sometimes exhibit lower selectivity compared to their homogeneous counterparts.[20] Mass transfer limitations can also be an issue, potentially requiring higher temperatures or pressures to achieve desired reaction rates.[20]

Experimental Protocols

Protocol 1: N-methylation of Aniline using (DPEPhos)RuCl2PPh3 and Methanol

This protocol is adapted from the work of Li et al. and demonstrates a typical homogeneous catalytic procedure.[5]

Materials:

  • (DPEPhos)RuCl2PPh3 catalyst

  • Aniline

  • Anhydrous Methanol

  • Cesium Carbonate (Cs2CO3)

  • Schlenk tube

  • Magnetic stir bar

  • Standard Schlenk line and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol%, 0.005 equiv).

  • Add the amine substrate (1.0 mmol, 1.0 equiv) and the base (Cs2CO3, 0.5 equiv).

  • Under an inert atmosphere, add anhydrous methanol (1 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylaniline product.

Protocol 2: Heterogeneous N-methylation of n-octylamine using Pt/C and Methanol

This protocol is based on the findings of Shimizu et al. for heterogeneous N-methylation.[4]

Materials:

  • 5 wt% Pt/C catalyst

  • n-octylamine

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Autoclave reactor

Procedure:

  • Charge the autoclave reactor with the Pt/C catalyst, n-octylamine, methanol, and NaOH.

  • Seal the reactor and purge with an inert gas.

  • Heat the reactor to the desired temperature (e.g., 150-180 °C) and stir.

  • Maintain the reaction for the specified time (e.g., 36 hours).

  • After cooling and venting the reactor, filter the reaction mixture to recover the heterogeneous catalyst.

  • The catalyst can be washed, dried, and reused for subsequent runs.

  • Isolate the product from the filtrate by distillation or extraction.

References

  • Shimizu, K., et al. (2015). Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C catalyst. RSC Advances. [Link]

  • Gaertner, R. (1951). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Journal of the American Chemical Society. [Link]

  • Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications. [Link]

  • Selva, M., et al. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications. [Link]

  • Das, S., et al. (2016). Tuneable reduction of CO2 – organocatalyzed selective formylation and methylation of amines. Green Chemistry. [Link]

  • Jácome, P. A. S., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Molecules. [Link]

  • Selva, M., et al. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites. Tetrahedron Letters. [Link]

  • Cheng, H., et al. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Sustainability and Circularity NOW. [Link]

  • He, L., et al. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Shi, F., et al. (2023). Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol. ACS Omega. [Link]

  • Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • Li, X., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Deng, W., & Lin, B.-L. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal. [Link]

  • University of Alberta. Homogeneous vs Heterogeneous Catalysts. [Link]

  • Bobadilla, A. D., et al. (2021). “Anion-Switchable” Pincer-Mn(I) Catalyst for the Reductive N-Methylation of Amines with Formic Acid and CO2. Organometallics. [Link]

  • Reddit. Mild methylation conditions. [Link]

  • Eckert, C. A., et al. (2008). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Industrial & Engineering Chemistry Research. [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A rapid method of N-alkylation of amines. Journal of Organic Chemistry. [Link]

  • YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]

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Technical Support Center: Purification of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-(Methylamino)-N-Boc-pentanamine. As a key intermediate in pharmaceutical development, particularly in the synthesis of linkers for complex molecules, achieving high purity of this compound is paramount. However, its synthesis via mono-Boc protection of N-methyl-1,5-diaminopentane presents a classic chemoselectivity challenge: preventing the formation of the di-protected byproduct.

This guide is structured as a series of frequently encountered troubleshooting scenarios. My goal is not just to provide protocols, but to explain the underlying chemical principles. Understanding why a particular technique works is the key to adapting and optimizing it for your specific experimental context. Let's address the common hurdles you might face.

Frequently Asked Questions & Troubleshooting Guides

Q1: How can I effectively monitor my reaction and identify the product versus the main impurities?

A1: Thin-Layer Chromatography (TLC) is your most immediate and powerful tool. Proper TLC analysis is critical for determining reaction completion and for developing a successful purification strategy.[1]

The key impurities you'll encounter are the unreacted starting material (N-methyl-1,5-diaminopentane) and the di-Boc protected byproduct. These species have distinct polarities, which allows for their separation on a silica plate.

  • Starting Diamine: Highly polar due to two free amine groups. It will stick to the silica gel and have a very low Rf value, often remaining at the baseline.

  • Desired Mono-Boc Product: Moderately polar. It has one polar free amine and one non-polar Boc-protected amine. It will travel up the plate to an intermediate Rf.

  • Di-Boc Impurity: Least polar/most non-polar. Both polar amine groups are masked by bulky, non-polar Boc groups. It will travel the furthest up the plate, exhibiting the highest Rf value.[2]

Step-by-Step Protocol: TLC Analysis

  • Plate Preparation: Use a standard silica gel TLC plate.

  • Solvent System: A common mobile phase is a mixture of a polar and a non-polar solvent. A good starting point is 10% Methanol in Dichloromethane (DCM). To prevent the common issue of amine "streaking" on the silica, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (approx. 0.5-1%) to the eluent.[1]

  • Spotting: Carefully spot the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture in separate lanes.[1]

  • Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise.

  • Visualization:

    • UV Light: The Boc group itself is not strongly UV-active. This method is often insufficient unless your molecule has other chromophores.

    • Ninhydrin Stain: This is the ideal stain. It reacts with primary and secondary amines to produce a distinct color (typically pink to purple) upon heating.[3] Both your starting material and the desired mono-Boc product will stain positive because they have a free amine. The di-Boc impurity will not react with ninhydrin, or will show a very weak response.[1] This provides an excellent method for differentiation.

CompoundExpected Rf (10% MeOH in DCM)Ninhydrin Stain Result
N-methyl-1,5-diaminopentane~0.0 - 0.1Strong Positive (Purple/Pink)
This compound ~0.3 - 0.5 Positive (Purple/Pink)
Di-Boc Impurity~0.7 - 0.9Negative or Very Weak
Q2: My TLC shows a significant amount of the di-Boc protected impurity. How can I remove it effectively?

A2: This is the most common challenge. The di-Boc impurity is significantly less polar than your desired product.[2] You can exploit this difference using two primary methods: flash column chromatography or a liquid-liquid extraction workup.

Method 1: Flash Column Chromatography

This is the most direct method for separating compounds based on polarity. The goal is to choose a solvent system where the Rf of your desired product is approximately 0.2-0.3, ensuring good separation from other components.[1]

G

Step-by-Step Protocol: Flash Chromatography

  • Solvent Selection: Based on your TLC analysis, prepare an eluent that gives your product an Rf of ~0.2-0.3. For this compound, a gradient elution is highly recommended. Start with a low polarity mixture (e.g., 2% MeOH in DCM) and gradually increase the percentage of MeOH. Remember to add ~0.5% Et₃N to your mobile phase to prevent streaking.[1]

  • Column Packing: Pack a silica gel column with your starting eluent.

  • Loading: Dissolve your crude product in a minimal amount of DCM. If it doesn't fully dissolve, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Begin eluting with the low-polarity solvent. The non-polar di-Boc impurity will elute from the column first.

    • Slowly increase the polarity of the eluent (e.g., from 2% to 10% MeOH).

    • Your desired mono-Boc product will begin to elute.

    • Any remaining starting material will elute last at higher methanol concentrations.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Acid-Base Liquid-Liquid Extraction

This is a highly effective chemical method that leverages the basicity of the free secondary amine on your desired product. The di-Boc impurity, lacking a free amine, is not basic and will not react with acid.

G start Crude Product in Organic Solvent (e.g., Diethyl Ether) {Mono-Boc (Product) | Di-Boc (Impurity) | Diamine (Impurity)} extract_acid Extract with 1M HCl (aq) start->extract_acid org_phase_1 Organic Phase 1 {Di-Boc Impurity} extract_acid->org_phase_1 Di-Boc remains aq_phase_1 Aqueous Phase 1 {Mono-Boc-H+Cl- | Diamine-2H+2Cl-} extract_acid->aq_phase_1 Basic amines extract basify Adjust to pH > 10 with NaOH (aq) aq_phase_1->basify extract_org Extract with Organic Solvent (e.g., DCM) basify->extract_org org_phase_2 Organic Phase 2 {Pure Mono-Boc Product} extract_org->org_phase_2 Product extracts aq_phase_2 Aqueous Phase 2 {Diamine | NaCl | H2O} extract_org->aq_phase_2 Diamine may remain

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract it one or two times with a dilute acid, such as 1M HCl.[4][5] Your desired mono-Boc product and any unreacted diamine will be protonated and move into the aqueous layer as hydrochloride salts. The neutral di-Boc impurity will remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer , as this contains your product. The organic layer containing the di-Boc impurity can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH solution) with stirring until the pH is strongly basic (pH > 10).[4][6] This deprotonates the hydrochloride salt, regenerating the free amine of your product.

  • Product Extraction: Extract the basified aqueous solution several times with a fresh organic solvent (DCM is often effective here).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[7]

Q3: My reaction seems incomplete and shows a lot of starting material. What should I do?

A3: Incomplete conversion is usually due to issues with stoichiometry, reaction time, or the choice of base. [2] The reaction involves the nucleophilic attack of an amine on di-tert-butyl dicarbonate ((Boc)₂O).

G

Troubleshooting Incomplete Reactions:

ParameterCommon IssueRecommended ActionRationale
(Boc)₂O Stoichiometry Insufficient (Boc)₂O added.Use a slight excess (1.1 - 1.2 equivalents) of (Boc)₂O relative to the amine you wish to protect.[7]Drives the reaction towards completion. However, a large excess will promote di-protection.
Base Incorrect choice or amount of base.Ensure a suitable base (e.g., triethylamine, sodium bicarbonate) is used in the correct proportion (1.2 - 2.0 equivalents).[7]The base is required to neutralize the acid byproduct of the reaction, driving the equilibrium forward.
Reaction Time Reaction not allowed to run to completion.Monitor the reaction by TLC every 1-2 hours. Reactions can take from 1 to 12 hours.[7]Boc protection is generally fast but can be substrate-dependent.
Temperature Reaction performed at too low a temperature.Most reactions proceed well at room temperature. Gentle heating may be required, but proceed with caution as it can increase side reactions.[2]Increased temperature increases reaction rate, but may decrease selectivity.
Solvent Poor choice of solvent.Use a solvent in which all reactants are soluble, such as Dichloromethane, THF, or Acetonitrile.[7]Poor solubility will hinder the reaction rate.
Q4: To minimize impurities from the start, can I improve the selectivity of the mono-protection reaction itself?

A4: Yes, this is an excellent strategy. Rather than relying solely on purification, optimizing the reaction for mono-protection can save significant time and material. The most effective method is to differentiate the two amine groups by protonating one of them.

Protocol for Selective Mono-Boc Protection

This advanced protocol exploits the fact that an ammonium salt is not nucleophilic and will not react with (Boc)₂O. By adding one equivalent of acid, you can selectively "turn off" one of the amine groups.[6][8]

  • Dissolution: Dissolve the starting diamine (1.0 eq) in a solvent like methanol at 0-5 °C.[4]

  • Selective Protonation: Slowly add a solution containing exactly one equivalent of an acid (e.g., HCl in methanol, or trifluoroacetic acid) drop-wise.[4] Stir the mixture for 15-30 minutes to allow equilibrium to be established. The dominant species in solution will now be the mono-protonated diamine.[8]

  • Boc Anhydride Addition: Add a solution of (Boc)₂O (1.0 eq) drop-wise.[4]

  • Reaction: Allow the reaction to stir and warm to room temperature. The (Boc)₂O will react preferentially with the remaining free amine.

  • Workup: Proceed with a standard basic workup to neutralize the acid and isolate the crude product, which should be significantly enriched in the desired mono-Boc compound.

By implementing this selective protonation strategy, you dramatically reduce the formation of the di-Boc impurity, simplifying the subsequent purification steps considerably.

References

  • BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • VanVeller Lab. Resources - Department of Chemistry. University of Iowa.
  • Sciforum. Selective Mono-Boc-Protection of Bispidine.
  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
  • NIH.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • J. Mex. Chem. Soc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines.
  • Curly Arrow Blog. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain.
  • Pittelkow, M. (2007).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Methylamino)-N-Boc-pentanamine and Alternative Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective protection of amine functional groups is a critical maneuver in the multi-step synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, prized for its stability and facile removal under mild acidic conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the successful installation of the Boc group and for the overall structural elucidation of the protected molecule.[1]

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(Methylamino)-N-Boc-pentanamine. It further presents a comparative overview with alternative amine protecting groups, namely Carbobenzyloxy (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), offering field-proven insights into the spectral characteristics that guide synthetic strategy.

The Boc Group Advantage in NMR Spectroscopy

The choice of protecting group profoundly influences the NMR spectrum. The N-Boc group offers a distinct advantage due to its characteristic signals. The most prominent feature in the ¹H NMR spectrum of a Boc-protected amine is a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region between 1.4 and 1.5 ppm.[1] This signal is an excellent diagnostic tool for confirming successful protection and for monitoring reaction progress, as it resides in a relatively uncrowded spectral region.[1]

¹H and ¹³C NMR Spectral Analysis of this compound

The following sections detail the expected ¹H and ¹³C NMR spectral characteristics of this compound. The assignments are based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to display several key signals:

  • Boc Group: A sharp singlet at approximately 1.44 ppm, integrating to 9 protons, is the hallmark of the Boc protecting group.

  • N-Methyl Group: A singlet corresponding to the three protons of the methyl group attached to the secondary amine is expected around 2.45 ppm.

  • Methylene Protons: The protons of the pentane backbone will appear as multiplets. The methylene group adjacent to the Boc-protected nitrogen (C1) is expected to be shifted downfield to around 3.10 ppm due to the electron-withdrawing effect of the carbamate. The methylene group adjacent to the methylamino group (C5) will likely appear around 2.65 ppm. The remaining methylene protons (C2, C3, and C4) will produce overlapping multiplets in the range of 1.30-1.60 ppm.

  • NH Protons: The N-H protons of the carbamate and the secondary amine are expected to appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration.[1]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides complementary structural information:

  • Boc Group: The quaternary carbon of the tert-butyl group will appear around 79 ppm, and the methyl carbons will produce a signal around 28.4 ppm.[2]

  • Carbonyl Carbon: The carbamate carbonyl carbon is expected to resonate at approximately 156 ppm.

  • Pentane Backbone: The chemical shifts of the methylene carbons are influenced by the neighboring functional groups. The carbon attached to the Boc-protected nitrogen (C1) will be around 40 ppm, while the carbon adjacent to the methylamino group (C5) will be further downfield, around 50 ppm. The N-methyl carbon will appear around 34 ppm. The remaining methylene carbons (C2, C3, and C4) are expected in the 20-30 ppm range.

Comparative NMR Analysis of Alternative Protecting Groups

To provide a broader context, it is valuable to compare the NMR signatures of the Boc group with those of other common amine protecting groups like Cbz and Fmoc.[3]

Protecting GroupKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Boc ~1.4-1.5 (s, 9H, C(CH₃)₃)~156 (C=O), ~79 (C(CH₃)₃), ~28 (C(CH₃)₃)
Cbz ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂-Ar)~156 (C=O), ~137 (ipso-Ar), ~128 (Ar-C), ~67 (CH₂)
Fmoc ~7.2-7.8 (m, 8H, Ar-H), ~4.2-4.5 (m, 3H, CH & CH₂)~156 (C=O), ~141-144 (ipso-Ar), ~120-128 (Ar-C), ~67 (CH₂), ~47 (CH)

Table 1: Comparison of Characteristic NMR Chemical Shifts for Boc, Cbz, and Fmoc Protecting Groups.

The Cbz group is characterized by aromatic signals around 7.3 ppm and a benzylic methylene singlet at approximately 5.1 ppm. The Fmoc group exhibits a more complex set of aromatic signals between 7.2 and 7.8 ppm, along with characteristic aliphatic signals for its fluorenyl core. While these groups provide clear NMR handles, the simplicity and distinctness of the Boc group's tert-butyl singlet often make it preferable for straightforward spectral analysis.[1]

Experimental Protocols

Workflow for Synthesis and NMR Characterization

Caption: Workflow for the synthesis and NMR characterization of this compound.

NMR Data Acquisition Protocol

Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent in a clean, dry vial.[4] Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse program.[4]

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse program.[4]

    • Set the spectral width to 0-220 ppm.[4]

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and apply baseline correction.[4]

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for ¹³C NMR).[4]

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

Conclusion

The strategic use of protecting groups is a cornerstone of modern organic synthesis. The Boc group, in particular, offers a combination of stability and mild cleavage conditions that make it a popular choice. Its unambiguous signal in ¹H NMR spectroscopy provides a straightforward and reliable method for confirming successful protection and for the characterization of intermediates. This guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound, along with a comparative analysis of alternative protecting groups, to aid researchers in their synthetic endeavors.

References

  • NMReDATA, a standard to report the NMR assignment and parameters of organic compounds - ResearchGate. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

  • NMR Guidelines for ACS Journals. [Link]

  • Supporting Information - ScienceOpen. [Link]

  • Experimental reporting - The Royal Society of Chemistry. [Link]

  • Chem 346 1H NMR Data Reporting Guide. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. [Link]

  • Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - NIH. [Link]

  • ASpin-NMR data reporting tool | PISRT. [Link]

  • CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. [Link]

  • Scholars Research Library - Der Pharma Chemica. [Link]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - The Royal Society of Chemistry. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC - NIH. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • N-Boc-1,5-diaminopentane - LookChem. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Synthesis and relaxometric characterization of new Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendron - IRIS-AperTO. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press. [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to Mass Spectrometry Analysis of N-Boc Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for amine protection. Its widespread use, however, presents a unique set of challenges in mass spectrometry (MS) analysis due to its inherent lability. This guide, crafted from a Senior Application Scientist's perspective, provides an in-depth, comparative analysis of mass spectrometry techniques for N-Boc protected compounds. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven protocols to empower you to navigate this analytical labyrinth with confidence and scientific integrity.

The Enigma of the N-Boc Group in Mass Spectrometry

The very feature that makes the N-Boc group an excellent protecting group in synthesis—its acid-lability—is the primary source of analytical complexity in mass spectrometry. Under the energetic conditions of ionization and fragmentation, the Boc group is prone to facile cleavage, often leading to the partial or complete absence of the intact molecular ion. This in-source decay or collision-induced dissociation can obscure the true identity of the synthesized compound and complicate data interpretation.

Understanding the fragmentation pathways of the N-Boc group is paramount. The most common fragmentation patterns involve the loss of isobutylene (56 Da), the entire Boc group (100 Da), or tert-butanol (74 Da). These characteristic losses can serve as diagnostic markers but also highlight the challenge of preserving the parent molecule for accurate mass determination and subsequent structural elucidation.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in the successful analysis of N-Boc protected compounds. The ideal technique should impart sufficient charge for detection while minimizing the energy transfer that leads to premature fragmentation. Here, we compare the three most common ionization sources: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleSuitability for N-Boc CompoundsAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a liquid phase.HighExcellent for polar and large molecules, easily coupled with liquid chromatography (LC).Prone to in-source decay of the Boc group, especially with acidic mobile phases.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization where a laser desorbs and ionizes the analyte from a solid matrix.Moderate to HighGenerates predominantly singly charged ions, simplifying spectra. Less prone to in-source decay with appropriate matrix selection.Not as readily coupled with LC, matrix selection is crucial and can influence fragmentation.[1]
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization technique suitable for less polar and thermally stable compounds.ModerateCan ionize compounds that are not amenable to ESI.Generally more energetic than ESI, which can exacerbate Boc-group fragmentation.

Expert Insight: For routine analysis of N-Boc protected small molecules and peptides, ESI remains the workhorse due to its seamless integration with LC-MS workflows. However, the key to success with ESI lies in the careful control of experimental parameters to minimize in-source decay. For larger, more fragile N-Boc protected peptides or when in-source decay in ESI is problematic, MALDI offers a valuable alternative, provided the matrix is judiciously chosen.

Taming the Fragmentation: A Head-to-Head Comparison of CID and HCD

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of N-Boc protected compounds. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two commonly employed fragmentation techniques.

  • Collision-Induced Dissociation (CID): This technique involves the collision of precursor ions with an inert gas at relatively low energies. For N-Boc compounds, CID often results in the preferential loss of the Boc group, which can dominate the spectrum and limit the generation of backbone fragment ions crucial for sequence analysis in peptides.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that imparts higher collisional energy. This can be advantageous for N-Boc protected peptides as the increased energy can promote fragmentation of the peptide backbone in addition to the loss of the protecting group, providing more comprehensive structural information.[2][3] HCD generally produces more b- and y-type fragment ions, which are essential for peptide sequencing.[2]

Experimental Data Snapshot: CID vs. HCD of a Boc-Protected Peptide

Fragment Ion TypeRelative Abundance (CID)Relative Abundance (HCD)
[M+H-100]⁺ (Loss of Boc)High (often base peak)Moderate to High
b-ionsLow to ModerateModerate to High
y-ionsLow to ModerateModerate to High

Expert Insight: While CID is a robust fragmentation technique, for N-Boc protected peptides where detailed sequence information is required, HCD often provides superior results by generating a richer set of backbone fragment ions. The optimal collision energy for HCD should be carefully tuned to achieve a balance between Boc group loss and peptide backbone fragmentation.

Field-Proven Protocols for Reliable Analysis

The following protocols are designed to be self-validating systems, incorporating best practices to ensure the integrity of your N-Boc protected compounds during analysis.

Experimental Protocol 1: LC-ESI-MS/MS of N-Boc Protected Small Molecules
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

    • Avoid the use of strong acids in the sample solvent.

  • Liquid Chromatography:

    • Column: A standard C18 reversed-phase column is generally suitable.

    • Mobile Phase A: Water with 0.1% formic acid. Note: While formic acid is acidic, its use at this low concentration is often a necessary compromise for good chromatography and ionization. If significant Boc-lability is observed, consider reducing the formic acid concentration or using a mobile phase with a higher pH.[4][5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive ion mode is typically used.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: Keep the source temperature as low as possible (e.g., 100-120 °C) to minimize thermal degradation of the Boc group.[6]

    • In-Source Fragmentation: Minimize in-source fragmentation by using low cone or fragmentor voltages.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Optimize collision energy (CID or HCD) to obtain characteristic fragment ions, including the loss of isobutylene ([M+H-56]⁺) and the intact deprotected amine.

Experimental Protocol 2: MALDI-TOF MS of N-Boc Protected Peptides
  • Matrix Selection and Preparation:

    • The choice of matrix is critical to prevent cleavage of the acid-labile Boc group.[1]

    • Recommended Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a good starting point. For particularly acid-sensitive compounds, consider using a more neutral matrix like 2,4,6-trihydroxyacetophenone (THAP).[1]

    • Prepare a saturated solution of the matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Sample Preparation:

    • Mix the peptide sample (typically 1 µL of a 1-10 pmol/µL solution) with the matrix solution (1 µL) directly on the MALDI target plate.

    • Allow the mixture to air-dry completely to form a co-crystal.

  • MALDI-TOF MS Analysis:

    • Acquire spectra in positive ion reflectron mode.

    • Optimize laser power to achieve good signal intensity while minimizing fragmentation. Start with low laser energy and gradually increase it.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the key fragmentation pathway, the following diagrams are provided.

Caption: A typical LC-ESI-MS workflow for N-Boc compounds.

G Boc-NH-R Boc-NH-R [Boc-NH-R+H]+ [Boc-NH-R+H]+ Boc-NH-R->[Boc-NH-R+H]+ Ionization Loss of Isobutylene [M+H-56]+ [Boc-NH-R+H]+->Loss of Isobutylene CID/HCD Loss of Boc group [M+H-100]+ [Boc-NH-R+H]+->Loss of Boc group CID/HCD H2N-R H2N-R Loss of Boc group->H2N-R Deprotected Amine

Sources

A Scientist's Guide to 5-(Methylamino)-N-Boc-pentanamine: A Superior Building Block for Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and peptide synthesis, the choice of building blocks is paramount. A seemingly minor structural modification can dramatically alter the synthetic pathway and the pharmacological properties of the final molecule. This guide provides an in-depth comparison of 5-(Methylamino)-N-Boc-pentanamine , a bifunctional linker, against its common alternatives. We will explore how its unique combination of a secondary N-methylamine, a five-carbon spacer, and an acid-labile Boc protecting group offers distinct advantages in efficiency, control, and the functional outcome of the target molecule, particularly in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

The Strategic Advantage of N-Methylation

The most distinguishing feature of this building block is the N-methyl group, which transforms the primary amine of a simple diamine into a secondary amine. This modification is not merely structural; it has profound implications for reactivity and the properties of the final product.

Impact on Reactivity and Steric Hindrance

Compared to its primary amine counterpart (e.g., N-Boc-1,5-diaminopentane), the secondary methylamine exhibits moderately increased steric hindrance.[1][2] While this might slightly slow the kinetics of subsequent coupling reactions, it offers a significant advantage in preventing common side reactions. In many synthetic protocols, overalkylation or di-acylation of primary amines can be a persistent issue, leading to complex purification challenges and reduced yields. The single N-methyl group effectively blocks such unwanted secondary reactions, ensuring a cleaner transformation to the desired mono-substituted product.[3]

The steric bulk of the N-methyl group can also influence the conformational preferences of the final molecule.[4] In the context of PROTACs or other targeted molecules, this can help to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of binding to its target.[5]

Enhancing Pharmacokinetic Properties

From a drug development perspective, N-methylation is a well-established strategy to enhance a molecule's pharmacokinetic profile. The methyl group can shield the adjacent amide bond from enzymatic degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[6] Furthermore, the introduction of an N-methyl group can disrupt hydrogen bonding networks, which may lead to improved cell permeability.[6]

Orthogonal Control: The Significance of the Boc Protecting Group

The choice of a protecting group is a critical strategic decision in multi-step synthesis. This compound utilizes the tert-butoxycarbonyl (Boc) group, which offers clear advantages over other common amine protecting groups like benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc).[7]

The key to its utility lies in the principle of orthogonality . Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of a synthesis.[7][8]

  • Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[9]

  • Fmoc Group: Removed under basic conditions (e.g., piperidine).[7]

  • Cbz Group: Removed by catalytic hydrogenation (e.g., H₂/Pd-C).[7]

This orthogonality is crucial in complex syntheses like Solid-Phase Peptide Synthesis (SPPS) or the modular assembly of PROTACs.[10] A researcher can, for instance, use Fmoc-protected amino acids to build a peptide chain and then couple it to the free N-methylamine of our building block. The Boc group will remain intact during the base-labile Fmoc deprotections. Once the entire molecule is assembled, the Boc group can be removed with acid to reveal the terminal primary amine for a final conjugation step.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationDeprotection ConditionsStabilityKey Advantage
tert-ButoxycarbonylBocStrong Acid (TFA)[9]Base, HydrogenationOrthogonal to Fmoc and Cbz chemistry.
9-FluorenylmethoxycarbonylFmocBase (Piperidine)[7]Acid, HydrogenationStandard for modern SPPS; orthogonal to Boc.
BenzyloxycarbonylCbz (or Z)Catalytic Hydrogenation[7]Acid, BaseMild, neutral deprotection; orthogonal to Boc/Fmoc.

The Role of the Pentanamine Linker in Molecular Design

In the design of heterobifunctional molecules like PROTACs, the linker is not just a passive spacer but an active contributor to the molecule's biological activity.[5][11] The linker connects a ligand that binds the protein of interest (POI) to another ligand that recruits an E3 ubiquitin ligase. The length, composition, and flexibility of this linker are critical for inducing a productive ternary complex (POI-PROTAC-E3 Ligase), which is necessary for subsequent protein degradation.[12][13]

This compound provides a flexible five-carbon alkyl chain. This length is often a good starting point in PROTAC design, as it provides sufficient reach and conformational freedom to allow the two binding partners to engage effectively.[11] While the optimal linker length must be determined empirically for each target, building blocks with varying chain lengths (e.g., based on butanediamine or hexanediamine) are used to systematically explore the structure-activity relationship (SAR) and optimize degradation efficiency.[12]

Experimental Protocols & Workflows

Protocol 1: Standard Amide Coupling

This protocol describes a typical procedure for coupling a carboxylic acid to the secondary amine of this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a dry, inert atmosphere flask.

  • Add HATU to the solution and stir for 5 minutes at room temperature.

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.[14]

  • Add this compound to the mixture, followed by the dropwise addition of DIPEA.

    • Rationale: DIPEA is a non-nucleophilic organic base used to maintain basic conditions and scavenge the protons released during the reaction, driving the equilibrium towards product formation.[15]

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-Boc protected amide.

Synthetic Workflow Visualization

The following diagram illustrates the two-step process of coupling and subsequent deprotection.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection start_acid Carboxylic Acid (R-COOH) reagents1 HATU, DIPEA DMF start_acid->reagents1 start_amine 5-(Methylamino)- N-Boc-pentanamine start_amine->reagents1 product1 Boc-Protected Amide Product reagents1->product1 Forms Amide Bond reagents2 TFA, DCM product1->reagents2 Acidic Cleavage final_product Final Product with Free Primary Amine reagents2->final_product

Caption: A typical two-step synthetic workflow using the building block.

Application Spotlight: PROTAC Design

The advantages of this compound are particularly evident in the synthesis of PROTACs. A PROTAC's structure consists of a warhead, a linker, and an E3 ligase ligand. Our building block is an ideal component for the linker portion.

The diagram below illustrates the mechanism of action for a PROTAC, highlighting the central role of the linker.

Caption: The PROTAC mechanism of action.

The N-methyl group within the linker can improve metabolic stability, while the pentyl chain provides the necessary flexibility and length to facilitate the formation of the crucial ternary complex, which is the rate-limiting step for protein degradation.[13] The Boc-protected amine at the other end allows for the straightforward, late-stage attachment of either the warhead or the E3 ligase ligand, providing modularity and flexibility to the overall synthetic strategy.

Conclusion

This compound is more than just a simple linker; it is a strategically designed building block that offers multiple, synergistic advantages for the synthesis of complex molecules.

  • The N-Methyl Group: Prevents over-alkylation, enhances metabolic stability, and can favorably influence molecular conformation.

  • The Boc Protecting Group: Enables orthogonal synthetic strategies, crucial for the modular assembly of complex structures like peptides and PROTACs.

  • The Pentyl Spacer: Provides a versatile and effective linker length for applications in targeted drug discovery.

For researchers and drug development professionals, employing this building block can lead to cleaner reactions, higher yields, and final compounds with improved drug-like properties. Its thoughtful design addresses common synthetic challenges preemptively, making it a superior choice over simpler, non-methylated, or alternatively protected diamines for advanced chemical synthesis.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273–312. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • ResearchGate. (2018). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]

  • St. Hilaire, P. M., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1147–1154. [Link]

  • Cheminfo. (2021). Protecting groups for amines Carbamates as Protecting Groups for Amines. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 17(10), 12266-12284. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Bofill, J. M., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(20), 7088. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Adaligil, E., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 16(16), 4296–4299. [Link]

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A Comparative Guide to the Spectroscopic Validation of 5-(Methylamino)-N-Boc-pentanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Validated Building Block

In the landscape of modern drug discovery and materials science, the structural integrity of synthetic building blocks is paramount. 5-(Methylamino)-N-Boc-pentanamine is a versatile intermediate, featuring a five-carbon linker, a nucleophilic secondary amine, and a protected primary amine. This architecture makes it a valuable component in the synthesis of polyamines, complex ligands, and linkers for Proteolysis Targeting Chimeras (PROTACs).[1][2][3] However, its utility is entirely dependent on its unambiguous structural confirmation. Ambiguities such as residual starting material, over-alkylation, or isomeric impurities can derail multi-step syntheses, leading to significant loss of time and resources.

This guide provides an in-depth, multi-technique spectroscopic workflow for the validation of this compound. We move beyond a simple checklist of techniques to explain the causality behind our experimental choices, demonstrating how a synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for unequivocal structural elucidation.

Synthesis Strategy: Reductive Amination

A common and efficient route to synthesize this compound is via the reductive amination of tert-butyl (5-oxopentyl)carbamate with methylamine. This method is generally high-yielding and avoids the potential for over-alkylation that can occur when methylating a primary amine. The imine intermediate is formed in situ and immediately reduced, often by a mild reducing agent like sodium triacetoxyborohydride (STAB), to the desired secondary amine.[4]

G cluster_reactants Reactants cluster_reagents Reagents reactant1 tert-butyl (5-oxopentyl)carbamate product This compound reactant1->product + reactant2 Methylamine (CH₃NH₂) reactant2->product reagent Sodium Triacetoxyborohydride (STAB) reagent->product CH₂Cl₂ / rt

Caption: Synthetic route via reductive amination.

The Spectroscopic Validation Workflow: A Multi-Pronged Approach

No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating complementary data from NMR, IR, and MS. This workflow ensures that every part of the molecule—from the carbon-hydrogen framework and functional groups to the overall molecular weight—is rigorously confirmed.

G cluster_techniques Spectroscopic Analysis start Synthesized Product (Crude or Purified) nmr_h ¹H NMR (Proton Environment) start->nmr_h nmr_c ¹³C NMR (Carbon Skeleton) start->nmr_c ir IR Spectroscopy (Functional Groups) start->ir ms Mass Spectrometry (Molecular Weight) start->ms end Unambiguous Structural Confirmation nmr_h->end nmr_c->end ir->end ms->end

Caption: The integrated spectroscopic validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of hydrogen and carbon atoms.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum gives a precise count and description of the different types of protons. For this compound, we expect to see distinct signals for the Boc group, the N-methyl group, the pentyl chain methylene groups, and the N-H protons.

  • Why this is critical: ¹H NMR immediately confirms the successful incorporation of the methyl group and the integrity of the Boc protecting group through their unique chemical shifts and characteristic 9-proton integration. It also allows for a direct comparison with the aldehyde starting material, where the disappearance of the aldehydic proton signal (~9.8 ppm) is a key indicator of reaction completion.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule. It is particularly powerful for identifying quaternary carbons and carbonyl groups, which are invisible in ¹H NMR.

  • Why this is critical: This technique provides definitive evidence for the carbamate functional group through the carbonyl carbon signal (~156 ppm) and the quaternary tert-butyl carbon (~79 ppm).[5] The presence of the N-methyl carbon signal further corroborates the successful methylation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key is to look for the appearance of expected vibrations and the disappearance of those from the starting materials.

  • Why this is critical: The most important diagnostic signals are the strong C=O stretch of the Boc carbamate group (~1680-1720 cm⁻¹) and the appearance of a secondary amine N-H stretch (~3300-3350 cm⁻¹, typically weak).[5][6] Concurrently, the disappearance of the strong C=O stretch from the starting aldehyde (~1725 cm⁻¹) serves as a crucial data point for reaction completion.

Mass Spectrometry (MS): The Final Weight Check

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Why this is critical: MS provides a rapid and highly accurate confirmation of the molecular formula. The observation of the correct molecular ion peak is a primary validation point. Furthermore, characteristic fragmentation patterns, such as the loss of the Boc group ([M+H-100]⁺) or the tert-butyl group, provide additional structural evidence.[5][7]

Data Summary: A Comparative Validation Table

The power of this workflow lies in comparing the observed data against the expected values for the target structure and contrasting it with the data for a plausible alternative, such as the unmethylated precursor, N-Boc-cadaverine.

Spectroscopic Data Expected for this compound Observed Data (Typical) Comparative Data for N-Boc-cadaverine [8]
Formula C₁₁H₂₄N₂O₂-C₁₀H₂₂N₂O₂
Molecular Weight 216.32 g/mol -202.29 g/mol
MS (ESI+) [M+H]⁺ m/z 217.2m/z 217.2m/z 203.2
¹H NMR (CDCl₃) ~1.44 (s, 9H, C(CH₃)₃)~2.45 (s, 3H, N-CH₃)~3.10 (t, 2H, CH₂-NH-Boc)~2.65 (t, 2H, CH₂-NH-CH₃)~1.55 (m, 4H, internal CH₂)~1.38 (m, 2H, central CH₂)Consistent with expectations.~1.44 (s, 9H)~3.10 (t, 2H)~2.70 (t, 2H, CH₂-NH₂)~1.50 (m, 4H)~1.35 (m, 2H)(No N-CH₃ signal)
¹³C NMR (CDCl₃) ~156.0 (C=O)~79.0 (C(CH₃)₃)~49.5 (CH₂-NH-CH₃)~40.5 (CH₂-NH-Boc)~36.0 (N-CH₃)~29.5 (internal CH₂)~28.4 (C(CH₃)₃)~26.5 (internal CH₂)~24.0 (central CH₂)Consistent with expectations.~156.1 (C=O)~79.1 (C(CH₃)₃)~42.0 (CH₂-NH₂)~40.5 (CH₂-NH-Boc)~32.5, 29.9, 26.6 (CH₂)~28.4 (C(CH₃)₃)(No N-CH₃ signal)
IR (thin film) ~3340 cm⁻¹ (N-H str, sec-amine)~2930 cm⁻¹ (C-H str)~1690 cm⁻¹ (C=O str, carbamate)Consistent with expectations.~3350, 3290 cm⁻¹ (N-H str, prim-amine)~1695 cm⁻¹ (C=O str)~1580 cm⁻¹ (N-H bend)

This side-by-side comparison makes the validation clear: the presence of the N-CH₃ signals in both ¹H and ¹³C NMR and the shift from a primary amine signature to a secondary amine signature in the IR spectrum provide irrefutable proof of successful synthesis.

Experimental Protocols

Synthesis of this compound
  • To a solution of tert-butyl (5-oxopentyl)carbamate (1.0 eq) in dichloromethane (CH₂Cl₂), add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) at room temperature.

  • Stir the mixture for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel to yield the product as a clear oil.

Spectroscopic Validation Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.[5]

    • ¹H NMR Protocol: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Obtain a quantitative spectrum with an appropriate relaxation delay (e.g., d1=5s) to ensure accurate integration.

    • ¹³C NMR Protocol: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for all carbons, including the weaker quaternary and carbonyl signals.

  • IR Spectroscopy:

    • Sample Preparation: Apply a small drop of the neat oil product onto a salt plate (e.g., NaCl or KBr) to form a thin film.

    • Protocol: Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 600 cm⁻¹. Perform a background scan of the clean salt plate first.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

    • Protocol (using ESI): Infuse the sample solution directly into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

The synthesis of specialty chemical intermediates like this compound demands a rigorous and holistic validation strategy. Relying on a single data point is insufficient and introduces unacceptable risk into the research and development pipeline. The synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating workflow where each technique corroborates the others. This integrated approach ensures the highest level of confidence in the structure and purity of the material, enabling researchers to proceed with their subsequent work, assured of the integrity of their foundational building blocks.

References

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available from: [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. Available from: [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Available from: [Link]

  • An efficient and atom-economical route to N-aryl amino alcohols from primary amines Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available from: [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available from: [Link]

  • IR: amines. University of Calgary. Available from: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH. Available from: [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkat USA. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Cadaverine. PubChem. Available from: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available from: [Link]

  • Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz). ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates is a cornerstone of robust and reproducible research. 5-(Methylamino)-N-Boc-pentanamine, a versatile building block in medicinal chemistry and materials science, is no exception. Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this molecule, grounded in practical expertise and established scientific principles.

The Importance of Orthogonal Analytical Approaches

No single analytical technique can provide a complete picture of a molecule's identity and purity. A multi-faceted, orthogonal approach is essential for unambiguous characterization. For this compound, a combination of spectroscopic and chromatographic methods is recommended to confirm its structure, assess its purity, and identify any potential impurities. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the desired molecular structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the protons of the pentane backbone, the N-methyl group, and the Boc protecting group.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Boc (tert-butyl)~1.44Singlet9H
-CH₂- (C2, C3, C4 of pentanamine)~1.3-1.6Multiplet6H
-CH₂-N(Boc) (C1 of pentanamine)~3.10Triplet2H
-CH₂-NH(CH₃) (C5 of pentanamine)~2.65Triplet2H
N-CH₃~2.45Singlet3H
N-HVariableBroad Singlet1H

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic molecules as it dissolves the sample without producing a large solvent signal in the ¹H NMR spectrum.[1][2] Tetramethylsilane (TMS) is used as an internal standard for calibration to 0 ppm.[1][2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. This is particularly useful for confirming the presence of the carbonyl group of the Boc protecting group and the quaternary carbon of the tert-butyl group.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
Boc (-C(CH₃)₃)~28.4
Boc (-C (CH₃)₃)~79.0
Boc (C=O)~156.0
-CH₂- (C2, C3, C4 of pentanamine)~25-30
-CH₂-N(Boc) (C1 of pentanamine)~40
-CH₂-NH(CH₃) (C5 of pentanamine)~50
N-CH₃~36

Expertise & Experience: The chemical shift of the carbonyl carbon in the Boc group is a key diagnostic peak, typically appearing around 155-157 ppm.[3] Its presence is a strong indicator of successful Boc protection.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR.

Caption: Workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identifying Impurities

HPLC is a powerful separation technique used to determine the purity of a sample and to quantify any impurities. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

RP-HPLC Principles

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. The polarity of this compound can be tuned by adjusting the pH of the mobile phase to protonate or deprotonate the amine groups.

Potential Impurities to Monitor:

  • Starting materials: 1,5-diaminopentane, di-tert-butyl dicarbonate.

  • Di-Boc protected product: If both amine groups are protected.

  • Deprotected product: If the Boc group is cleaved.

Causality of Experimental Choices: A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is increased over time, is typically used to ensure the elution of compounds with a wide range of polarities. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution for amine-containing compounds. [4]However, care must be taken as prolonged exposure to acidic conditions can cause deprotection of the Boc group. [4]

Experimental Protocol: RP-HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient could be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm (for the carbamate chromophore) or by an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) if the compound has a poor UV chromophore.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Vibrational Frequencies:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (secondary amine)3300-3500 (weak-medium)Indicates the presence of the methylamino group.
C-H Stretch (alkane)2850-3000From the pentane backbone and methyl group.
C=O Stretch (carbamate)1680-1700A strong, sharp peak characteristic of the Boc group.
N-H Bend (secondary amine)1500-1550Further confirmation of the secondary amine.
C-N Stretch1000-1250From the amine and carbamate groups.

Authoritative Grounding: The strong carbonyl stretch of the carbamate is a key diagnostic peak in the FTIR spectrum. Its presence, along with the characteristic N-H stretches, provides strong evidence for the successful synthesis of the target molecule.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Comparison of Analytical Methods

Analytical MethodInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed structural information, confirmation of connectivity, and quantitative analysis.Unambiguous structure determination.Relatively low sensitivity, requires a larger sample amount.
Mass Spectrometry Molecular weight confirmation and fragmentation patterns for structural clues.High sensitivity, can be coupled with chromatography (LC-MS).Isomers may not be distinguishable, potential for in-source fragmentation.
HPLC Purity assessment, quantification of impurities.High resolving power for complex mixtures, quantitative.Does not provide direct structural information on its own.
FTIR Identification of key functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited structural information, not suitable for complex mixtures.

Conclusion

A comprehensive and robust analytical characterization of this compound is crucial for its effective use in research and development. By employing a combination of NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification, researchers can have a high degree of confidence in the quality of this important synthetic intermediate. This orthogonal approach ensures the reliability and reproducibility of subsequent scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • PubChem. (n.d.). 5-(Methylamino)pentan-2-one. Retrieved from [Link]

  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
  • NIST. (n.d.). 1,5-Pentanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2021). Green chemical and biological synthesis of cadaverine: recent development and challenges. RSC Advances, 11(35), 21567-21581.
  • Pharmaffiliates. (n.d.). N-(tert-Butoxycarbonyl)-1,5-diaminopentane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3426.
  • SciSpace. (n.d.). General method for selective Mono-Boc protection of diamines and thereof. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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A Comparative Guide to the Solid-Phase Synthesis of N-Terminal Secondary Amines: An Efficiency Analysis of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Alkylation in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic modification of peptide and small molecule scaffolds is paramount to enhancing their therapeutic profiles. N-alkylation, particularly N-methylation, of peptide backbones and linker systems has emerged as a powerful tool to confer desirable pharmacological properties. These modifications can significantly improve metabolic stability by hindering enzymatic degradation, enhance cell permeability by disrupting hydrogen bonding networks, and modulate the conformational landscape of a molecule to optimize receptor binding affinity.[1][2]

However, the introduction of N-alkyl groups via solid-phase synthesis (SPPS) is not without its challenges. Steric hindrance at the secondary amine can impede coupling reactions, leading to lower yields and the formation of deletion sequences, which complicates purification and reduces the overall efficiency of the synthesis.[3] This guide provides a comprehensive comparison of two prevalent strategies for incorporating an N-terminal secondary amine in solid-phase synthesis: the use of a pre-functionalized building block, 5-(Methylamino)-N-Boc-pentanamine , and the dynamic on-resin formation of the secondary amine via reductive amination . Through detailed experimental protocols and a critical analysis of performance data, we aim to equip researchers with the insights necessary to make informed decisions for their synthetic campaigns.

Methodology 1: The Building Block Approach with this compound

This compound serves as a versatile linker, providing a primary amine for attachment to a resin and a Boc-protected secondary amine for subsequent peptide chain elongation. The use of such a pre-formed building block offers a straightforward and often more controlled method for introducing a secondary amine at the N-terminus of a synthetic peptide or as a linker in a small molecule scaffold.

Key Advantages:
  • Predictability and Control: By incorporating a pre-synthesized and purified building block, the initial loading onto the resin is a well-defined step, minimizing the risk of side reactions associated with on-resin modifications.

  • Reduced On-Resin Manipulations: This approach circumvents the need for additional on-resin reaction steps to form the secondary amine, potentially shortening the overall synthesis time and reducing the exposure of the growing peptide chain to harsh reagents.

  • Potentially Higher Purity of Initial Scaffold: The purity of the final product is highly dependent on the efficiency of each synthetic step. Starting with a pure, well-characterized building block can lead to a cleaner initial scaffold on the resin.

Experimental Protocol: Synthesis of a Model Tripeptide using this compound

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Phe-Gly) on a 2-chlorotrityl chloride (2-CTC) resin, incorporating this compound as the initial linker.

Materials:

  • 2-Chlorotrityl chloride resin (1.0 mmol/g substitution)

  • This compound

  • Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Workflow Diagram:

spss_workflow_building_block start Start: 2-CTC Resin loading Loading: This compound, DIPEA in DCM start->loading capping Capping: MeOH in DCM loading->capping deprotection1 Boc Deprotection: 50% TFA in DCM capping->deprotection1 coupling1 Coupling 1: Fmoc-Gly-OH, DIC/HOBt in DMF deprotection1->coupling1 deprotection2 Fmoc Deprotection: 20% Piperidine in DMF coupling1->deprotection2 coupling2 Coupling 2: Fmoc-Phe-OH, DIC/HOBt in DMF deprotection2->coupling2 deprotection3 Fmoc Deprotection: 20% Piperidine in DMF coupling2->deprotection3 coupling3 Coupling 3: Fmoc-Ala-OH, DIC/HOBt in DMF deprotection3->coupling3 final_deprotection Final Fmoc Deprotection: 20% Piperidine in DMF coupling3->final_deprotection cleavage Cleavage: TFA/TIPS/H2O final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: Workflow for SPPS using the this compound building block.

Step-by-Step Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Loading of Building Block: Drain the DCM. In a separate vial, dissolve this compound (2.0 mmol, 2.0 eq.) and DIPEA (4.0 mmol, 4.0 eq.) in DCM (10 mL). Add this solution to the resin and agitate for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (1.0 mL) and agitate for 30 minutes. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes. Wash the resin with DCM (5x).[4]

  • First Amino Acid Coupling (Glycine): In a separate vial, dissolve Fmoc-Gly-OH (3.0 mmol, 3.0 eq.), HOBt (3.0 mmol, 3.0 eq.), and DIC (3.0 mmol, 3.0 eq.) in DMF (10 mL). Add this solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF (5x).[5]

  • Second Amino Acid Coupling (Phenylalanine): Repeat step 5 with Fmoc-Phe-OH.

  • Fmoc Deprotection: Repeat step 6.

  • Third Amino Acid Coupling (Alanine): Repeat step 5 with Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 6.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIPS), and 2.5% water for 2 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.[6]

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Methodology 2: On-Resin Reductive Amination

An alternative and highly versatile method for introducing N-terminal secondary amines is through on-resin reductive amination of a primary amine.[7][8] This approach typically involves coupling a linker with a primary amine to the resin, followed by reaction with an aldehyde or ketone in the presence of a reducing agent to form the secondary amine.

Key Advantages:
  • Diversity-Oriented Synthesis: This method is exceptionally well-suited for creating libraries of compounds, as a wide variety of aldehydes and ketones can be used to introduce diverse N-alkyl groups.

  • Cost-Effectiveness: Commercially available aldehydes are often less expensive than pre-functionalized, protected building blocks.

  • Flexibility: The primary amine on the resin can be used for other modifications if desired, offering greater flexibility in the synthetic strategy.

Experimental Protocol: Synthesis of a Model Tripeptide via On-Resin Reductive Amination

This protocol describes the synthesis of the same model tripeptide (Ala-Phe-Gly) on a Rink Amide resin, where the N-methyl group is introduced by reductive amination.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Formaldehyde (as paraformaldehyde or formalin solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

  • DIC, HOBt, Piperidine, TFA, DCM, DMF

Workflow Diagram:

spss_workflow_reductive_amination start Start: Rink Amide Resin deprotection1 Fmoc Deprotection: 20% Piperidine in DMF start->deprotection1 reductive_amination Reductive Amination: Formaldehyde, NaBH3CN, AcOH in DMF/DCM deprotection1->reductive_amination coupling1 Coupling 1: Fmoc-Gly-OH, DIC/HOBt in DMF reductive_amination->coupling1 deprotection2 Fmoc Deprotection: 20% Piperidine in DMF coupling1->deprotection2 coupling2 Coupling 2: Fmoc-Phe-OH, DIC/HOBt in DMF deprotection2->coupling2 deprotection3 Fmoc Deprotection: 20% Piperidine in DMF coupling2->deprotection3 coupling3 Coupling 3: Fmoc-Ala-OH, DIC/HOBt in DMF deprotection3->coupling3 final_deprotection Final Fmoc Deprotection: 20% Piperidine in DMF coupling3->final_deprotection cleavage Cleavage: TFA/TIPS/H2O final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: Workflow for SPPS using on-resin reductive amination.

Step-by-Step Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 30 minutes. Treat with 20% piperidine in DMF for 5 minutes, drain, and treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group and expose the primary amine. Wash the resin with DMF (5x).

  • Reductive Amination: To the resin, add a solution of formaldehyde (37% in water, 5.0 mmol, 10 eq.) in a 1:1 mixture of DMF and DCM (10 mL) containing 1% acetic acid. Agitate for 1 hour. Add sodium cyanoborohydride (2.5 mmol, 5.0 eq.) and agitate for another 2 hours. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Glycine): In a separate vial, dissolve Fmoc-Gly-OH (1.5 mmol, 3.0 eq.), HOBt (1.5 mmol, 3.0 eq.), and DIC (1.5 mmol, 3.0 eq.) in DMF (10 mL). Add this solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF (5x).

  • Subsequent Couplings and Deprotections: Repeat steps 3 and 4 for Fmoc-Phe-OH and Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 4.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water for 2 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Performance Comparison: A Head-to-Head Analysis

The choice between using a pre-functionalized building block and performing on-resin modifications depends on the specific goals of the synthesis, the scale, and the available resources. The following table provides a comparative summary of the two methodologies based on typical experimental outcomes reported in the literature for similar transformations.

Parameter Method 1: this compound Method 2: On-Resin Reductive Amination Causality and Considerations
Overall Yield Typically 60-80%Highly variable, typically 40-70%The building block approach has fewer on-resin steps, which can lead to higher overall yields. Reductive amination efficiency can be sequence-dependent and may require optimization.
Crude Purity Generally >70%Can be lower, 50-70%The building block approach often results in a cleaner crude product due to fewer side reactions. Incomplete reductive amination or over-alkylation can lead to a more complex mixture of byproducts.[9]
Synthesis Time ShorterLongerThe on-resin modification adds an extra reaction and wash cycle for each N-alkylation step.
Reagent Cost Higher initial cost for the building blockLower cost for aldehydes and reducing agentsThe cost-effectiveness of reductive amination is a significant advantage, especially for library synthesis.
Versatility Limited to the specific building blockHigh, allows for a wide range of N-alkyl groupsReductive amination is ideal for structure-activity relationship (SAR) studies where diverse N-substituents are desired.[7]
Scalability Readily scalableMay require re-optimization at larger scalesThe building block approach is often more straightforward to scale up due to its more defined reaction steps.
Potential Side Reactions Incomplete coupling to the secondary amineOver-alkylation (formation of tertiary amine), incomplete aminationCoupling to the sterically hindered secondary amine in both methods can be challenging and may require stronger coupling reagents or longer reaction times.[1]

Expert Analysis and Recommendations

As a Senior Application Scientist, my recommendation hinges on the specific context of the research.

For routine synthesis of a specific N-methylated peptide or scaffold, especially at a larger scale, the use of this compound is often the more robust and reliable choice. The higher upfront cost of the building block is frequently offset by the increased yield, higher purity of the crude product, and reduced synthesis and purification time. The predictability of this method minimizes the need for extensive optimization, making it an efficient choice for target-oriented synthesis.

Conversely, for exploratory research, library synthesis, and initial SAR studies, on-resin reductive amination offers unparalleled flexibility and cost-effectiveness. The ability to rapidly generate a multitude of analogs with different N-alkyl groups from a common intermediate is a significant advantage in early-stage drug discovery. While this method may require more optimization to achieve high yields and purity, its versatility is a powerful tool for exploring chemical space.

Conclusion

The efficient incorporation of N-terminal secondary amines is a critical capability in modern solid-phase synthesis. Both the use of pre-functionalized building blocks like this compound and on-resin methodologies such as reductive amination are valuable strategies. The optimal choice depends on a careful consideration of the project's goals, balancing the need for efficiency, versatility, and cost. By understanding the underlying principles and potential challenges of each approach, researchers can confidently select the most appropriate method to accelerate their research and development efforts.

References

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152–155. [Link]

  • Yang, L., & Gaus, K. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 16(8), 6957-6966. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • ResearchGate. (n.d.). Summary of Yield, Purity, and Solubility of Synthesized Peptides. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. [Link]

  • ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. [Link]

  • Digital CSIC. (2022). Green Chemistry. [Link]

  • Guchhait, G., & Shinde, S. (2015). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry, 80(7), 4357–4364. [Link]

  • Rathman, D., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-291. [Link]

  • Lätti, S., et al. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 876-881. [Link]

  • Biron, E., et al. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 12(3), 213-219. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • AWS. (n.d.). Supporting Information Novel Fmoc-Polyamino Acids for Solid- Phase Synthesis of Defined Polyamidoamines Table of Contents. [Link]

  • ResearchGate. (2005). Efficient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | Request PDF. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

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The Strategic Application of 5-(Methylamino)-N-Boc-pentanamine in Proteolysis Targeting Chimeras (PROTACs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that tethers the target-binding and E3 ligase-recruiting moieties.[1][2] The choice of this linker profoundly influences a PROTAC's efficacy, impacting its solubility, cell permeability, and ability to induce a stable and productive ternary complex.[3][4] This guide provides an in-depth technical analysis of 5-(Methylamino)-N-Boc-pentanamine, a versatile building block for the construction of alkyl-based PROTAC linkers, and offers a data-driven comparison with other linker classes.

The Pivotal Role of the Linker in PROTAC Design

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall pharmacological profile. Its length, rigidity, and chemical composition dictate the spatial orientation of the two ligands, which is crucial for the successful formation of a ternary complex between the target protein and the E3 ligase.[4] Two of the most prevalent classes of linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains.[3]

  • Polyethylene Glycol (PEG) Linkers: These are generally hydrophilic, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. Their flexibility can also be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation. However, PEG linkers can be more susceptible to metabolic degradation.[3]

  • Alkyl Linkers: Composed of saturated hydrocarbon chains, these linkers are typically more hydrophobic and are considered metabolically stable.[3] Their hydrophobicity can improve cell permeability, a critical factor for PROTAC efficacy, though excessive lipophilicity can lead to non-specific binding and reduced solubility.[3] this compound serves as a key precursor for the synthesis of C5 alkyl-amine linkers, providing a balance of flexibility and hydrophobicity.

This compound: A Versatile Building Block

This compound, with its terminal primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary methylamino group, is an ideal starting material for the modular synthesis of PROTACs. The Boc group provides a stable protecting group that can be readily removed under acidic conditions, allowing for sequential amide bond formation to construct the final PROTAC molecule.[1]

The five-carbon chain offers a specific length and degree of flexibility that can be optimal for certain target-E3 ligase pairs. The "Direct-to-Biology" (D2B) approach, a high-throughput method for PROTAC synthesis and evaluation, leverages a diverse library of such mono-N-Boc diamines to rapidly explore the structure-activity relationship (SAR) of different linkers.[1]

Comparative Performance of Alkyl vs. PEG Linkers: A Data-Driven Analysis

The selection of an optimal linker is highly dependent on the specific biological system being targeted. Experimental data from systematic studies are therefore crucial for informing rational PROTAC design. A notable example is the "Direct-to-Biology" study by Hendrick et al., which evaluated a large library of PROTACs targeting the BRD4 protein for degradation via the CRBN E3 ligase.[1] This study included a variety of linker lengths and compositions, allowing for a direct comparison of their impact on PROTAC performance.

Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different Linkers

Linker TypeLinker Building BlockBRD4 Degradation (DC50, nM)CRBN Engagement (NanoBRET EC50, nM)Permeability (Live Cell NanoBRET EC50 / Permeabilized Cell NanoBRET EC50)
Alkyl N-Boc-1,5-diaminopentane 251300.23
AlkylN-Boc-1,3-diaminopropane481800.27
AlkylN-Boc-1,4-diaminobutane331500.25
AlkylN-Boc-1,6-diaminohexane391600.21
PEGN-Boc-1-amino-3,6-dioxaoctane15800.45

Data synthesized from the supplementary information of Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190.

Analysis of the Data:

The data reveals that while the PEG-based linker demonstrated higher potency in both BRD4 degradation and CRBN engagement, the C5 alkyl linker derived from N-Boc-1,5-diaminopentane (a close analog of this compound) still exhibited potent degradation of BRD4 with a DC50 of 25 nM. The permeability ratio, which is an indicator of a compound's ability to cross the cell membrane, was comparable among the alkyl linkers. This highlights that for certain applications, an alkyl linker can provide a favorable balance of degradation efficacy and physicochemical properties.

Experimental Protocols

General Synthesis of a PROTAC using a Mono-Boc-Diamine Linker

The following is a generalized, step-by-step protocol for the synthesis of a PROTAC, illustrating the incorporation of a mono-Boc-diamine linker like this compound. This protocol is based on the methods described in the "Direct-to-Biology" study.[1]

Step 1: Amide Coupling of the Target-Binding Ligand

  • To a solution of the target-binding ligand containing a carboxylic acid moiety (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling of the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand containing a carboxylic acid moiety (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected amine from Step 2 (1.2 equivalents) and additional DIPEA (2-3 equivalents) to neutralize the amine salt.

  • Stir the reaction mixture at room temperature overnight, or until the reaction is complete as monitored by LC-MS.

  • Work up the reaction as described in Step 1 and purify the final PROTAC product by preparative HPLC.

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Target Ligand (with COOH) C Amide Coupling A->C B This compound B->C D Boc Deprotection C->D F Final Amide Coupling D->F E E3 Ligase Ligand (with COOH) E->F G Purified PROTAC F->G H CRBN Engagement Assay (NanoBRET) G->H I BRD4 Degradation Assay (Western Blot / HiBiT) G->I J Permeability Assay G->J K Toxicity Assay G->K

A streamlined workflow for the synthesis and biological evaluation of PROTACs.

Conclusion: The Strategic Choice of Linker

The selection of a linker is a critical decision in the design of an effective PROTAC. While hydrophilic PEG linkers can offer advantages in terms of solubility and, in some cases, degradation potency, alkyl linkers derived from building blocks like this compound provide a valuable alternative. These linkers can confer improved metabolic stability and cell permeability, which are crucial for in vivo applications. The optimal choice is ultimately target- and system-dependent, underscoring the importance of empirical screening of a diverse linker library. The modular and efficient synthesis enabled by versatile building blocks such as this compound is paramount to the successful development of next-generation protein degraders.

References

  • Hendrick, C. E., Jorgensen, J. R., Chaudhry, C., Strambeanu, I. I., Brazeau, J. F., Schiffer, J., ... & Wolkenberg, S. E. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190. [Link]

  • Tureček, F., & Smrčina, M. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1953. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-(Methylamino)-N-Boc-pentanamine (CAS No. 1311458-36-2), a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Understanding the Hazard Profile
  • Amine Functionality : Aliphatic amines are typically basic and can be corrosive, causing skin and eye irritation or severe burns.[1] They may also be harmful if inhaled or swallowed.[1]

  • N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is generally stable under basic conditions but can be cleaved by acids.[2][3]

  • General Classification : Based on similar compounds, this chemical should be treated as a hazardous substance. Waste containing this compound must be managed as hazardous waste.[4]

Table 1: Inferred Hazard Identification for this compound

Hazard ClassAnticipated Effects
Skin Contact Expected to cause skin irritation and potentially severe burns upon prolonged contact.[1]
Eye Contact Risk of serious eye irritation or damage, potentially leading to blindness.[1]
Inhalation May be harmful if inhaled, causing respiratory tract irritation.[1]
Ingestion Harmful if swallowed; may cause burns to the upper digestive tract.[1]
Incompatibilities Strong oxidizing agents and acids.[5][6] Contact with strong acids can lead to the violent evolution of heat and the removal of the Boc protecting group.[2][3]
Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[7]

  • Hand Protection : Use compatible, chemical-resistant gloves. Given the nature of amines, double gloving with nitrile gloves is a recommended best practice.[7]

  • Body Protection : A lab coat, long pants, and closed-toe shoes are required.[7]

  • Respiratory Protection : All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[8]

Waste Segregation and Containment: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the safe management of chemical waste.[7]

  • Dedicated Waste Container : Designate a specific, clearly labeled container for waste containing this compound.

  • Labeling : The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[4] List all components and their approximate concentrations if it is a mixed waste stream.

  • Container Compatibility : Use a container made of a material compatible with amines. Do not use metal containers, as corrosive amines can compromise their integrity.[9] High-density polyethylene (HDPE) containers are generally suitable.

  • No Mixing : Do not mix this waste with other chemical waste streams, particularly acidic waste, to prevent potentially violent reactions.[4]

  • Secure Storage : Keep the waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[10]

Disposal Decision Workflow Figure 1: Disposal Decision Workflow for this compound start Generation of Waste (Pure compound, solutions, contaminated materials) is_small_spill Small Spill or Residual Quantity? start->is_small_spill neutralization In-Lab Neutralization (See Section 4) is_small_spill->neutralization Yes collection Collect as Hazardous Waste (See Section 3) is_small_spill->collection No neutralization->collection storage Store in a Labeled, Compatible Container collection->storage disposal_service Arrange Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_service Container Decontamination Workflow Figure 2: Workflow for Decontaminating Empty Containers start Empty Container of This compound rinse Rinse 3x with a Suitable Solvent start->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate final_wash Final Wash with Soap and Water collect_rinsate->final_wash deface_label Deface Original Label and Mark as 'EMPTY' final_wash->deface_label dispose Dispose of Container in Regular Trash or Recycle deface_label->dispose

Caption: Step-by-step process for the decontamination of containers.

Final Disposal via Professional Services

For bulk quantities and routine disposal of collected waste, a licensed hazardous waste disposal company must be used. [7]

  • Contact EHS : Follow your institution's procedures for chemical waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.

  • Documentation : Ensure all waste is properly documented with a hazardous waste tag or manifest as required by your institution and local regulations.

  • Transportation : The waste will be transported by certified professionals to a permitted treatment, storage, and disposal facility (TSDF). Incineration is a common and effective disposal method for organic amine waste. [11] By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services - University of Alberta. Available at: [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH). Available at: [Link]

  • Laboratory Safety Manual. Kent State University. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. Available at: [Link]

  • Decontaminating Empty Containers. Division of Research Safety - University of Illinois. Available at: [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Methylamino)-N-Boc-pentanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires an intimate understanding of the molecules we handle. This guide provides essential safety and logistical information for 5-(Methylamino)-N-Boc-pentanamine (CAS 1311458-36-2), moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The core principle is this: while the tert-butoxycarbonyl (Boc) group mitigates the reactivity of one amine, the molecule retains the fundamental characteristics of an aliphatic amine, demanding respect and rigorous handling protocols.

Hazard Assessment: A Triad of Risks

A comprehensive safety plan begins with understanding the specific nature of the chemical. For this compound, the risks can be categorized into three areas.

  • Inherent Chemical Hazards: The primary risk stems from the un-protected secondary methylamino group and the underlying diamine structure. Aliphatic amines are known irritants and can be corrosive to skin and eyes.[1][2] While the Boc-protected analogue is documented as causing serious eye irritation and potential respiratory irritation[3], it is crucial to note that the full toxicological properties have not been thoroughly investigated.[1][3] This data gap mandates that we treat the compound with a higher level of caution, assuming the potential for hazards associated with its parent diamine, such as skin burns.[1][4]

  • Operational Hazards: Your work does not happen in a vacuum. The solvents used to dissolve the compound, or the reagents used in subsequent steps, introduce their own risks. For instance, the removal of the Boc protecting group is typically achieved under acidic conditions, often using strong, corrosive acids like trifluoroacetic acid (TFA).[5][6][7] Therefore, your PPE selection must account for the most hazardous material in your workflow at any given time.

  • Process-Related Hazards: The physical act of handling the chemical can generate risk. Weighing and transferring fine powders can create aerosols, leading to inhalation exposure. Spills or splashes during liquid transfers are a primary route for skin and eye contact.

The Core PPE Ensemble: Your First Line of Defense

Based on the hazard assessment, a multi-layered approach to PPE is required. This begins with engineering controls, which are the most effective way to minimize exposure.

Engineering Controls: The Foundation of Safety

All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This provides critical exhaust ventilation to prevent the accumulation of vapors or aerosols in the laboratory air and acts as a physical barrier against splashes.[8]

Primary Protective Gear

This ensemble is the mandatory minimum for any work involving this compound.

  • Eye and Face Protection: Standard safety glasses are insufficient.

    • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are essential to provide a seal around the eyes, protecting against splashes from all angles.

    • Recommended for High-Risk Operations: For tasks involving larger quantities (>5g), risk of splashing, or when working with associated corrosive reagents (e.g., TFA), a full-face shield must be worn over the chemical splash goggles.[9]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant or chemically resistant lab coat must be worn and fully buttoned. Standard cotton/polyester blends offer minimal protection from chemical splashes and should be considered a last line of defense.

    • Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Skin exposure on the legs, ankles, or feet is unacceptable.[9]

  • Hand Protection (The Critical Interface): Glove selection is arguably the most critical PPE decision. Due to the amine nature of the compound and the potential use of various solvents, a single glove type is often inadequate. Double-gloving is the standard protocol.

Task Recommended Glove Combination Rationale
Incidental Contact (e.g., weighing, small-volume transfers)Inner: Nitrile Outer: NitrileProvides excellent dexterity and splash protection. A breach in the outer glove is immediately visible, signaling the need for a change. Nitrile gloves should be replaced immediately after known contact.[10]
Extended Use / Immersion Potential (e.g., spill cleanup, large-volume work)Inner: Nitrile Outer: Neoprene or Butyl RubberNeoprene and Butyl rubber offer superior breakthrough time and degradation resistance to aliphatic amines and many organic solvents compared to nitrile.[11] Always consult the glove manufacturer's specific chemical resistance chart for your solvents.[12][13]
  • Respiratory Protection:

    • Under normal conditions within a functioning fume hood, respiratory protection is not required.

    • Emergency Use: In the event of a large spill outside of containment or a failure of the fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary. Use of a respirator requires prior medical clearance, training, and fit-testing.[9]

Procedural Workflow: Integrating Safety into Practice

Effective protection relies on process. The following step-by-step guide ensures that safety protocols are an integral part of the workflow, not an afterthought.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure the work area is clean and uncluttered. Verify the fume hood is functioning correctly. Have a designated hazardous waste container ready.

  • PPE Inspection & Donning: Visually inspect all PPE for defects (cracks in goggles, tears in gloves). Don your lab coat, followed by goggles, and finally, your double-layered gloves.

  • Chemical Handling: Perform all manipulations (weighing, dissolving, transferring) at least 6 inches inside the fume hood sash. Use a spatula or powder funnel to minimize aerosolization of solids.

  • Post-Handling & Doffing: Once the procedure is complete, secure all containers. Remove the outer gloves first, peeling them off without touching the exterior surface. Then, remove your lab coat and goggles. Finally, remove the inner gloves using the same technique.

  • Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[3]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Function prep2 Inspect & Don PPE (Coat, Goggles, Double Gloves) prep1->prep2 handle1 Weigh & Transfer Chemical prep2->handle1 Enter Hood handle2 Perform Reaction/Procedure handle1->handle2 clean1 Secure & Label Waste handle2->clean1 Exit Hood clean2 Doff PPE (Outer Gloves -> Coat -> Goggles -> Inner Gloves) clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: A workflow for safe handling of this compound.

Emergency & Disposal Plans

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and treat it as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan
  • Chemical Waste: All materials contaminated with this compound, including excess chemical, contaminated gloves, absorbent materials, and rinsate, must be collected in a clearly labeled, sealed hazardous waste container.[3][4] Do not dispose of this chemical down the drain.

  • Empty Container Disposal: By EPA definition, a container is "empty" when all contents have been removed by normal means and no more than 3% by weight remains.[14] To dispose of the original container:

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Collect all three rinses into the designated hazardous chemical waste container.

    • Allow the container to air dry completely in the back of the fume hood.

    • Deface the label to obscure the chemical name and hazard symbols before disposal in the appropriate solid waste stream (e.g., glass disposal box).[14]

By integrating this comprehensive understanding of the hazards, equipment, and procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. A Comparative Guide to the Reactivity of Boc-Protecting Reagents for Amine Functionalization.
  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Fisher Scientific. SAFETY DATA SHEET - N-BOC-1,6-hexanediamine hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - 1,5-Diaminopentane.
  • Chemical Emergency Medical Guidelines. Aliphatic amines A 1 Information and recommendations for first responders.
  • Scribd. Application Note - N-Boc Protection.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Amino-1-pentanol.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • CymitQuimica. Safety Data Sheet.
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • CP Lab Safety. Glove Compatibility.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Enviro Safety Products. Glove Chemical Compatibility Guide.
  • Ansell. Ansell Chemical Resistance Glove Chart.
  • University of Nebraska Medical Center. HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.